molecular formula C15H32N2O5 B061155 N-Boc-C1-PEG3-C3-NH2 CAS No. 194920-62-2

N-Boc-C1-PEG3-C3-NH2

Numéro de catalogue: B061155
Numéro CAS: 194920-62-2
Poids moléculaire: 320.42 g/mol
Clé InChI: WHHYAYNALHPDGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is a heterobifunctional, amine-PEG4-alcohol-containing crosslinker reagent protected with a Boc group. Its core research value lies in its role as a versatile building block for bioconjugation and the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). The molecule features a terminal primary amine, protected by a tert-butyloxycarbonyl (Boc) group, which provides stability during synthetic steps and can be readily deprotected under mild acidic conditions to reveal a reactive amine handle. This amine is typically utilized for conjugation with carboxylic acids, activated esters, or other electrophiles.

Propriétés

IUPAC Name

tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHYAYNALHPDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475305
Record name Boc-TOTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194920-62-2
Record name Boc-TOTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-C1-PEG3-C3-NH2: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental handling of N-Boc-C1-PEG3-C3-NH2, a heterobifunctional linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

This compound is a versatile chemical tool featuring a terminal primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected amine, separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. This architecture allows for a controlled, sequential conjugation strategy, making it an invaluable component in the modular assembly of complex molecules. The PEG chain enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its use in a research and development setting.

PropertyValueReference(s)
CAS Number 194920-62-2[1]
Molecular Formula C₁₅H₃₂N₂O₅[1]
Molecular Weight 320.42 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density ~1.035 g/cm³[1]

Solubility and Storage

Proper handling and storage are critical to maintain the integrity of the linker. The following tables outline its solubility and recommended storage conditions.

Table 2: Solubility Profile

SolventConcentrationNotesReference(s)
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL (≥ 312.09 mM)Use newly opened, hygroscopic DMSO for best results.[1]
Dimethylformamide (DMF) SolubleA common solvent for conjugation reactions.[2]
Dichloromethane (DCM) SolubleOften used for Boc-deprotection steps.[2]

Table 3: Storage and Stability

ConditionRecommendationNotesReference(s)
Solid (Neat) 4°C, protect from lightStore in a dry, tightly sealed container.[1]
In Solvent (-20°C) Stable for up to 1 month (protect from light)Aliquot to avoid repeated freeze-thaw cycles.[1]
In Solvent (-80°C) Stable for up to 6 months (protect from light)Preferred for long-term storage of stock solutions.[1]

Role in Targeted Protein Degradation: PROTAC Synthesis

This compound is a key building block in the synthesis of PROTACs. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The properties of the linker, such as its length and flexibility, are crucial for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for ubiquitination and subsequent degradation.[1][3]

The general mechanism of PROTAC-mediated protein degradation is illustrated below.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC Recycled polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The bifunctional nature of this compound allows for a modular, three-stage synthesis of PROTACs. The following protocols are generalized procedures and may require optimization for specific substrates. These protocols are adapted from methodologies for structurally similar PEG linkers.[3][4][5]

Experimental_Workflow cluster_workflow PROTAC Synthesis Workflow start Ligand-A-COOH + This compound step1 Step 1: First Amide Coupling (e.g., HATU, DIPEA in DMF) start->step1 intermediate1 Intermediate: Ligand-A-Linker-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Intermediate: Ligand-A-Linker-NH2·TFA step2->intermediate2 step3 Step 3: Second Amide Coupling (e.g., HATU, DIPEA in DMF) intermediate2->step3 ligandB Ligand-B-COOH ligandB->step3 final_product Final PROTAC: Ligand-A-Linker-Ligand-B step3->final_product

Sequential assembly of a PROTAC molecule.
Protocol 1: First Amide Coupling

This procedure couples the free primary amine of the linker with the carboxylic acid of the first ligand (either the target protein ligand or the E3 ligase ligand).

  • Reagents and Materials:

    • Ligand-A with a carboxylic acid (Ligand-A-COOH) (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Under an inert atmosphere, dissolve Ligand-A-COOH in anhydrous DMF (to a concentration of ~0.1 M).

    • Add HATU and DIPEA to the solution.

    • Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.[3]

    • In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.

    • Add the linker solution to the activated Ligand-A-COOH mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Perform an aqueous workup, washing sequentially with 5% LiCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product (Ligand-A-Linker-Boc) by flash column chromatography.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to expose the terminal amine for the second coupling reaction.

  • Reagents and Materials:

    • Ligand-A-Linker-Boc (from Protocol 1) (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the purified Ligand-A-Linker-Boc in anhydrous DCM (to ~0.1 M) in a dry flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution (typically 20-50% v/v).[3][4]

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting amine salt (Ligand-A-Linker-NH₂·TFA) is often used directly in the next step without further purification.[4]

Protocol 3: Second Amide Coupling

This final step couples the newly exposed amine with the carboxylic acid of the second ligand to complete the PROTAC synthesis.

  • Reagents and Materials:

    • Ligand-A-Linker-NH₂·TFA (from Protocol 2) (1.0 eq)

    • Ligand-B with a carboxylic acid (Ligand-B-COOH) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure outlined in Protocol 1 (steps 1-3) to pre-activate Ligand-B-COOH.

    • Add the Ligand-A-Linker-NH₂·TFA dissolved in a minimal amount of anhydrous DMF to the activated mixture.

    • Stir the reaction at room temperature for 12-24 hours and monitor by LC-MS.

    • Perform an aqueous workup as described in Protocol 1.

    • Purify the final PROTAC molecule by preparative HPLC to achieve high purity.

    • Characterize the final product by LC-MS and NMR.

References

An In-depth Technical Guide to N-Boc-C1-PEG3-C3-NH2: A Versatile Linker in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, core applications, and detailed experimental protocols for N-Boc-C1-PEG3-C3-NH2, a heterobifunctional linker increasingly pivotal in the fields of targeted protein degradation and bioconjugation. This document serves as a critical resource for researchers engaged in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Concepts and Applications

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule characterized by two distinct functional ends: a tert-butoxycarbonyl (Boc) protected amine and a terminal primary amine, separated by a flexible PEG3 spacer. This unique architecture allows for controlled, sequential conjugation reactions, making it an invaluable tool in the multi-step synthesis of complex biomolecules.[1]

The primary applications of this compound include:

  • PROTAC Synthesis: This molecule is extensively used as a linker in the synthesis of PROTACs.[2][3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[2] The length and flexibility of the PEG linker are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

  • Bioconjugation and Drug Delivery: The terminal amine group enables the conjugation of this linker to a wide array of biomolecules, such as peptides, proteins, and antibodies, as well as to small molecule drugs.[4] This is fundamental in the creation of targeted drug delivery systems like ADCs, where a cytotoxic agent is linked to an antibody that specifically targets cancer cells.[4][5]

  • Surface Modification: The primary amine can be utilized to immobilize the molecule onto various surfaces, which can then be further functionalized. This has applications in the development of biosensors and other diagnostic devices.[4]

The PEG component of the linker imparts hydrophilicity, which can significantly improve the solubility and pharmacokinetic properties of the resulting conjugate molecule.[1][6]

Physicochemical and Technical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for reaction setup, solvent selection, and analytical characterization.

PropertyValueReference
Molecular Formula C15H32N2O5[2]
Molecular Weight 320.42 g/mol [2]
CAS Number 194920-62-2[2]
Appearance Colorless to light yellow liquid[2]
Density ~1.035 g/cm³[2]
Purity Typically ≥98%[2]
Storage Conditions 4°C, protected from light[2]
Solubility Soluble in DMSO (≥ 100 mg/mL), DCM, DMF[2][7]

Core Signaling and Mechanistic Pathways

The primary mechanism of action facilitated by this compound in the context of PROTACs is the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this process.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds to PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruited by Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI facilitates ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome targeted for degradation Degradation Peptide Fragments Proteasome->Degradation degrades into

PROTAC Mechanism of Action.

Experimental Protocols and Methodologies

The utility of this compound lies in its bifunctional nature, allowing for a modular and controlled synthetic strategy. The following protocols outline the key steps for its application in PROTAC synthesis.

General Workflow for PROTAC Synthesis

The assembly of a PROTAC using this compound typically follows a three-stage process: initial amide coupling, Boc deprotection, and a second amide coupling.[8]

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Materials: - Ligand-A-COOH - this compound - Ligand-B-COOH Step1 Step 1: First Amide Coupling (Activate Ligand-A-COOH, couple with linker's NH2) Start->Step1 Intermediate1 Intermediate Product: Ligand-A-Linker-NH-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Acidic conditions, e.g., TFA or HCl) Intermediate1->Step2 Intermediate2 Intermediate Product: Ligand-A-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Second Amide Coupling (Activate Ligand-B-COOH, couple with linker's new NH2) Intermediate2->Step3 Final_Product Final PROTAC Molecule: Ligand-A-Linker-Ligand-B Step3->Final_Product Purification Purification (e.g., Preparative HPLC) Final_Product->Purification

General PROTAC Assembly Workflow.
Protocol 1: Amide Bond Formation

This protocol describes the coupling of the primary amine of this compound to a carboxylic acid-functionalized molecule (e.g., an E3 ligase ligand or a target protein ligand).

Materials:

  • Carboxylic acid-functionalized molecule (1.0 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid-functionalized molecule (1.0 eq) in anhydrous DMF to a concentration of approximately 0.1 M.[8]

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[8]

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[8]

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the linker solution to the activated carboxylic acid mixture.[8]

  • Allow the reaction to stir at room temperature for 12-24 hours.[8]

  • Monitor the reaction progress using LC-MS until the starting materials are consumed.[4][8]

  • Upon completion, the reaction mixture can be worked up by dilution with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then typically purified by column chromatography.

Protocol 2: Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is a stable protecting group that can be efficiently removed under acidic conditions to reveal a primary amine for subsequent conjugation.

Materials:

  • Boc-protected intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Diethyl ether (for precipitation)

Procedure using Trifluoroacetic Acid (TFA):

  • Dissolve the Boc-protected intermediate (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate).[4]

  • Cool the solution to 0°C using an ice bath.[4]

  • Slowly add TFA (10 equivalents) to the stirred solution.[4]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[4]

  • Upon completion, the solvent and excess TFA are typically removed under reduced pressure. The resulting amine salt can often be precipitated by the addition of cold diethyl ether and collected by filtration.

Quantitative Data and Reaction Parameters

The efficiency of conjugation reactions is highly dependent on the chosen reagents and reaction conditions. The following table summarizes key parameters for common coupling reactions involving the primary amine of this compound.

ParameterNHS Ester CouplingEDC/Sulfo-NHS Coupling
pH Range 7.2 - 8.5Activation: pH 6.0; Conjugation: pH 7.2
Molar Ratio 10-fold molar excess of linker to NHS-activated protein1.1 - 1.5 eq of EDC/NHS to carboxylic acid
Buffer System PBS or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4Activation: MES buffer; Conjugation: PBS
Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C)
Reaction Time 1-2 hours at RT, or overnight at 4°CActivation: 15-60 min; Conjugation: 2 hrs to overnight
Reference [9][9]

Conclusion

This compound is a fundamental building block in the development of next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation.[1][3] Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, offers a versatile and robust platform for the construction of complex and highly specific drug molecules. The detailed protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to effectively utilize this linker in the pursuit of novel and impactful therapies.

References

A Technical Guide to N-Boc-C1-PEG3-C3-NH2: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-C1-PEG3-C3-NH2, a heterobifunctional linker increasingly utilized in the fields of bioconjugation and targeted therapeutics. This document details the molecule's chemical and physical properties, its primary applications in drug development, and key experimental protocols for its use.

Core Compound Data

This compound is a versatile molecule featuring a Boc-protected amine and a terminal primary amine, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure is pivotal for controlled, sequential chemical reactions, making it a valuable tool in the synthesis of complex molecules for therapeutic and research purposes. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugates.

The precise structure of this compound consists of a tert-butoxycarbonyl (Boc) protecting group attached to a short alkyl chain (C1), followed by a triethylene glycol (PEG3) moiety, and terminating in a three-carbon propyl chain (C3) with a primary amine (-NH2).

Chemical Structure:

Below is a summary of its key physicochemical properties.

PropertyValueReference
CAS Number 194920-62-2[1][2]
Molecular Formula C15H32N2O5[1][3]
Molecular Weight 320.42 g/mol [1][3]
Appearance Colorless to light yellow liquid[3]
Density ~1.035 g/cm³[3]
Purity ≥95%[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[3]
Storage Conditions 4°C, protect from light. For long-term storage in solvent, -80°C for up to 6 months.[3]

Applications in Research and Drug Development

The primary application of this compound lies in its role as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are innovative therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[3]

A PROTAC molecule is comprised of three main components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The linker's length, flexibility, and chemical nature are critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein. The PEG3 spacer in this compound provides hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.

Key Experimental Protocols

The utility of this compound stems from the ability to perform sequential conjugations. First, the free primary amine is coupled to a molecule of interest. Subsequently, the Boc protecting group is removed to expose a new primary amine for a second conjugation reaction. While the following protocols have been described for a closely related PEG5 analogue, the chemical principles and procedures are directly applicable to this compound.

Protocol 1: Amide Bond Formation with the Primary Amine

This protocol details the coupling of the terminal primary amine of this compound with a carboxylic acid-functionalized molecule (e.g., a POI ligand or an E3 ligase ligand).

Materials:

  • This compound

  • Carboxylic acid-functionalized molecule (1.0 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized molecule in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the second primary amine.

Materials:

  • Boc-protected intermediate from Protocol 1 (1.0 equivalent)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM in a dry flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours, monitoring the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt (e.g., Ligand-Linker-NH2·TFA) is often used directly in the next step without further purification.

Visualizing the PROTAC Synthesis Workflow

The following diagrams illustrate the logical flow of synthesizing a PROTAC molecule using a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow A Ligand A (with -COOH) Coupling1 Amide Coupling (Protocol 1) A->Coupling1 Linker This compound Linker->Coupling1 B Ligand B (with -COOH) Coupling2 Amide Coupling B->Coupling2 Intermediate1 Ligand A-Linker-Boc Deprotection Boc Deprotection (Protocol 2) Intermediate1->Deprotection TFA/DCM Intermediate2 Ligand A-Linker-NH2 Intermediate2->Coupling2 PROTAC Final PROTAC (Ligand A-Linker-Ligand B) Coupling1->Intermediate1 Deprotection->Intermediate2 Coupling2->PROTAC

Caption: Sequential synthesis of a PROTAC molecule.

PROTAC_MoA cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC.

References

Synthesis Route for N-Boc-C1-PEG3-C3-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for N-Boc-C1-PEG3-C3-NH2, a heterobifunctional linker increasingly utilized in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented in two main stages: the preparation of the diamine precursor, 1-amino-3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propane, followed by its selective mono-Boc protection.

This document details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to facilitate a thorough understanding of the process.

Stage 1: Synthesis of the Diamine Precursor

The synthesis of the core diamine, 1-amino-3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propane, is achieved through a two-step process commencing with triethylene glycol.

Step 1.1: Cyanoethylation of Triethylene Glycol

The initial step involves the base-catalyzed Michael addition of acrylonitrile (B1666552) to both hydroxyl termini of triethylene glycol. This reaction, a cyanoethylation, forms the dinitrile intermediate, 3,3'-(3,6,9-trioxaundecane-1,11-diyl)bis(oxy)dipropanenitrile. While specific literature on the cyanoethylation of triethylene glycol is not abundant, the general procedure for cyanoethylation of alcohols is well-established. A strong base is typically used to generate the alkoxide, which then reacts with acrylonitrile.

Experimental Protocol: Cyanoethylation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with triethylene glycol (1.0 eq.) and a catalytic amount of a strong base such as sodium hydride (NaH, 0.1 eq.) in a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF).

  • Addition of Acrylonitrile: Acrylonitrile (2.2 eq.) is added dropwise to the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain the temperature.

  • Reaction and Monitoring: After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the hydroxyl group and the appearance of the nitrile peak (~2250 cm⁻¹).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a small amount of water or a mild acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude dinitrile. Purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Reagent/ParameterMolar Ratio/ValueNotes
Triethylene Glycol1.0 eq.Starting material
Acrylonitrile2.2 eq.Slight excess to ensure complete reaction
Sodium Hydride (NaH)0.1 eq.Catalyst
SolventAnhydrous THFReaction medium
Temperature40-50 °C
Reaction Time4-12 hoursMonitored by TLC/IR
Expected Yield 70-85% Based on analogous reactions
Step 1.2: Reduction of the Dinitrile to the Diamine

The dinitrile intermediate is subsequently reduced to the corresponding primary diamine, 1-amino-3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propane. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol: Dinitrile Reduction

  • Reaction Setup: The dinitrile (1.0 eq.) is dissolved in a suitable solvent, typically ethanol (B145695) or methanol (B129727), containing a catalytic amount of Raney Nickel or a palladium-based catalyst. The reaction is carried out in a high-pressure hydrogenation apparatus.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas, and the pressure is maintained at a high level (e.g., 50-100 atm). The mixture is stirred vigorously at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction can be monitored by the cessation of hydrogen uptake.

  • Work-up and Purification: After the reaction is complete, the catalyst is carefully filtered off. The solvent is removed under reduced pressure to yield the crude diamine. The product can be purified by vacuum distillation.

Reagent/ParameterMolar Ratio/ValueNotes
Dinitrile Intermediate1.0 eq.Starting material
CatalystRaney Nickel or Pd/C~10% w/w
SolventEthanol or MethanolReaction medium
Hydrogen Pressure50-100 atm
Temperature80-120 °C
Reaction Time6-24 hours
Expected Yield 80-95% Based on analogous reactions

Stage 2: Selective Mono-Boc Protection

The final stage of the synthesis is the selective protection of one of the primary amine groups of the diamine with a tert-butoxycarbonyl (Boc) group. A widely used and effective method involves the in situ generation of the mono-hydrochloride salt of the diamine, which deactivates one amine group, allowing the other to react with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)[1][2].

Experimental Protocol: Mono-Boc Protection

  • Formation of the Mono-hydrochloride Salt: The diamine (1.0 eq.) is dissolved in anhydrous methanol and cooled to 0 °C in an ice bath. To this solution, one equivalent of a source of HCl, such as chlorotrimethylsilane (B32843) (TMSCl) or a standardized solution of HCl in an organic solvent, is added dropwise. The mixture is stirred for a short period to allow for the formation of the mono-hydrochloride salt.

  • Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq.) dissolved in methanol is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and washed with a non-polar solvent like diethyl ether to remove any di-Boc-protected byproduct. The aqueous layer is then made basic (pH > 12) with a strong base (e.g., NaOH) and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Reagent/ParameterMolar Ratio/ValueNotes
Diamine1.0 eq.Starting material
TMSCl or HCl1.0 eq.For mono-protonation
(Boc)₂O1.0-1.1 eq.Boc-protecting agent
SolventAnhydrous MethanolReaction medium
Temperature0 °C to room temp.
Reaction Time2-12 hoursMonitored by TLC
Expected Yield 65-87% [1][2]Based on similar diamines

Synthetic Workflow Visualization

Synthesis_Workflow cluster_stage1 Stage 1: Diamine Synthesis cluster_stage2 Stage 2: Mono-Boc Protection TEG Triethylene Glycol Dinitrile Dinitrile Intermediate TEG->Dinitrile Cyanoethylation (NaH catalyst) Acrylonitrile Acrylonitrile Acrylonitrile->Dinitrile Diamine 1-amino-3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propane Dinitrile->Diamine Reduction (H₂, Raney Ni) Final_Product This compound Diamine->Final_Product Mono-Boc Protection (TMSCl, (Boc)₂O) Boc2O (Boc)₂O Boc2O->Final_Product

Caption: Synthetic workflow for this compound.

Characterization Data

The final product and intermediates should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized compounds. For the final product, characteristic signals for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the PEG backbone are expected.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of starting material functional groups (e.g., -OH) and the appearance of product functional groups (e.g., -C≡N, -NH₂).

This guide provides a robust and well-documented synthetic route to this compound, leveraging established chemical transformations. The provided protocols and data serve as a valuable resource for researchers in the field of drug development and bioconjugation.

References

A Comprehensive Technical Guide to N-Boc-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-C1-PEG3-C3-NH2, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides a general experimental protocol for its use in PROTAC synthesis, and illustrates the fundamental mechanism of PROTAC action.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueReference
Molecular Weight 320.42 g/mol [1]
Chemical Formula C15H32N2O5[1]
CAS Number 194920-62-2[1]
Appearance Colorless to light yellow liquid[1]
SMILES O=C(OC(C)(C)C)NCCCOCCOCCOCCCN[1]

Conceptual Framework: PROTAC-Mediated Protein Degradation

This compound serves as a polyethylene (B3416737) glycol (PEG)-based linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. The diagram below illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Proteasomal Degradation PROTAC PROTAC (E3 Ligase Ligand - Linker - POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to E3 Ligase Ternary Ternary Complex (POI-PROTAC-E3) Ub Ubiquitin (Ub) Ternary->Ub Recruits E2-Ub PolyUb Polyubiquitinated POI Ub->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Proteasome->PROTAC PROTAC is Recycled Degraded Degraded Protein (Peptides) Proteasome->Degraded Degrades POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a PROTAC using this compound

This section provides a generalized, two-step protocol for the conjugation of an E3 ligase ligand and a Protein of Interest (POI) ligand using the this compound linker.

Objective: To synthesize a functional PROTAC molecule by sequentially coupling a POI ligand and an E3 ligase ligand to the this compound linker.

Materials:

  • This compound

  • POI ligand with a carboxylic acid functional group (POI-COOH)

  • E3 ligase ligand with a carboxylic acid functional group (E3-COOH)

  • Coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous DMF

  • TFA or HCl in dioxane for Boc deprotection

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Workflow Diagram:

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow cluster_analysis Analysis and Purification start Start: this compound step1 Step 1: Couple POI-COOH (Amide bond formation) start->step1 intermediate Intermediate: Boc-Linker-POI step1->intermediate step2 Step 2: Boc Deprotection (TFA or HCl) intermediate->step2 intermediate2 Intermediate: NH2-Linker-POI step2->intermediate2 step3 Step 3: Couple E3-COOH (Amide bond formation) intermediate2->step3 final_product Final Product: E3-Linker-POI (PROTAC) step3->final_product purification Purification (e.g., HPLC) final_product->purification characterization Characterization (e.g., MS, NMR) purification->characterization

Caption: Workflow for a two-step PROTAC synthesis.

Procedure:

Step 1: Coupling of the POI Ligand

  • Dissolve the POI ligand (1.0 eq) and coupling reagents such as HATU (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated POI ligand solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the resulting Boc-protected intermediate by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate in a solution of 20-50% TFA in DCM, or 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring for the removal of the Boc group by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.

Step 3: Coupling of the E3 Ligase Ligand

  • In a separate flask, dissolve the E3 ligase ligand (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 5-10 minutes.

  • Add the deprotected amine-linker-POI intermediate from Step 2 to the activated E3 ligase ligand solution.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC product using reverse-phase HPLC.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

Note: This is a generalized protocol. Reaction conditions, including solvents, coupling reagents, and reaction times, may need to be optimized for specific POI and E3 ligase ligands. It is crucial to have robust analytical methods in place for monitoring reaction progress and characterizing the final compound.

References

The Chemistry of the Boc Protecting Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex molecular architectures. Its widespread adoption is attributed to its ease of introduction, stability under a broad range of reaction conditions, and facile cleavage under specific and mild acidic conditions. This technical guide provides an in-depth overview of the chemistry of the Boc protecting group, including its reaction mechanisms, detailed experimental protocols, and a summary of relevant quantitative data to aid researchers, scientists, and drug development professionals in its effective application.

Core Concepts of the Boc Group

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of amine functional groups, thereby preventing undesired side reactions during subsequent synthetic transformations.[1] This is achieved by converting the amine into a carbamate (B1207046), which significantly diminishes its reactivity.[2]

A critical feature of the Boc group is its orthogonality to other common amine protecting groups. It remains stable under the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to cleave the benzyloxycarbonyl (Cbz) group.[3][4] This orthogonality is fundamental to the strategic design of complex multi-step syntheses, enabling the selective deprotection of different functional groups within the same molecule.[3][5]

Mechanism of Boc Protection

The most prevalent method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride (B1165640).[1][4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The protection mechanism can proceed with or without the presence of a base.

  • Without Base: The amine directly attacks one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and tert-butanol.[6]

  • With Base: The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), can accelerate the reaction. The base serves to deprotonate the protonated amine intermediate, driving the reaction to completion.[4][7]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂⁺-(C=O)-O-Boc      |     O⁻ Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Mechanism of Boc protection of an amine using Boc anhydride.

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under anhydrous acidic conditions.[2] The most commonly employed reagent is trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution.[8][9] Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727) is also an effective deprotection agent.[9][10]

The acid-catalyzed deprotection mechanism proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[8][11]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8][11] The formation of the stable tertiary carbocation is a significant driving force for this reaction.[12]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[8][11]

  • Amine Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium (B1175870) salt (e.g., a trifluoroacetate (B77799) or hydrochloride salt).[11]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products ProtectedAmine R-NH-Boc ProtonatedBoc R-NH-C(=O⁺H)-O-tBu ProtectedAmine->ProtonatedBoc Protonation Acid H⁺ (e.g., TFA, HCl) Acid->ProtonatedBoc CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid Cleavage tButylCation (CH₃)₃C⁺ ProtonatedBoc->tButylCation AmineSalt R-NH₃⁺ CarbamicAcid->AmineSalt Decarboxylation & Protonation CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene tButylCation->Isobutene Deprotonation

Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Experimental Protocols

Detailed methodologies for the protection and deprotection of amines using the Boc group are provided below. A general experimental workflow is also illustrated.

General_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection p_setup Reaction Setup: Dissolve amine and base (optional) in an appropriate solvent. p_reagent Add (Boc)₂O p_setup->p_reagent p_reaction Stir at specified temperature p_reagent->p_reaction p_monitor Monitor reaction progress (TLC, LC-MS) p_reaction->p_monitor p_workup Aqueous Work-up p_monitor->p_workup p_purify Purification (e.g., Chromatography) p_workup->p_purify p_product Isolated Boc-Protected Amine p_purify->p_product d_setup Reaction Setup: Dissolve Boc-amine in solvent. p_product->d_setup Proceed to Deprotection d_reagent Add Acid (TFA or HCl solution) d_setup->d_reagent d_reaction Stir at room temperature d_reagent->d_reaction d_monitor Monitor reaction progress (TLC, LC-MS) d_reaction->d_monitor d_workup Solvent Removal & Precipitation/ Neutralization & Extraction d_monitor->d_workup d_product Isolated Free Amine or Amine Salt d_workup->d_product

General experimental workflow for Boc protection and deprotection.

Protocol for N-Boc Protection of a Primary Amine[4]
  • Materials:

    • Primary amine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine and TEA or DIPEA in a 2:1 v/v mixture of THF/H₂O.

    • Stir the mixture at room temperature for 5 minutes until all solids are dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate to the solution in one portion.

    • Stir the reaction mixture at 0 °C for at least 2 hours.

    • Allow the reaction to warm to room temperature and continue stirring for an additional 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the product if necessary, for example, by column chromatography.

Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)[8]
  • Materials:

    • N-Boc protected amine (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the N-Boc protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). A 1:1 mixture of TFA:DCM is often effective.

    • Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[3]

    • Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.

    • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • For isolation of the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

    • If the amine TFA salt is the desired product, the basic work-up should be omitted.[8]

Protocol for N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane[10]
  • Materials:

    • N-Boc protected amine

    • 4 M HCl in anhydrous dioxane

  • Procedure:

    • Dissolve the N-Boc protected amine in a minimal amount of anhydrous dioxane.

    • Add the 4 M HCl in dioxane solution (typically 5-10 equivalents).

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, the hydrochloride salt of the deprotected amine often precipitates.

    • Collect the solid by filtration and wash it with anhydrous diethyl ether.

    • Dry the solid under vacuum to obtain the amine hydrochloride salt.[1]

Data Presentation

The efficiency of Boc protection and deprotection reactions is influenced by the substrate, solvent, and specific reagents used. The following tables summarize typical reaction conditions and outcomes.

Table 1: Boc Protection of Various Amines

Amine SubstrateBase (equiv)Solvent(Boc)₂O (equiv)Time (h)Temp (°C)Yield (%)
PyrrolidineTEA (1.1)DCM1.01RT100
3-AminopropyleneNaOH (1.0)THF/H₂O1.1120 to RT95
AnilineDMAP (0.1)THF2.512RT>90
GlycineNaOH (2.0)Dioxane/H₂O1.116RT88-93

Data compiled from various sources, including patent literature examples.[13]

Table 2: Boc Deprotection Conditions and Outcomes

Deprotection ReagentSolventSubstrateTime (h)Temp (°C)Outcome
20-50% TFADCMGeneral N-Boc amine0.5 - 3RTComplete deprotection
4 M HClDioxaneGeneral N-Boc amine0.5 - 2RTComplete deprotection
4 M HClDioxaneNα-Boc amino acid with t-butyl ester0.5RTSelective Nα-Boc deprotection

Data compiled from various sources.[8][10][14][15]

Table 3: Stability of the Boc Group

ConditionStability
Strong Acids (e.g., TFA, HCl)Labile
Basic Conditions (e.g., NaOH, TEA)Stable
Nucleophilic ReagentsStable
Catalytic Hydrogenation (e.g., H₂, Pd/C)Stable

This table highlights the conditions under which the Boc group is generally stable or labile, forming the basis of its orthogonal use in synthesis.[3][16]

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis due to its well-defined stability profile and predictable reactivity. Its robustness towards basic, nucleophilic, and reductive conditions, combined with its facile removal under mild acidic conditions, provides chemists with a reliable and versatile option for amine protection. A thorough understanding of the mechanisms of protection and deprotection, along with access to detailed and reliable experimental protocols, empowers researchers to effectively leverage the Boc group to achieve their synthetic goals with greater efficiency and success.

References

The Core of Connection: An In-depth Technical Guide to Heterobifunctional Linkers for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as a Linchpin in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two. While the two ligands provide target specificity and E3 ligase engagement, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, profoundly influencing its ability to induce a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as its overall physicochemical and pharmacokinetic properties.[2][3]

This technical guide provides a comprehensive overview of the core principles of heterobifunctional linkers in PROTAC design. It delves into their classification, the impact of their properties on PROTAC performance, and the experimental protocols essential for their evaluation and optimization.

The PROTAC Signaling Pathway and the Central Role of the Linker

PROTACs operate catalytically to induce protein degradation.[4] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[1][5] This induced proximity allows the E3 ligase to transfer ubiquitin from a charged E2 enzyme to surface-exposed lysine (B10760008) residues on the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another degradation cycle.[7] The linker's length, flexibility, and chemical composition are paramount in orchestrating the geometry of this ternary complex, which directly impacts the efficiency of the ubiquitination step.[1][8]

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_binding Binding cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Release & Recycle PolyUb Poly-Ubiquitinated POI TernaryComplex->PolyUb Ub Transfer Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

PROTAC-Mediated Protein Degradation Pathway

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The choice of linker type is a critical design element that must be empirically optimized for each POI-E3 ligase pair.[5]

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability and their ability to allow the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[3]

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths. While offering significant conformational freedom, they can increase the lipophilicity of the PROTAC, potentially impacting solubility.[3][7]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely incorporated to improve the solubility and permeability of PROTACs.[1][9] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing hydrophilicity.[9]

Rigid Linkers

Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, which can reduce the entropic penalty of binding and improve selectivity.[1] However, they can be more synthetically challenging.[1]

  • Cyclic Structures: Saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation and are often used to improve metabolic stability and solubility.[7][10]

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[1]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often installed via "click chemistry," provide conformational restriction and are metabolically stable.[1][6]

The Impact of Linker Properties on PROTAC Efficacy: A Quantitative Perspective

The optimization of linker properties is a multi-parameter challenge. The following tables summarize quantitative data from various studies, illustrating the profound impact of linker design on PROTAC performance.

Table 1: Impact of Linker Type and Length on PROTAC Physicochemical Properties and Degradation Efficacy

PROTAC TargetE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
BRD4CRBNPEG13 (PEG3)5085HeLa[11]
BRD4CRBNPEG16 (PEG4)2595HeLa[11]
BRD4CRBNPEG19 (PEG5)10>98HeLa[11]
BRD4CRBNPEG22 (PEG6)3090HeLa[11]
ERαVHLPEG12>1000<20MCF7[12]
ERαVHLPEG16~100>80MCF7[12][13]
Androgen ReceptorVHLFlexible (PEG)-3000Degradation Observed22Rv1[14]
Androgen ReceptorVHLRigid (phenyl)-No ActivityNo Degradation22Rv1[4][14]
BET ProteinsCRBNAlkyl Chain-pM rangeN/AVarious[14]
BET ProteinsCRBNRigid (ethynyl)-3-6 fold more potentN/AMOLM13, MV4;11[4][14]

Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.

Table 2: Physicochemical Properties of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC APEG3850.43.2180.5
PROTAC BPEG4894.53.0190.8
PROTAC CPEG5938.62.8201.1
PROTAC DPEG6982.72.6211.4

Data is illustrative and compiled from various sources in the literature.[11] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Experimental Design and Evaluation of PROTAC Linkers

A systematic, multi-assay approach is crucial for the rational design and optimization of PROTAC linkers. The workflow typically involves synthesis followed by a cascade of in vitro biochemical and cell-based assays.

PROTAC_Evaluation_Workflow Experimental Workflow for PROTAC Linker Evaluation Synthesis PROTAC Synthesis (Linker Variation) Biochem Biochemical Assays (Binary Binding Affinity) Synthesis->Biochem Ternary Ternary Complex Formation & Stability (SPR, ITC) Biochem->Ternary Cellular Cellular Degradation Assay (Western Blot) Determine DC₅₀ & Dₘₐₓ Ternary->Cellular Permeability ADME/PK Assays (Solubility, Permeability - PAMPA, Caco-2) Cellular->Permeability Optimization Data Analysis & Linker Optimization Permeability->Optimization

Experimental Workflow for PROTAC Linker Evaluation

Experimental Protocols

Detailed methodologies are essential for generating reproducible and comparable data.

Protocol 1: Western Blot for Target Protein Degradation (DC₅₀/Dₘₐₓ Determination)

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[14]

1. Cell Culture and Treatment:

  • Seed cells (e.g., in 6-well plates) to achieve 70-80% confluency at the time of harvest.[5] Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in cell culture medium.

  • Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[15]

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli buffer and heating.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16]

  • Wash the membrane multiple times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Probe the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[16]

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

  • Quantify band intensities using densitometry software (e.g., ImageJ).[16]

  • Normalize the target protein signal to the loading control signal for each sample.

  • Calculate the percentage of remaining protein relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[14]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions, providing kinetic (kₐ, kₑ) and affinity (Kₑ) data for binary and ternary complex formation.[5][10]

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5).

  • High-purity POI and E3 Ligase.

  • PROTAC compound.

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., Amine Coupling Kit).

2. Ligand Immobilization:

  • Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface via amine coupling or other suitable chemistry.[11][14]

3. Binary Interaction Analysis:

  • Inject the PROTAC at various concentrations over the immobilized E3 ligase surface to measure the binary binding affinity (Kₑ).

  • In a separate experiment, inject the E3 ligase over an immobilized POI to determine their binary interaction (often negligible).

4. Ternary Interaction Analysis:

  • Prepare a series of solutions containing a fixed, near-saturating concentration of the POI pre-incubated with varying concentrations of the PROTAC.[14]

  • Inject these solutions over the immobilized E3 ligase surface. The increase in binding signal compared to the binary interactions indicates ternary complex formation.

  • Alternatively, inject the POI and PROTAC sequentially over the E3 ligase surface.

5. Data Analysis:

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics for binary, steady-state affinity for ternary) to determine kinetic and affinity constants.[11]

  • Calculate the cooperativity factor (α), which is the ratio of the binary Kₑ to the ternary Kₑ. An α value greater than 1 indicates positive cooperativity, meaning the binding of the first partner enhances the binding of the second.[14]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kₑ, ΔH, ΔS) of the interaction.[6][17]

1. Materials and Reagents:

  • ITC instrument.

  • Purified POI and E3 ligase complex.

  • PROTAC of interest.

  • Precisely matched dialysis buffer for all components (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[6]

2. Sample Preparation:

  • Dialyze all proteins extensively against the same buffer. Dissolve the PROTAC in the final dialysis buffer.

  • Degas all solutions immediately before the experiment.[6]

  • Accurately determine the concentrations of all components.

3. Experimental Setup (Ternary Complex Titration):

  • Method: Titrating E3 ligase into a pre-formed POI-PROTAC binary complex.

  • Cell: Fill the ITC sample cell with a solution of the POI (e.g., 20 µM) and the PROTAC at a saturating concentration (e.g., 30 µM).[6]

  • Syringe: Load the injection syringe with the E3 ligase solution at a concentration 10-20 times higher than the POI (e.g., 200 µM).[6]

4. Titration and Data Analysis:

  • Perform a series of small, sequential injections of the E3 ligase into the sample cell while monitoring the heat change.

  • The heat changes upon titration correspond to the formation of the ternary complex.

  • Integrate the raw data peaks and fit the resulting isotherm to a suitable binding model to calculate the Kₑ, enthalpy (ΔH), and stoichiometry (n) of the ternary interaction. The entropy (ΔS) can then be calculated.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method that models passive transcellular permeability.[4]

1. Materials and Reagents:

  • 96-well donor and acceptor plates.

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).[7]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test PROTAC stock solution (e.g., 10 mM in DMSO).

2. Assay Procedure:

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.[4]

  • Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the artificial membrane solution.[4]

  • Donor Plate Preparation: Dilute the test PROTAC to the final desired concentration in PBS. Add this solution to the wells of the coated donor plate.[7]

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for 4-18 hours with gentle shaking.[4]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) based on the concentrations in the donor and acceptor wells and the incubation time.

Conclusion and Future Directions

The linker is a pivotal component in the design of effective PROTACs, with its chemical nature, length, and rigidity critically influencing the formation of a productive ternary complex and the overall drug-like properties of the molecule.[8] The traditional "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies, including computational modeling and the analysis of ternary complex crystal structures.[2]

A thorough characterization of PROTACs using a combination of the biophysical and cellular assays detailed in this guide is essential for understanding the complex structure-activity relationships that govern their function. This detailed experimental approach will continue to empower researchers to rationally optimize linker properties, thereby accelerating the development of potent, selective, and bioavailable protein degraders for a new generation of therapeutics.

References

N-Boc-C1-PEG3-C3-NH2 solubility in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N-Boc-C1-PEG3-C3-NH2

For researchers, scientists, and drug development professionals, understanding the solubility of linker molecules is paramount for the successful design and synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This compound is a heterobifunctional linker that incorporates a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. The PEG component is crucial for enhancing the aqueous solubility of the linker and the resulting conjugate.[1][2][3] This guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, detailed experimental protocols for solubility determination, and its application in bioconjugation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C15H32N2O5[4]
Molecular Weight 320.42 g/mol [4]
CAS Number 194920-62-2[4]
Appearance Colorless to light yellow liquid[4]
Density ~1.035 g/cm³[4]
Purity ≥95% - 98% (Typical)[1]
Storage Conditions 4°C, protect from light[4]

Solubility Profile

The solubility of this compound is a critical parameter for its handling and use in various synthetic protocols. The presence of the hydrophilic PEG3 spacer generally confers solubility in a range of polar organic solvents and aqueous solutions.[1][3]

Quantitative Solubility Data

Quantitative solubility data for this compound and structurally similar compounds are summarized below. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product, and freshly opened solvent is recommended for accurate results.[4]

CompoundSolventSolubilityReference
This compound Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (312.09 mM)[4]
Boc-NH-PEG3-AcidDimethylformamide (DMF)5 mg/mL[1]
Dimethyl Sulfoxide (DMSO)1 mg/mL[1]
Ethanol30 mg/mL[1]
Boc-NH-PEG3-NHS esterDimethyl Sulfoxide (DMSO)50 mg/mL[1]

"≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.[4]

Qualitative Solubility

Qualitative solubility information for closely related Boc-protected PEG3 amines provides additional context for solvent selection.

CompoundWaterDMSODichloromethane (DCM)Dimethylformamide (DMF)Reference
Boc-NH-PEG3-amine SolubleSolubleSolubleSoluble[1][5]

Experimental Protocols

Quantitative Solubility Determination

To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility in a specific solvent.

Objective: To determine the quantitative solubility of this compound in a chosen solvent at a defined temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, Ethanol, DMSO)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The excess undissolved liquid should be clearly visible.

  • Equilibration:

    • Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved compound.

  • Sample Collection and Dilution:

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted supernatant by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted supernatant by interpolating its peak area from the calibration curve.

    • Calculate the original concentration in the undiluted supernatant, which represents the solubility of the compound.

G cluster_prep Solution Preparation cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sep1 Centrifuge to pellet excess compound prep2->sep1 sep2 Collect supernatant sep1->sep2 quant2 Analyze standards and sample by HPLC sep2->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Construct calibration curve quant2->quant3 quant4 Determine concentration quant3->quant4

Workflow for quantitative solubility determination.
Boc Group Deprotection

The removal of the Boc protecting group is a fundamental step to unmask the primary amine for subsequent conjugation reactions. This is typically achieved under mild acidic conditions.[1]

Objective: To deprotect the Boc-protected amine of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Nitrogen or Argon source

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Methodology using Trifluoroacetic Acid (TFA):

  • Under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M) in a round-bottom flask.[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by an appropriate method such as TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • The resulting TFA salt of the deprotected amine can often be used directly in the subsequent reaction step after co-evaporation with a solvent like toluene (B28343) to remove residual TFA.[1]

Application in PROTAC Synthesis

This compound is frequently used as a linker in the synthesis of PROTACs. The workflow involves sequential coupling of the linker to the two different ligands: one for the target protein and one for an E3 ubiquitin ligase. The Boc-protected amine allows for controlled, directional synthesis.

G cluster_synthesis PROTAC Synthesis Workflow Linker This compound Intermediate1 Boc-Linker-Ligand1 Linker->Intermediate1 Ligand1 E3 Ligase Ligand (with carboxylic acid) Ligand1->Intermediate1 Amide Coupling Deprotection Boc Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 H2N-Linker-Ligand1 Deprotection->Intermediate2 PROTAC PROTAC (Ligand2-Linker-Ligand1) Intermediate2->PROTAC Ligand2 Target Protein Ligand (with carboxylic acid) Ligand2->PROTAC Amide Coupling

Role of this compound in PROTAC Synthesis.

References

An In-depth Technical Guide to the Storage and Stability of N-Boc-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage and stability guidelines for the bifunctional linker N-Boc-C1-PEG3-C3-NH2. Adherence to these guidelines is critical for ensuring the integrity, purity, and performance of this reagent in research and drug development applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Core Concepts: Chemical Structure and Stability Determinants

This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal primary amine, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The stability of this molecule is primarily influenced by the chemical vulnerabilities of its constituent parts: the acid-labile Boc group and the PEG chain, which is susceptible to oxidation.

Recommended Storage Conditions

To ensure the long-term stability and prevent degradation of this compound, the following storage conditions are recommended based on supplier data sheets and the known stability of similar compounds.

Solid Form
ParameterRecommendationRationale
Temperature 4°C for short-term storage; -20°C for long-term storage.Minimizes the rate of potential degradation reactions.
Light Protect from light.Prevents potential photo-degradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to moisture and atmospheric oxygen.
Environment Keep in a dry/desiccated environment.Prevents hydrolysis.
In Solution

Stock solutions of this compound are convenient for experimental use but are generally less stable than the solid form.

ParameterRecommendationRationale
Temperature -20°C for up to 1 month; -80°C for up to 6 months.[1]Significantly slows down degradation in solution.
Light Protect from light.Prevents photo-degradation, which can be accelerated in solution.
Solvent Use anhydrous, high-purity solvents such as DMSO or DMF.Prevents hydrolysis and reactions with solvent impurities.
Handling Aliquot into single-use vials to avoid repeated freeze-thaw cycles.Minimizes exposure to atmospheric moisture and temperature fluctuations.

Key Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and ensuring the quality of experimental results. The two primary mechanisms of degradation for this compound are the acid-catalyzed cleavage of the Boc group and the oxidation of the PEG linker.

Acid-Catalyzed Deprotection of the Boc Group

The Boc protecting group is highly sensitive to acidic conditions, which will lead to its cleavage and the formation of a free amine.[2] This is an intended reaction in synthetic workflows but an undesirable degradation pathway during storage and handling.

cluster_0 Acid-Catalyzed Boc Deprotection Boc_Amine This compound Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Loss of tert-Butyl Cation tButyl_Cation tert-Butyl Cation Protonation->tButyl_Cation Deprotected_Amine H2N-C1-PEG3-C3-NH2 Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene - H+ H_plus H+

Acid-catalyzed deprotection of the Boc group.

The rate of this deprotection is dependent on the strength and concentration of the acid.[3][4][5] Exposure to acidic surfaces or contaminants in solvents can lead to unintended deprotection.

Oxidation of the PEG Linker

The polyethylene glycol chain, while generally stable, can be susceptible to oxidative degradation, particularly in the presence of metal ions or reactive oxygen species (ROS). This can lead to chain cleavage and the formation of various byproducts.

cluster_1 Oxidative Degradation of PEG Linker PEG_Linker ...-O-CH2-CH2-O-... Oxidation Oxidation PEG_Linker->Oxidation Hydroperoxide Hydroperoxide Intermediate Oxidation->Hydroperoxide Cleavage Chain Cleavage Hydroperoxide->Cleavage Aldehyde ...-O-CH2-CHO Cleavage->Aldehyde Forms Aldehyde Carboxylic_Acid ...-O-CH2-COOH Aldehyde->Carboxylic_Acid Further Oxidation ROS ROS / Metal Ions

Oxidative degradation pathway of the PEG linker.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for critical applications, in-house stability studies are recommended.

Protocol for Assessing Purity and Stability by HPLC

This protocol outlines a general method for monitoring the purity of this compound over time.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • High-purity solvents for sample preparation

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Water:Acetonitrile).

  • Initial Analysis (T=0): Immediately after preparation, inject the sample onto the HPLC system.

  • Stability Study: Store aliquots of the sample under various conditions (e.g., 4°C, room temperature, exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), analyze the stored aliquots using the same HPLC method.

  • Data Analysis: Compare the chromatograms from the different time points to the initial (T=0) analysis. A decrease in the area of the main peak or the appearance of new peaks indicates degradation.

Illustrative HPLC Parameters:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min

| Detection | UV at 214 nm |

cluster_2 HPLC Stability Testing Workflow Prepare_Sample Prepare Sample Solution T0_Analysis T=0 HPLC Analysis Prepare_Sample->T0_Analysis Store_Aliquots Store Aliquots under Test Conditions Prepare_Sample->Store_Aliquots Data_Analysis Compare Chromatograms and Quantify Degradation T0_Analysis->Data_Analysis Time_Point_Analysis Time-Point HPLC Analysis Store_Aliquots->Time_Point_Analysis Time_Point_Analysis->Data_Analysis

Workflow for HPLC-based stability assessment.
Protocol for Forced Degradation Study

Forced degradation studies can help identify potential degradation products and pathways under stress conditions.

Methodology:

  • Prepare separate solutions of this compound.

  • Expose each solution to a specific stress condition:

    • Acidic: Add a small amount of dilute HCl (e.g., to pH 2-3).

    • Basic: Add a small amount of dilute NaOH (e.g., to pH 10-11).

    • Oxidative: Add a low concentration of hydrogen peroxide (e.g., 0.1%).

    • Thermal: Heat the solution (e.g., to 50-60°C).

    • Photolytic: Expose the solution to UV light.

  • Incubate the solutions for a defined period (e.g., 24-48 hours).

  • Analyze the stressed samples by LC-MS to identify and characterize any degradation products.

Summary of Stability Profile

The following table summarizes the expected stability of this compound under various conditions. This information is based on the known chemical properties of the Boc and PEG moieties.

ConditionExpected StabilityPrimary Degradation Pathway
Acidic (pH < 5) LowRapid cleavage of the Boc group.
Neutral (pH 6-8) HighGenerally stable.
Basic (pH > 9) Moderate to HighBoc group is stable, but PEG linker may be susceptible to base-catalyzed hydrolysis over long periods.
Oxidizing Agents LowOxidation and cleavage of the PEG chain.
Elevated Temperature ModerateCan accelerate both Boc deprotection and PEG degradation.
UV Light ModerateMay induce photo-oxidative degradation of the PEG linker.

By following these storage and handling guidelines and being aware of the potential degradation pathways, researchers can ensure the quality and reliability of this compound in their experiments, leading to more reproducible and accurate results.

References

N-Boc-C1-PEG3-C3-NH2 in PROTACs: An In-depth Technical Guide to Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade proteins of interest.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex required for protein degradation.[2] Among the diverse array of linkers, those based on polyethylene (B3416737) glycol (PEG) have become a cornerstone in PROTAC design.[3]

This technical guide provides a comprehensive overview of the N-Boc-C1-PEG3-C3-NH2 linker, a representative PEG-based linker, and its role in the mechanism of action of PROTACs. We will delve into its physicochemical properties, its impact on PROTAC performance with illustrative quantitative data, and detailed experimental protocols for the synthesis and evaluation of PROTACs employing this linker.

Physicochemical Properties of this compound

This compound is a bifunctional linker featuring a Boc-protected amine on one end and a free primary amine on the other, connected by a flexible and hydrophilic PEG3 chain. This structure allows for a controlled, sequential synthesis of PROTACs. The PEG component enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[4]

PropertyValueReference
Molecular Formula C15H32N2O5[1]
Molecular Weight 320.42 g/mol [1]
Appearance Colorless to light yellow liquid[1]
CAS Number 194920-62-2[1]
Storage 4°C, protect from light[1]

Mechanism of Action: The Role of the Linker

The this compound linker is not merely a passive spacer; it plays a pivotal role in the PROTAC's mechanism of action by facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[2] The length and flexibility of the PEG3 chain are critical for achieving an optimal orientation of the two proteins within this complex, which is a prerequisite for efficient ubiquitination of the target protein.[5]

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (with PEG3 Linker) E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary recruits PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow start Binding Moiety 1 (with COOH) coupling1 Amide Coupling (HATU, DIPEA) start->coupling1 linker This compound linker->coupling1 intermediate Boc-Protected Intermediate coupling1->intermediate deprotection Boc Deprotection (TFA) intermediate->deprotection amine_intermediate Amine-Linker- Moiety 1 deprotection->amine_intermediate coupling2 Amide Coupling (HATU, DIPEA) amine_intermediate->coupling2 moiety2 Binding Moiety 2 (with COOH) moiety2->coupling2 purification Purification (HPLC) coupling2->purification final_protac Final PROTAC purification->final_protac Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation synthesis Synthesize PROTAC (Protocol 1) binding Ternary Complex Assay (NanoBRET, Protocol 4) synthesis->binding ubiquitination In Vitro Ubiquitination (Protocol 3) binding->ubiquitination degradation Degradation Assay (Western Blot, Protocol 2) ubiquitination->degradation data_analysis Determine DC50 & Dmax degradation->data_analysis

References

Methodological & Application

Application Notes and Protocols for N-Boc-C1-PEG3-C3-NH2 Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-C1-PEG3-C3-NH2 is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development. Its structure features a tert-butyloxycarbonyl (Boc) protected amine and a terminal primary amine, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for a controlled, stepwise conjugation strategy, making it a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

The primary amine of this compound serves as a reactive handle for covalent attachment to various functional groups on biomolecules, surfaces, or small molecules. The Boc protecting group ensures that the second amine remains inert until its selective removal under acidic conditions, enabling subsequent orthogonal functionalization.[1][2] The hydrophilic PEG3 spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.[3]

This document provides detailed protocols for the bioconjugation of this compound, focusing on the reaction of its primary amine with N-hydroxysuccinimide (NHS) esters and the subsequent deprotection of the Boc group.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C15H32N2O5
Molecular Weight 320.43 g/mol
Appearance Colorless to light yellow liquid or semi-solid
Storage Conditions 2-8°C, protected from light and moisture
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
ParameterRecommended RangeNotes
pH 7.2 - 8.5The amino group must be deprotonated to be nucleophilic. Avoid pH > 9.0 to minimize hydrolysis of the NHS ester.[1]
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can reduce the rate of hydrolysis of the NHS ester, which is beneficial for longer incubation times.[1]
Reaction Time 30 - 60 minutes at RT, or 2 - 4 hours at 4°CReaction progress should be monitored to determine the optimal time.[1]
Molar Ratio (Linker:NHS Ester) 1:1 to 1:5The optimal ratio depends on the specific reactants and should be determined empirically. A slight excess of the NHS ester is often used.
Solvent Amine-free buffer (e.g., PBS), with minimal anhydrous DMSO or DMF to dissolve the linker.Ensure the final concentration of organic solvent is low (typically <10%) to avoid denaturation of proteins.[1][4]
Table 3: Boc Deprotection Conditions
ReagentConcentrationTemperatureTimeNotes
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)0°C to Room Temperature1 - 3 hoursThe reaction is typically monitored by LC-MS until the starting material is consumed.[2]
4M HCl in 1,4-Dioxane 4-10 equivalentsRoom Temperature1 - 4 hoursThe deprotected amine is typically precipitated as a hydrochloride salt.

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS-Ester Activated Protein

This protocol details the reaction between the primary amine of the linker and an NHS-ester functionalized protein.

Materials:

  • This compound

  • NHS-ester activated protein

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the NHS-ester activated protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare Linker Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO to create a 10 mM stock solution.

  • Initiate Conjugation: Add a 5- to 20-fold molar excess of the linker solution to the protein solution with gentle stirring.[1] The final DMSO concentration should not exceed 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.[5]

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against PBS.[][7]

  • Analysis: Characterize the conjugate using appropriate methods such as SDS-PAGE (to observe the increase in molecular weight) and mass spectrometry.

Note on Optimization: The optimal molar ratio of linker to protein and the reaction time may need to be determined empirically for each specific protein.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon atmosphere

  • Rotary evaporator

Procedure:

  • Dissolve Conjugate: In a dry flask under an inert atmosphere, dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.

  • Cool Solution: Cool the solution to 0°C using an ice bath.

  • Add TFA: Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Incubate: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitor Reaction: Monitor the deprotection by LC-MS. The reaction is complete when the starting material is no longer detectable.[2]

  • Remove Solvent: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting deprotected amine (as a TFA salt) can often be used directly in the next step.

Mandatory Visualization

Bioconjugation_Workflow cluster_conjugation Step 1: Amine Conjugation cluster_deprotection Step 2: Boc Deprotection Protein_NHS NHS-Ester Activated Protein Reaction Conjugation Reaction (pH 7.2-8.5) Protein_NHS->Reaction Linker This compound Linker->Reaction Boc_Conjugate Boc-Protected Conjugate Reaction->Boc_Conjugate Purification1 Purification (SEC / Dialysis) Boc_Conjugate->Purification1 Purified_Boc_Conjugate Purified Boc-Protected Conjugate Purification1->Purified_Boc_Conjugate To Next Step Deprotection Acidic Deprotection (TFA / HCl) Purified_Boc_Conjugate->Deprotection Final_Conjugate Final Conjugate with Free Amine Deprotection->Final_Conjugate

Caption: Workflow for the two-step bioconjugation using this compound.

Caption: Logical relationship of the functional groups in this compound during bioconjugation.

References

Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs using N-Boc-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's native protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3]

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design to enhance hydrophilicity and improve pharmacokinetic properties. The N-Boc-C1-PEG3-C3-NH2 linker is a versatile building block for PROTAC synthesis. It features a free primary amine for immediate conjugation and a Boc-protected amine, which facilitates a controlled, sequential two-step amide coupling strategy. This modular approach is fundamental for efficiently exploring the "linkerology" of PROTACs and optimizing their degradation activity.[2]

This document provides a detailed, step-by-step guide for the synthesis, purification, and characterization of PROTACs utilizing the this compound linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another degradation cycle.[1]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited by PROTAC Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound follows a logical, multi-step process. This workflow ensures the specific and directional assembly of the final molecule.

Synthesis_Workflow Start Starting Materials: - POI Ligand-COOH - E3 Ligase Ligand-COOH - this compound Step1 Step 1: First Amide Coupling Start->Step1 Intermediate1 Intermediate 1: POI-Linker-Boc Step1->Intermediate1 Purification1 Purification (Flash Chromatography) Intermediate1->Purification1 Step2 Step 2: Boc Deprotection Purification1->Step2 Intermediate2 Intermediate 2: POI-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Second Amide Coupling Intermediate2->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification2 Purification (Preparative HPLC) Crude_PROTAC->Purification2 Final_PROTAC Final PROTAC: POI-Linker-E3 Ligase Purification2->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) may be necessary depending on the specific properties of the POI and E3 ligase ligands.

Protocol 1: First Amide Coupling

This procedure details the coupling of the linker's free amine to a carboxylic acid-functionalized ligand (Ligand A-COOH), which can be either the POI or E3 ligase ligand.

Reagents and Materials:

  • Ligand A-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 5% Lithium Chloride (LiCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the linker solution to the activated Ligand A-COOH mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, Ligand A-Linker-Boc, by flash column chromatography to obtain the desired intermediate.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine for the second coupling reaction.

Reagents and Materials:

  • Ligand A-Linker-Boc (from Protocol 1)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the purified Ligand A-Linker-Boc (1.0 eq) in DCM (0.1 M) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution, typically at a concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitor the deprotection by LC-MS. The reaction is complete when the starting material is no longer detectable.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt, Ligand A-Linker-NH₂·TFA, is often sufficiently pure to be used directly in the next step without further purification.

Protocol 3: Second Amide Coupling

This procedure completes the PROTAC synthesis by coupling the deprotected intermediate with the second ligand (Ligand B-COOH).

Reagents and Materials:

  • Ligand A-Linker-NH₂·TFA (from Protocol 2)

  • Ligand B-COOH (the remaining ligand with a carboxylic acid) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq, an extra equivalent may be needed to neutralize the TFA salt)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Follow the procedure outlined in Protocol 1, using Ligand A-Linker-NH₂·TFA (1.0 eq) as the amine component and Ligand B-COOH (1.1 eq) as the carboxylic acid component.

  • After pre-activating Ligand B-COOH with HATU and DIPEA, add the Ligand A-Linker-NH₂·TFA dissolved in DMF.

  • Stir the reaction at room temperature for 12-24 hours and monitor by LC-MS.

  • Perform an aqueous workup as described in Protocol 1, Step 8.

  • Dry the organic layer, filter, and concentrate the crude product.

  • Purify the final PROTAC molecule by preparative HPLC to achieve high purity.

  • Characterize the final product by LC-MS and NMR.

Data Presentation

The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by determining the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

Table 1: Reaction Parameters for PROTAC Synthesis
StepReagentsSolventTemperatureTime (h)
First Amide Coupling Ligand A-COOH, this compound, HATU, DIPEADMFRoom Temp.12-24
Boc Deprotection Ligand A-Linker-Boc, TFADCM0 °C to Room Temp.1-3
Second Amide Coupling Ligand A-Linker-NH₂·TFA, Ligand B-COOH, HATU, DIPEADMFRoom Temp.12-24
Table 2: Representative Quantitative Data for a PROTAC with a PEG3 Linker

The following table summarizes representative quantitative data for an α-Synuclein-targeting PROTAC synthesized with a PEG3 linker.[4]

PROTACTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)
α-Synuclein Degraderα-SynucleinCereblonHEK29325>90

Conclusion

The this compound linker is a valuable and versatile tool for the modular synthesis of PROTACs. Its bifunctional nature allows for a controlled and sequential assembly, enabling the systematic exploration of PROTAC design. The protocols provided in this document offer a foundational framework for researchers and drug developers to leverage this linker in the pursuit of novel therapeutics based on targeted protein degradation. By carefully optimizing the linker and ligand combinations, it is possible to develop potent and selective PROTACs for a wide range of therapeutic targets.

References

Application Notes and Protocols: Conjugation of N-Boc-C1-PEG3-C3-NH2 with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the reaction of the heterobifunctional linker, N-Boc-C1-PEG3-C3-NH2, with N-hydroxysuccinimide (NHS) esters. This conjugation chemistry is fundamental for the precise, stepwise assembly of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

The this compound linker possesses a terminal primary amine for immediate conjugation and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent, orthogonal functionalization. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] The primary amine readily reacts with NHS esters to form a stable amide bond.[1][] Following this conjugation, the Boc protecting group can be removed under acidic conditions to reveal a new primary amine for further modification.[3][4]

Reaction Mechanism and Workflow

The conjugation of the primary amine of this compound with an NHS ester proceeds via a nucleophilic acyl substitution.[] The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.[][5]

A typical experimental workflow involves the conjugation of the linker to an NHS-activated molecule, followed by purification and subsequent deprotection of the Boc group to enable further functionalization.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection A This compound C Conjugation Reaction (pH 7.2-8.5) A->C B Molecule-NHS Ester B->C D Boc-Protected Conjugate C->D Stable Amide Bond Formation E Boc-Protected Conjugate F Acidic Conditions (e.g., TFA) E->F Boc Removal G Deprotected Conjugate with free amine F->G Boc Removal

Caption: Experimental workflow for this compound conjugation and deprotection.

Quantitative Data

Successful conjugation is dependent on carefully controlled reaction parameters. The following tables summarize key quantitative data for the reaction of amines with NHS esters.

Table 1: Recommended Reaction Conditions for Amine-NHS Ester Coupling [3]

ParameterValueNotes
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[1][3]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[3]
Molar Excess of Linker over NHS Ester 5 to 20-foldRequires empirical optimization.[3][6]
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize side reactions and protein denaturation.[3][7]
Reaction Time 30 minutes to 4 hoursDependent on temperature, pH, and reactants.[7][8]
Organic Solvent (if needed) < 10% (v/v)DMSO or DMF can be used to dissolve the linker before adding to the aqueous reaction buffer.[1][9]

Table 2: Half-life of NHS Esters at Various pH Values [6]

pHApproximate Half-life
7.01 - 2 hours
8.0~30 minutes
8.6~10 minutes[9]

Note: The stability of the NHS ester is influenced by the specific linker structure. Longer alkyl chains between the ester and the core molecule can increase stability.[10]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein Pre-activated with an NHS Ester

This protocol describes the reaction of the primary amine on the this compound linker with a protein that has been functionalized with an NHS ester.

Materials:

  • Protein-NHS Ester conjugate

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4.[1]

  • Anhydrous DMSO or DMF[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]

  • Desalting column or dialysis cassette for purification[1]

Procedure:

  • Prepare Linker Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO to create a 10 mM stock solution.[1]

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the linker solution to the protein-NHS ester solution with gentle stirring.[6] Ensure the final DMSO concentration does not exceed 10% of the total reaction volume.[1][9]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C.[1][3]

  • Quench Reaction (Optional): To stop the reaction and hydrolyze any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[1][3]

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group from the conjugated molecule to expose a primary amine for subsequent reactions.

Materials:

  • Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)[4]

  • Trifluoroacetic Acid (TFA)[4]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Conjugate: Dissolve the purified Boc-protected conjugate in anhydrous DCM.

  • Acidic Treatment: Cool the solution to 0°C and slowly add TFA to a final concentration of 20-25% (v/v).[3]

  • Incubate: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[3] Monitor the reaction's completion by LC-MS or TLC.

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure.[3]

    • For a basic work-up, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.[3]

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.[3]

Signaling Pathways and Applications

The ability to sequentially add different molecules to the this compound linker makes it a valuable tool in the construction of complex therapeutic and diagnostic agents.

G cluster_0 PROTAC Synthesis A This compound C Conjugation Step 1 A->C B E3 Ligase Ligand (with NHS ester) B->C D Boc-Protected Intermediate C->D E Boc Deprotection D->E F Amine-Functionalized Intermediate E->F H Conjugation Step 2 F->H G Target Protein Ligand (with reactive group) G->H I Final PROTAC Molecule H->I

Caption: Logical workflow for the synthesis of a PROTAC using this compound.

This step-wise approach allows for the precise assembly of molecules like PROTACs, which bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target protein's degradation. Similarly, in ADC development, this linker can be used to attach a cytotoxic drug to an antibody, with the Boc-protected amine enabling the subsequent attachment of an imaging agent or other payload.[1]

References

Application Notes and Protocols for Boc Deprotection of N-Boc-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development.[1] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] N-Boc-C1-PEG3-C3-NH2 is a bifunctional molecule featuring a Boc-protected amine and a terminal primary amine, connected by a polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances aqueous solubility and provides a flexible spacer arm for conjugation.[3][4]

This document provides detailed protocols for the deprotection of the Boc group from this compound to yield the corresponding diamine, a critical step for subsequent functionalization in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.[3] The primary methods for Boc deprotection involve treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is achieved through acidolysis.[7] The mechanism involves the following key steps:[2]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[2]

  • Formation of a Tert-butyl Cation: The protonated carbamate (B1207046) becomes unstable, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[7]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2]

  • Formation of the Amine Salt: The resulting free amine is subsequently protonated by the acid to form an ammonium (B1175870) salt.[2]

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, temperature, and reaction time. The following tables summarize typical reaction conditions for the deprotection of Boc-protected amines, including those with PEG linkers. While specific data for this compound may vary, these tables provide representative conditions and expected outcomes.

Table 1: Common Acidic Conditions for Boc Deprotection [7]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.
Hydrochloric Acid (HCl)4M1,4-Dioxane (B91453)1 - 4 hoursRoom Temp.

Table 2: Scavengers for Boc Deprotection [7][8]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (B1312306) (TIS)2.5 - 5%Traps the tert-butyl cation, preventing side reactions.
Water2.5 - 5%Acts as a carbocation scavenger.[7]
Thioanisole5%Scavenges carbocations and protects methionine residues.[7]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general procedure for the removal of the N-Boc group using TFA in DCM.[3][6]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether, cold

  • Toluene (B28343) (for co-evaporation, optional)[3]

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask.[2]

  • Cooling: Cool the solution to 0 °C in an ice bath.[2]

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[2][9]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[2][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8] The deprotected amine will be more polar and have a lower Rf value on TLC.[8]

  • Work-up:

    • Evaporation: Upon completion, remove the DCM and excess TFA by rotary evaporation.[3] To remove residual TFA, toluene can be added and co-evaporated (repeat 2-3 times).[3]

    • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected amine as its trifluoroacetate (B77799) salt.[9]

    • Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[4][9]

  • Neutralization (Optional): If the free amine is required, the TFA salt can be neutralized. Dissolve the residue in an organic solvent and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.[4][6] Be cautious as CO₂ will evolve.[6] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.[4][6]

experimental_workflow_tfa

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative method for Boc deprotection using a solution of HCl in 1,4-dioxane.[6]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous (if dilution is needed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[4][9]

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the substrate.[4][9]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[4][6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[4][9]

    • Precipitation: Add cold diethyl ether to the resulting residue to precipitate the amine as its hydrochloride salt.[9]

    • Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[4][9]

experimental_workflow_hcl

Alternative Deprotection Methods

While acidic deprotection is most common, alternative methods can be employed for substrates sensitive to strong acids.[8][10]

  • Lewis Acid Catalysis: Reagents such as zinc bromide or trimethylsilyl (B98337) iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.[8][11]

  • Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and is substrate-dependent.[8][12]

  • Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups, potentially in the presence of other acid-labile functionalities.[8][13]

Troubleshooting

A common issue in Boc deprotection is the occurrence of side reactions caused by the reactive tert-butyl cation intermediate.[5] The use of scavengers like triisopropylsilane (TIS) or water is highly recommended to mitigate these side reactions.[8] Incomplete reactions can often be addressed by extending the reaction time or increasing the concentration of the acid. For sensitive substrates where degradation is observed, exploring milder deprotection conditions is advised.[8]

Conclusion

The Boc deprotection of this compound is a fundamental transformation for its use in further synthetic applications. The protocols provided, utilizing either trifluoroacetic acid or hydrochloric acid, are robust and widely applicable. Careful monitoring of the reaction and appropriate work-up procedures are crucial for obtaining the deprotected amine in high yield and purity. For molecules containing acid-sensitive functional groups, a careful evaluation of alternative, milder deprotection methods may be necessary.

References

Application Notes and Protocols for N-Boc-C1-PEG3-C3-NH2 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-C1-PEG3-C3-NH2 is a heterobifunctional linker that is increasingly utilized in solid-phase peptide synthesis (SPPS) and bioconjugation. Its structure features a tert-butyloxycarbonyl (Boc)-protected primary amine, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal primary amine. This unique architecture offers several advantages in the synthesis of complex peptides and bioconjugates, including enhanced solubility, reduced aggregation, and the ability to introduce specific modifications.[1][2][3]

The Boc protecting group is stable under a variety of conditions but can be selectively removed with mild acid, typically trifluoroacetic acid (TFA), making it orthogonal to the base-labile Fmoc protecting group commonly used in SPPS.[4][5][6] The terminal primary amine allows for the conjugation of the peptide to other molecules, such as proteins, antibodies, or small molecule drugs, after the completion of the peptide chain assembly.[7][8] This makes this compound a valuable tool in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[7][8][9]

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its integrity and reactivity.

PropertyValueReference
Molecular Formula C13H28N2O5
Molecular Weight 292.37 g/mol
Appearance Colorless to pale yellow oil[10]
Solubility Soluble in DMF, DMSO, DCM[8][10]
Storage Store at -20°C to -80°C, protect from light and moisture.[9]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence during SPPS to introduce a flexible, hydrophilic spacer with a terminal amine for post-synthetic modifications. The general strategy involves coupling the linker to the N-terminus of the resin-bound peptide.

General Workflow for SPPS Incorporation

The following diagram illustrates the workflow for incorporating the this compound linker into a peptide chain using a standard Boc-SPPS strategy.

spss_workflow Resin Resin with Protected Peptide Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, DMF) Deprotection->Washing1 Neutralization Neutralization (DIEA in DMF) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Coupling of This compound (Linker + Coupling Agents) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Final_Peptide Resin-Bound Peptide with Linker Washing3->Final_Peptide

Caption: Workflow for incorporating this compound in SPPS.

Experimental Protocols

Protocol 1: Boc Deprotection of the N-terminal Amino Acid

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in dichloromethane (B109758) (DCM) for 30 minutes.[11]

  • Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[5]

  • Washing: Wash the resin thoroughly with DCM (3x), followed by N,N-dimethylformamide (DMF) (3x).

Protocol 2: Coupling of this compound

  • Activation: In a separate vessel, pre-activate the carboxylic acid group of a molecule to be conjugated to the linker if applicable, or prepare the linker for direct coupling to the resin. For coupling the linker's amine to a resin-bound carboxyl group, standard coupling reagents are used.

  • Coupling Reaction:

    • Dissolve this compound (2-3 equivalents) in DMF.

    • Add coupling reagents such as HBTU (1.95 equivalents) and HOBt (2 equivalents) or HATU (1.95 equivalents).

    • Add diisopropylethylamine (DIEA) (4-6 equivalents) to the linker solution.

    • Add the activated linker solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling).

Protocol 3: Post-Synthesis Cleavage and Deprotection

  • Drying: Dry the resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail for Boc-SPPS is HF/anisole (9:1) or a lower toxicity alternative like trifluoromethanesulfonic acid (TFMSA).

  • Cleavage: Treat the resin with the cleavage cocktail for 1-2 hours at 0°C.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Bioconjugation

The terminal amine of the PEG linker on the synthesized peptide is a versatile handle for a variety of bioconjugation reactions.

Conjugation to NHS-Activated Molecules

One of the most common applications is the reaction of the terminal amine with N-hydroxysuccinimide (NHS) esters to form a stable amide bond.[8]

conjugation_workflow Peptide_Linker Peptide-PEG-NH2 (in solution) Reaction Conjugation Reaction (pH 7.2-8.5) Peptide_Linker->Reaction NHS_Molecule NHS-activated Molecule (e.g., Drug, Fluorophore) NHS_Molecule->Reaction Purification Purification (e.g., SEC, RP-HPLC) Reaction->Purification Final_Conjugate Peptide-PEG-Molecule Conjugate Purification->Final_Conjugate

Caption: Workflow for conjugation to an NHS-activated molecule.

Protocol 4: Conjugation to an NHS-Ester

  • Dissolution: Dissolve the purified peptide-PEG-NH2 in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5.[8]

  • NHS-Ester Addition: Add a solution of the NHS-activated molecule (1.5-5 equivalents) in a water-miscible organic solvent (e.g., DMSO, DMF) to the peptide solution. The final concentration of the organic solvent should typically not exceed 10%.[8]

  • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Quenching: Quench any unreacted NHS-ester by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or RP-HPLC.

Quantitative Data Summary

The efficiency of each step is critical for the overall yield and purity of the final product. The following table provides typical quantitative parameters for the protocols described.

ParameterTypical ValueMethod of Determination
Resin Loading 0.2 - 1.0 mmol/gFmoc/Boc quantification by UV-Vis
Coupling Efficiency > 99%Kaiser Test / LC-MS analysis of a small cleavage sample
Boc Deprotection Efficiency > 99%Not typically monitored per step; inferred from final yield
Final Peptide Purity (Crude) 50 - 90%RP-HPLC
Final Peptide Purity (Purified) > 95%RP-HPLC
Conjugation Efficiency 70 - 95%LC-MS, SDS-PAGE

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance; Poor resin swelling; Inefficient activationDouble couple; Use a more potent coupling agent (e.g., HATU); Ensure adequate resin swelling
Low Cleavage Yield Incomplete cleavage reaction; Peptide precipitation on resinIncrease cleavage time; Use a different cleavage cocktail; Ensure complete removal of peptide from resin
Side Reactions during Cleavage Presence of sensitive amino acidsUse appropriate scavengers in the cleavage cocktail (e.g., triisopropylsilane, water)
Low Conjugation Efficiency Hydrolysis of NHS-ester; Suboptimal pHPrepare NHS-ester solution immediately before use; Maintain pH between 7.2-8.5

Conclusion

This compound is a versatile linker for solid-phase peptide synthesis, offering a strategic advantage for the development of complex and functionalized peptides. Its hydrophilic PEG spacer improves the properties of the resulting peptide, while the terminal amine provides a reactive handle for post-synthetic modification. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this linker in their synthetic endeavors.

References

Application Notes and Protocols: N-Boc-C1-PEG3-C3-NH2 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-C1-PEG3-C3-NH2 is a heterobifunctional linker molecule increasingly utilized in the field of cancer research. Its structure, featuring a Boc-protected amine on one end and a terminal primary amine on the other, separated by a three-unit polyethylene (B3416737) glycol (PEG) chain, allows for controlled and sequential conjugation to different molecules of interest. This linker is particularly valuable in the development of targeted cancer therapies due to the advantageous properties conferred by the PEG spacer, which can enhance the solubility and pharmacokinetic profile of the final conjugate.[1][2]

The primary application of this compound in oncology is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are novel therapeutic agents that leverage the cell's own protein degradation machinery to eliminate cancer-promoting proteins.[5] Additionally, this linker has potential applications in the construction of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing successful conjugation strategies.

PropertyValueReference
Molecular Formula C15H32N2O5[8]
Molecular Weight 320.42 g/mol [3][8]
CAS Number 194920-62-2[8][9]
Appearance Varies (often a liquid or semi-solid)[6]
Purity ≥98%[6]
Storage Conditions 2-8°C, protected from light, dry, sealed[6]

Core Applications in Cancer Research

Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of this compound is as a linker in the synthesis of PROTACs.[3] PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5] This approach offers a powerful strategy for targeting proteins that are difficult to inhibit with traditional small molecules.

The PEG component of the this compound linker provides several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of the often hydrophobic PROTAC molecule.[2]

  • Improved Permeability: PEG linkers can shield the PROTAC from the solvent and form intramolecular hydrogen bonds, which can enhance cell permeability.[10]

  • Flexibility: The flexibility of the PEG chain allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[2][5]

The length of the PEG linker is a critical parameter that can be fine-tuned to achieve the desired degradation potency and selectivity.[2]

PROTAC_Mechanism Mechanism of PROTAC Action POI Target Protein (e.g., Cancer-promoting protein) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Protein Degradation Proteasome->Degradation Leads to

Caption: General mechanism of action of a PROTAC.

Antibody-Drug Conjugates (ADCs)

This compound can also be employed as a linker in the development of ADCs.[7] ADCs are a class of targeted therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic drug.[11] The antibody directs the ADC to cancer cells that overexpress a specific antigen on their surface.[12] Upon binding and internalization, the linker is cleaved, releasing the cytotoxic payload and killing the cancer cell.

The PEG linker can improve the stability and solubility of the ADC in the bloodstream and can influence the release of the drug within the target tissue.[7][13]

Experimental Protocols

The following are general protocols for the use of this compound in the synthesis and evaluation of PROTACs. These may require optimization for specific substrates and cell lines.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol outlines a two-step process for synthesizing a PROTAC using this compound.

Step 1: Boc Deprotection of the Linker

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane (B91453).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) or 4M HCl in 1,4-dioxane (4-10 equivalents) to the solution.[6]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to precipitate the deprotected amine salt.[6]

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the amine-functionalized PEG linker.

Step 2: Amide Bond Formation

  • Activation: In an anhydrous solvent (e.g., DMF or DCM), dissolve the carboxylic acid-functionalized E3 ligase ligand (or target protein ligand) (1 equivalent). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like N-hydroxysuccinimide (NHS) (1.2 equivalents). Stir for 30-60 minutes at room temperature to form the active ester.

  • Coupling: To the activated ester solution, add the deprotected amine-PEG linker from Step 1 (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Once the reaction is complete, purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule. The same procedure can be repeated to couple the other end of the linker to the second ligand.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis start Start deprotection Boc Deprotection of This compound start->deprotection coupling1 Amide Coupling with Ligand 1 (e.g., E3 Ligase Ligand) deprotection->coupling1 intermediate Intermediate (Ligand 1 - Linker) coupling1->intermediate coupling2 Amide Coupling with Ligand 2 (e.g., POI Ligand) intermediate->coupling2 final_protac Final PROTAC Molecule coupling2->final_protac purification Purification (HPLC) final_protac->purification end End purification->end

Caption: Workflow for PROTAC synthesis.

Protocol 2: Evaluation of PROTAC Efficacy by Western Blotting

This protocol is used to quantify the degradation of a target protein in cells following treatment with a PROTAC.[14]

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line in 6-well plates and allow them to adhere overnight.[2]

    • Treat the cells with a serial dilution of the PROTAC (typically from low nanomolar to high micromolar concentrations) for a specified duration (e.g., 24 hours).[2]

    • Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[2]

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay.[14]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.[14]

    • Transfer the proteins to a PVDF membrane.[14]

    • Block the membrane with 5% non-fat milk in TBST.[14]

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).[14]

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.[14]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]

    • Quantify the band intensities using densitometry software.[14]

    • Normalize the target protein levels to the loading control.[14]

    • Calculate the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) from the resulting dose-response curve.[2]

Western_Blot_Workflow Experimental Workflow for PROTAC Efficacy Evaluation start Start cell_culture Cell Culture and PROTAC Treatment start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting (Transfer and Antibody Incubation) sds_page->western_blot detection Detection and Analysis western_blot->detection data_analysis Data Analysis (DC50 and Dmax Calculation) detection->data_analysis end End data_analysis->end

Caption: Workflow for evaluating PROTAC efficacy.

Conclusion

This compound is a versatile and valuable tool in cancer research, primarily serving as a flexible and hydrophilic linker in the construction of PROTACs. Its use allows for the rational design of targeted protein degraders with improved physicochemical properties. The provided protocols offer a foundational framework for researchers to utilize this linker in the development of novel cancer therapeutics. As the field of targeted protein degradation continues to expand, the strategic use of well-defined linkers like this compound will be crucial for advancing the next generation of cancer treatments.

References

Application Notes and Protocols for Targeted Protein Degradation in Neurodegenerative Diseases Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic strategy with the potential to address previously "undruggable" targets in a variety of diseases, including neurodegenerative disorders.[1][2][3] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[4][5] Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[4][6]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become integral to PROTAC design due to their unique properties.[4][7] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer hydrophilicity, flexibility, and biocompatibility.[4][7] These characteristics can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[8][9] Furthermore, the adjustable length of the PEG chain allows for precise optimization of the distance between the POI and the E3 ligase to achieve efficient ubiquitination and subsequent degradation.[4][10]

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of PROTACs utilizing PEG linkers for the targeted degradation of proteins implicated in neurodegenerative diseases.

Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[4][11] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[4][11] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[4]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., Tau, α-synuclein) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Advantages of PEG Linkers in PROTACs for Neurodegenerative Diseases

The use of PEG linkers in PROTACs designed for neurodegenerative diseases offers several key advantages:

  • Enhanced Solubility: Neurodegenerative disease-associated proteins are often prone to aggregation. PROTACs targeting these proteins can also be large and hydrophobic, leading to poor aqueous solubility.[9] Hydrophilic PEG linkers significantly improve the water solubility of PROTACs, which is crucial for their bioavailability and formulation.[7][9]

  • Improved Cell Permeability and Blood-Brain Barrier (BBB) Penetration: While seemingly counterintuitive for hydrophilic moieties, PEG linkers can improve cell permeability. The flexible nature of the PEG chain may allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passive diffusion across cell membranes.[9] This is a critical consideration for targeting proteins within the central nervous system (CNS).[12]

  • Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units.[1] This tunability is critical for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient degradation.[8][13]

  • Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity, making it a suitable component for therapeutic agents.[1]

Data Presentation: Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein.[13] The following tables summarize representative data illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
Alkyl/Ether < 12 No degradation - [13][14]
Alkyl/Ether 12 - 29 Submicromolar > 75 [14]
Alkyl/Ether 21 3 96 [13][14]
Alkyl/Ether 29 292 76 [13][14]

Data is representative and compiled from studies on TBK1-targeting PROTACs.

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker Type Linker Length (atoms) Degradation Efficacy Reference
PEG 12 Effective [13]
PEG 16 More Potent [13]

This data is based on a study developing ERα-targeting PROTACs.

Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
PEG 26 1.8 >95 [13]
PEG 30 0.8 >95 [13]
PEG 34 2.5 >95 [13]

Data from a study on BTK-targeting PROTACs.

Table 4: Effect of PEG Linker Length on BRD4 Degradation

Number of PEG Units Target Protein Cell Line DC50 (nM) Dmax (%) Reference
0 BRD4 H661 < 0.5 > 90 [14]
1 BRD4 H661 > 5 ~50 [14]
4-5 BRD4 H661 < 0.5 > 90 [14]

Representative data for JQ1-based PROTACs recruiting VHL E3 ligase.

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, validation, and comparison of PROTACs with different PEG linkers.

Protocol 1: Two-Step Synthesis of a PEGylated PROTAC

This protocol outlines a common two-step synthesis for a PROTAC with a PEG linker.

Step 1: Coupling of E3 Ligase Ligand to PEG Linker

  • Dissolve the E3 ligase ligand (e.g., containing a free amine) and a bifunctional PEG linker with a terminal carboxylic acid and an azide (B81097) group (e.g., N3-PEGn-COOH) in an anhydrous solvent such as DMF.[11]

  • Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).[11]

  • Stir the reaction mixture at room temperature under an inert atmosphere.[11]

  • Monitor the reaction progress by LC-MS until the starting material is consumed.[11]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the resulting E3 ligase-linker intermediate by flash chromatography or preparative HPLC.[11]

Step 2: Click Chemistry to Attach the POI Ligand

  • Dissolve the purified E3 ligase-linker intermediate (containing the azide group) and the POI ligand functionalized with a terminal alkyne in a suitable solvent mixture (e.g., t-BuOH/H2O).

  • Add a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO4·5H2O) and a reducing agent (e.g., sodium ascorbate).

  • Stir the reaction at room temperature.

  • Monitor the reaction by LC-MS.

  • Once complete, purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow start Start step1 Couple E3 Ligase Ligand to PEG Linker start->step1 step2 Purify E3 Ligase-Linker Intermediate step1->step2 step3 Click Chemistry Reaction with POI Ligand step2->step3 step4 Purify Final PROTAC step3->step4 end End step4->end Western_Blot_Workflow start Start cell_treatment Cell Treatment with PROTAC start->cell_treatment lysis Cell Lysis and Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting transfer->immunoblotting analysis Data Analysis (DC50, Dmax) immunoblotting->analysis end End analysis->end

References

Application Notes: Analytical Characterization of N-Boc-C1-PEG3-C3-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-C1-PEG3-C3-NH2 is a heterobifunctional linker molecule integral to modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Its structure comprises a Boc-protected amine for controlled, stepwise conjugation, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetic properties, and a terminal primary amine for covalent attachment to target molecules.[2][3][4][5]

The purity, structural integrity, and consistency of this linker and its subsequent conjugates are paramount to the safety and efficacy of the final therapeutic agent.[6] Therefore, robust analytical characterization is a critical step in the quality control process. These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₅H₃₂N₂O₅
Molecular Weight 320.42 g/mol [2]
Appearance Colorless to light yellow liquid
Purity ≥98%
Solubility Soluble in DMSO, DMF, Acetonitrile, Methanol, and chlorinated solvents
Storage Conditions 2-8°C, protected from light, under an inert atmosphere

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. It provides detailed information about the molecular structure, confirming the presence of the Boc protecting group, the PEG chain, and the terminal alkyl amine.[7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a standard 5 mm NMR tube.[7] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.[7]

    • Temperature: 298 K.[7]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay (d1): 2 seconds.

    • Temperature: 298 K.

Data Analysis and Interpretation

The acquired spectra should be processed (Fourier transform, phase correction, and baseline correction) and referenced to the residual solvent peak. The chemical shifts, multiplicities, and integrations of the signals should be compared against expected values to confirm the structure. The expected integration ratio of Boc protons to total PEG protons is a key indicator of purity.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation prep Dissolve 5-10 mg in 0.6 mL CDCl₃ acq Acquire ¹H & ¹³C Spectra (≥400 MHz) prep->acq proc Fourier Transform, Phase & Baseline Correction acq->proc analysis Integrate & Assign Peaks proc->analysis confirm Structural Confirmation analysis->confirm MS_Workflow cluster_prep Sample Preparation cluster_acq MS Acquisition cluster_proc Data Analysis cluster_confirm Confirmation prep Prepare 1-10 µg/mL solution in ACN/MeOH + 0.1% FA acq Direct Infusion or LC-MS (Positive ESI Mode) prep->acq proc Identify Molecular Ion and Common Adducts acq->proc confirm Molecular Weight Confirmation proc->confirm HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Separation cluster_proc Detection & Analysis cluster_confirm Confirmation prep Dissolve ~1 mg/mL in Mobile Phase filt Filter sample (0.22 µm) prep->filt acq Inject onto C18 column & Run Gradient filt->acq proc UV Detection (214/220 nm) acq->proc analysis Integrate Peaks & Calculate Area % proc->analysis confirm Purity Assessment analysis->confirm

References

Application Note: High-Throughput LC-MS/MS Analysis of PROTACs Synthesized with an N-Boc-C1-PEG3-C3-NH2 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of PROTACs synthesized using the N-Boc-C1-PEG3-C3-NH2 linker in a biological matrix. The protocol described herein is optimized for high-throughput screening and pharmacokinetic studies, providing the accuracy and precision required for drug discovery and development.

Introduction

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker, such as the polyethylene (B3416737) glycol (PEG)-based this compound, plays a crucial role in the PROTAC's mechanism of action. PEG linkers are often employed to enhance the solubility and permeability of PROTAC molecules.[3][6]

Given the high potency of many PROTACs, sensitive and reliable bioanalytical methods are essential for their development.[7] LC-MS/MS offers the selectivity and sensitivity needed for the accurate quantification of PROTACs in complex biological samples.[8][9] This application note provides a comprehensive protocol for the LC-MS/MS analysis of PROTACs featuring the this compound linker, from sample preparation to data acquisition and analysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting PROTACs from plasma samples.[5][7][8]

Materials:

  • Rat plasma

  • PROTAC stock solution (in DMSO)

  • Internal Standard (IS) working solution (e.g., a structurally similar and stable isotopically labeled compound in acetonitrile)

  • Acetonitrile (B52724), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

Protocol:

  • Spike 20 µL of rat plasma with the PROTAC standard or quality control (QC) samples in a 1.5 mL microcentrifuge tube.

  • Add 60 µL of acetonitrile containing the internal standard to the plasma sample.[10]

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.[7]

  • Incubate the samples at -20°C for 1 hour to enhance protein precipitation.[10]

  • Centrifuge the tubes at 13,500 rpm (or ~18,000 x g) for 10 minutes at 4°C.[5][7]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[7][10]
Mobile Phase A 0.1% Formic Acid in Water[7][9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7][9]
Flow Rate 0.3 - 0.6 mL/min[7][11]
Column Temperature 40 - 60°C[7][11]
Injection Volume 2 - 10 µL[7][10]
Gradient See Table 1

Table 1: Representative Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
2.095
3.095
3.15
4.05

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)[10]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr
MRM Transitions To be optimized for the specific PROTAC and Internal Standard

Data Presentation

Table 2: Quantitative Performance of the LC-MS/MS Method (Hypothetical Data)

ParameterResult
Linear Range 0.02 - 1000 ng/mL[10]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Correlation Coefficient (r²) > 0.998[10][11]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Table 3: Stability of PROTAC in Rat Plasma (Hypothetical Data)

ConditionStability (% Remaining)
Autosampler (4°C, 24h) 98.2%
Bench-top (RT, 4h) 95.5%
Freeze-Thaw (3 cycles) 92.1%
Long-term (-80°C, 30 days) 96.7%

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS System Plasma Plasma Sample (20 µL) Acetonitrile_IS Acetonitrile with Internal Standard (60 µL) Vortex Vortex Mix Acetonitrile_IS->Vortex Incubate Incubate at -20°C Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS_Analysis LC-MS/MS Analysis Supernatant->LCMS_Analysis HPLC HPLC/UHPLC System LCMS_Analysis->HPLC Column C18 Column HPLC->Column MS Tandem Quadrupole MS Column->MS Data Data Acquisition (MRM) MS->Data G cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

References

Application Notes and Protocols for N-Boc-C1-PEG3-C3-NH2 in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-C1-PEG3-C3-NH2 is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a Boc-protected amine and a terminal primary amine, separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for a controlled, stepwise conjugation of two different molecular entities, a crucial step in the synthesis of complex therapeutic agents.[3] The PEG component enhances the solubility and can improve the pharmacokinetic properties of the final conjugate, making it a valuable tool in drug design.[3]

These application notes provide a comprehensive guide to the use of this compound in the synthesis of PROTACs, complete with detailed experimental protocols, data presentation, and visual diagrams to illustrate key processes. While specific case studies for this compound are not extensively documented in publicly available literature, the protocols and data presented herein are based on established methodologies for closely related PEG linkers and provide a robust framework for its application.[4]

Core Applications in Drug Discovery

The primary application of this compound is as a linker in the construction of PROTACs.[1][2] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is composed of three key parts:

  • A "warhead" that binds to the target protein of interest (POI).

  • An E3 ligase-recruiting ligand.

  • A linker that connects the warhead and the E3 ligase ligand.[1]

The linker's length, flexibility, and chemical composition are critical factors that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1]

Data Presentation

The selection of an optimal linker is critical and often requires empirical evaluation of various linker lengths. The following tables summarize representative data illustrating the impact of PEG linker length on PROTAC performance for well-characterized targets.

Table 1: Representative Data on the Effect of PEG Linker Length on BRD4 Degradation

Linker LengthDC₅₀ (nM)Dₘₐₓ (%)
PEG35585
PEG42095
PEG515>98
PEG63092

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. This data is representative and illustrates the typical impact of PEG linker length on PROTAC performance.[5]

Table 2: Representative Biophysical Data for Ternary Complex Formation with PEG-based Linkers

ParameterDescriptionTypical Value Range
K_D (PROTAC to POI)Dissociation constant for the binary interaction between the PROTAC and the target protein.1 - 500 nM
K_D (PROTAC to E3 Ligase)Dissociation constant for the binary interaction between the PROTAC and the E3 ligase.10 - 2000 nM
α (Cooperativity Factor)A measure of the cooperativity in ternary complex formation. α > 1 indicates positive cooperativity.1 - 50
K_D,ternaryDissociation constant for the formation of the ternary complex.0.1 - 100 nM

This table summarizes typical quantitative data obtained for PROTACs with PEG-based linkers.[2]

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular, multi-step process. The following protocols provide a general framework for the synthesis and characterization of a PROTAC. Note that these protocols are based on procedures for similar PEG linkers and may require optimization for specific substrates.[1][3][4]

Protocol 1: First Amide Coupling

This protocol describes the coupling of the free primary amine of this compound to a carboxylic acid-functionalized molecule (either the POI ligand or the E3 ligase ligand).

Materials:

  • Carboxylic acid-functionalized component (e.g., POI-COOH or E3-Ligand-COOH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen or argon atmosphere, dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297).

  • Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the intermediate conjugate (e.g., POI-Linker-Boc).

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine for the second coupling reaction.

Materials:

  • Boc-protected intermediate from Protocol 1

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt (e.g., POI-Linker-NH₂·TFA) is often used directly in the next step without further purification.

Protocol 3: Second Amide Coupling and Final PROTAC Synthesis

This protocol describes the final step of coupling the newly exposed amine to the second carboxylic acid-functionalized molecule to yield the final PROTAC.

Materials:

  • Amine salt intermediate from Protocol 2

  • Second carboxylic acid-functionalized component (e.g., E3-Ligand-COOH)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Follow the amide coupling procedure as outlined in Protocol 1, using the amine-functionalized intermediate (1.0 eq) and the second carboxylic acid-functionalized component (1.1 eq) as the coupling partners.

  • After the reaction and work-up, purify the final PROTAC molecule by preparative HPLC to obtain the desired high-purity product.

Protocol 4: Characterization of the Final PROTAC

A. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the purified PROTAC (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with a small amount of formic acid or ammonium (B1175870) acetate to promote ionization.

  • Analysis: Infuse the sample into an ESI-MS instrument to confirm the molecular weight of the final product.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the structure of the final PROTAC.

C. High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Dissolve a small amount of the final PROTAC in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity by peak area percentage.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, leading to the targeted degradation of a protein of interest (POI).

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI PROTAC_Synthesis_Workflow Start Start Materials: - POI-COOH - this compound - E3-Ligand-COOH Coupling1 Step 1: First Amide Coupling (HATU, DIPEA, DMF) Start->Coupling1 Intermediate1 Intermediate 1: POI-Linker(PEG3)-Boc Coupling1->Intermediate1 Deprotection Step 2: Boc Deprotection (TFA, DCM) Intermediate1->Deprotection Intermediate2 Intermediate 2: POI-Linker(PEG3)-NH2 Deprotection->Intermediate2 Coupling2 Step 3: Second Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Coupling2 Final_PROTAC Final PROTAC: POI-Linker(PEG3)-E3-Ligand Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (MS, NMR, HPLC) Purification->Characterization Signaling_Pathway_Degradation cluster_before Normal Signaling Pathway cluster_after Pathway after PROTAC Treatment Signal_In Upstream Signal Kinase_A Kinase A Signal_In->Kinase_A Target_Protein Target Protein (POI) Kinase_A->Target_Protein Activates Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Activates Cellular_Response Disease Phenotype Downstream_Effector->Cellular_Response Signal_In_2 Upstream Signal Kinase_A_2 Kinase A Signal_In_2->Kinase_A_2 Target_Protein_Degraded Target Protein (Degraded) Downstream_Effector_2 Downstream Effector Target_Protein_Degraded->Downstream_Effector_2 Signal Blocked Blocked_Response Therapeutic Effect PROTAC PROTAC targeting POI PROTAC->Target_Protein Induces Degradation

References

Application Notes and Protocols for Developing Cell-Permeable PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2][3]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique combination of hydrophilicity, flexibility, and biocompatibility.[4][5] These properties can enhance the solubility of the often large and lipophilic PROTAC molecules.[6] The tunable length of the PEG chain allows for precise optimization of the distance between the POI and the E3 ligase to achieve efficient ubiquitination and subsequent degradation.[3][5][7] However, the impact of PEG linkers on cell permeability is complex; while they can improve solubility, their length and polarity must be carefully optimized to ensure efficient passage across the cell membrane.[8][9]

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of cell-permeable PROTACs utilizing PEG linkers. This document includes detailed experimental protocols and quantitative data to aid researchers in the rational development of next-generation protein degraders.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[1][10] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[10][11] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[8][10]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degradation of POI Proteasome->Degradation Mediates Recycling PROTAC and E3 Ligase Recycling Degradation->Recycling

PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system.[10] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ternary complex formation.[8] A linker that is too short may cause steric hindrance, while an excessively long linker can result in a non-productive complex.[8][10] The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[4][10]

The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK), showcasing the impact of PEG linker length on PROTAC performance.

Table 1: Comparison of BRD4-targeting PROTACs with Different PEG Linker Lengths [10]

PROTACTarget ProteinE3 Ligase LigandPEG Linker Length (n)DC50 (nM)Dmax (%)
PROTAC ABRD4CRBN1>1000<20
PROTAC BBRD4CRBN250045
PROTAC CBRD4VHL425>90
PROTAC DBRD4VHL810>95
PROTAC EBRD4VHL125085
PROTAC FBRD4VHL1620060

Note: Data for PROTACs A and B are derived from a study on CRBN-recruiting BRD4 PROTACs where intermediate length linkers showed reduced potency compared to longer linkers. Data for PROTACs C, D, E, and F are based on a representative study illustrating the trend of an optimal linker length for VHL-recruiting BRD4 PROTACs.[10]

Table 2: Comparison of BTK-targeting PROTACs with Different PEG Linker Lengths

PROTACTarget ProteinE3 Ligase LigandPEG Linker Length (n)DC50 (nM)Dmax (%)
PROTAC GBTKCRBN315>90
PROTAC HBTKCRBN55>95
PROTAC IBTKCRBN72080
PROTAC JBTKCRBN910070

Experimental Protocols

A systematic workflow is essential for the design and evaluation of novel PROTACs. This typically involves chemical synthesis followed by a series of in vitro and cellular assays to confirm the mechanism of action, determine potency and efficacy, and assess cell permeability.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Ternary_Assay Ternary Complex Formation Assay Purification->Ternary_Assay Permeability_Assay Cell Permeability Assay Purification->Permeability_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Assay->Ubiquitination_Assay Western_Blot Western Blot for Protein Degradation Permeability_Assay->Western_Blot Ubiquitination_Assay->Western_Blot Viability_Assay Cell Viability Assay Western_Blot->Viability_Assay

A typical workflow for the design and evaluation of PROTACs.
Protocol 1: Synthesis of PROTACs with PEG Linkers

This protocol outlines a general synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid)

  • E3 ligase ligand with a suitable functional group (e.g., amine, carboxylic acid)

  • Bifunctional PEG linker (e.g., NH2-PEGn-COOH)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., HPLC)

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-X, where X is a protecting group) in an appropriate anhydrous solvent such as DMF.

    • Add coupling reagents (e.g., HATU and HOBt) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Deprotection (if necessary):

    • Deprotect the terminal group of the PEG linker on the E3 ligase-linker intermediate using standard deprotection conditions.

  • Second Coupling Reaction:

    • Dissolve the deprotected E3 ligase-linker intermediate and the POI ligand in an anhydrous solvent.

    • Add coupling reagents and a base.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

    • Characterize the final product by HRMS and NMR.

Protocol 2: Western Blotting for Target Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein induced by PROTACs.[4]

Materials:

  • Cultured cells

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[4]

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[12] Include a vehicle-treated control.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[12]

    • Incubate on ice for 30 minutes.[12]

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[12]

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12]

    • Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Data Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.[4]

Western_Blot_Workflow start Start cell_treatment Cell Treatment with PROTAC start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Western Blot Workflow for PROTAC Degradation.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to assess the passive permeability of a PROTAC across an artificial lipid membrane.[2][13]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating:

    • Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.[9]

  • Preparation of Solutions:

    • Prepare a donor solution of the test PROTAC in PBS (e.g., 100 µM).

    • Fill the acceptor wells of the 96-well acceptor plate with 300 µL of PBS.

  • Assay Assembly:

    • Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.[9]

  • Compound Addition:

    • Add 150 µL of the donor solution to each well of the filter plate.[9]

  • Incubation:

    • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[9]

  • Sample Collection and Analysis:

    • After incubation, carefully remove the filter plate.

    • Collect samples from both the donor and acceptor wells for analysis.

    • Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[9]

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = [V_A / (Area * Time)] * [-ln(1 - [C_A] / [C_equilibrium])] where V_A is the volume of the acceptor well, Area is the area of the filter, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

Protocol 4: Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that mimics human intestinal absorption and can assess both passive and active transport mechanisms.[2][13]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test PROTAC and control compounds

  • TEER meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm^2.[9]

    • Culture for 21-25 days to allow for differentiation and monolayer formation.[9]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values above 250 Ω·cm^2 are generally considered acceptable.[9]

  • Permeability Assay (Apical to Basolateral, A-B):

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add 0.4 mL of transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and 1.2 mL of transport buffer to the basolateral (B) side.[9]

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical, B-A):

    • Perform this assay to determine the efflux ratio.

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add 1.2 mL of transport buffer containing the test PROTAC to the basolateral (B) side and 0.4 mL of transport buffer to the apical (A) side.[9]

    • Incubate and collect samples as described for the A-B direction.

  • Analysis:

    • Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[9]

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.

Conclusion

The development of cell-permeable PROTACs with PEG linkers is a complex but highly rewarding endeavor in modern drug discovery. The linker is not merely a spacer but a critical component that dictates the overall efficacy of the PROTAC.[] By carefully optimizing the PEG linker length and composition and employing rigorous experimental protocols for characterization, researchers can develop potent and selective protein degraders with improved therapeutic potential. The methodologies and data presented in these application notes provide a solid foundation for the rational design and evaluation of next-generation PROTACs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Boc-C1-PEG3-C3-NH2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-C1-PEG3-C3-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during reactions involving this bifunctional linker, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule featuring a Boc-protected amine and a terminal primary amine, separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows for controlled, sequential reactions. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[1][2] The PEG component enhances the solubility and bioavailability of the resulting conjugate.

Q2: What are the most common reasons for low yield in reactions with this compound?

A2: Low yields in reactions involving this linker can stem from several factors:

  • Suboptimal reaction conditions: Incorrect pH, temperature, or solvent can significantly hinder the reaction.[3]

  • Reagent quality and stoichiometry: Degradation of the linker or coupling reagents, as well as inappropriate molar ratios, can lead to incomplete reactions.[4]

  • Presence of moisture: Water can hydrolyze activated esters and other reactive intermediates, reducing yield.[5]

  • Side reactions: Competing reactions, such as the hydrolysis of activated esters or reactions with incompatible buffer components, can consume reactants.[3]

  • Difficult purification: The polar nature of PEGylated compounds can make purification challenging, leading to product loss during workup.[4]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term stability, this compound should be stored at 4°C and protected from light.[2] If dissolved in a solvent, it is recommended to store at -80°C for up to six months or -20°C for up to one month, also protected from light.[2] Before use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation, as the compound is sensitive to moisture.[5]

Troubleshooting Guide for Low Yield in Amide Coupling Reactions

This guide addresses common issues encountered when coupling the primary amine of this compound with a carboxylic acid.

Problem 1: Low or No Product Formation

Possible Cause Recommended Solution Citation
Inefficient Carboxylic Acid Activation Use a reliable activating agent like HATU or a combination of EDC and Sulfo-NHS. Ensure a slight molar excess (1.1-1.5 equivalents) of the coupling reagents relative to the carboxylic acid.[6][7]
Incorrect Reaction pH For NHS ester coupling, maintain a pH between 7.2 and 8.5. The amine must be deprotonated to be nucleophilic. For EDC/NHS activation, the activation step is most efficient at pH 4.7-6.0, while the subsequent coupling to the amine is best at pH 7.2-7.5.[3][6]
Degraded Coupling Reagents Use fresh, high-purity coupling reagents. Store moisture-sensitive reagents like HATU and EDC under anhydrous conditions.[5]
Presence of Moisture Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (nitrogen or argon).[5]
Incompatible Buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the linker for reaction with the activated carboxylic acid. Use buffers like PBS, HEPES, or borate.[3][6]

Problem 2: Presence of Multiple Side Products

Possible Cause Recommended Solution Citation
Hydrolysis of Activated Ester Prepare fresh solutions of activated esters and use them immediately. Avoid pH levels above 9.0, which can accelerate the hydrolysis of NHS esters.[6]
Partial Deprotection of Boc Group Ensure the reaction conditions are not acidic. If any of your reactants are acidic salts, consider adding a non-nucleophilic base for neutralization.[5]
Reaction with Solvent Use non-nucleophilic solvents like DCM, THF, or acetonitrile.[4]

Problem 3: Difficulty in Product Purification

| Possible Cause | Recommended Solution | Citation | | "Oiling Out" or Streaking on Silica (B1680970) Gel | Due to the polarity of the PEG chain, standard silica gel chromatography can be challenging. Consider using reverse-phase chromatography (e.g., on a C18 column) for purification. |[4] | | Water-Soluble Byproducts | If using EDC, the urea (B33335) byproduct is water-soluble and can be removed by an aqueous wash during workup. |[8] | | Emulsion Formation During Workup | If emulsions form during liquid-liquid extraction, adding brine can help to break the emulsion. |[1] |

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for coupling a carboxylic acid-functionalized molecule to the primary amine of this compound.

Materials:

  • Carboxylic acid-functionalized molecule (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized molecule in anhydrous DMF (to a concentration of ~0.1 M).[1]

  • Add HATU and DIPEA to the solution.[1]

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[1]

  • In a separate vial, dissolve this compound in a minimum amount of anhydrous DMF.[1]

  • Add the linker solution to the activated carboxylic acid mixture.[1]

  • Allow the reaction to stir at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.[1]

  • Wash sequentially with 5% LiCl solution, saturated sodium bicarbonate (NaHCO3) solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography or preparative HPLC.[1]

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent reactions.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM (~0.1 M) in a dry flask.[1]

  • Cool the solution to 0°C using an ice bath.[1]

  • Slowly add TFA to the solution (typically 20-50% v/v).[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.[1]

  • Stir for 1-3 hours, monitoring the deprotection by LC-MS.[1]

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[1]

  • The resulting amine salt is often sufficiently pure to be used directly in the next step.[1]

Data Presentation

Table 1: Recommended Molar Ratios for Amide Coupling
ReagentMolar Equivalents (relative to limiting reagent)NotesCitation
This compound1.0 - 1.2A slight excess may be used to drive the reaction to completion.[1]
Carboxylic Acid1.0Typically the limiting reagent.[1]
HATU1.1 - 1.5Excess ensures efficient activation.[7]
HBTU1.1 - 1.5Similar to HATU.[8]
EDC1.1 - 1.5Often used with an additive like NHS or HOBt.[6]
NHS/HOBt1.1 - 1.5Additive to improve efficiency and reduce side reactions.[6]
DIPEA2.0 - 3.0Base to neutralize acids and facilitate the reaction.[9]
Table 2: Typical Reaction Conditions for Amide Coupling
ParameterRecommended ConditionNotesCitation
Solvent Anhydrous DMF or DCMEnsures solubility of reactants and is non-nucleophilic.[4]
Temperature Room Temperature (20-25°C)Most amide coupling reactions proceed efficiently at RT. Gentle heating (40-50°C) can be used for sluggish reactions, but may increase side products.[4][6]
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal time.[1][9]
Atmosphere Inert (Nitrogen or Argon)Prevents the introduction of moisture which can quench the reaction.[5]

Visualizations

Reaction_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_workup Step 3: Workup & Purification A Carboxylic Acid (R-COOH) C Activated Intermediate A->C in Anhydrous DMF B Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) B->C E Boc-Protected Product C->E D This compound D->E Room Temp, 4-24h F Aqueous Wash (H2O, NaHCO3, Brine) E->F G Purification (Chromatography) F->G H Pure Boc-Protected Product G->H

Caption: General workflow for amide bond formation.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions No Issue reagents_ok Use Fresh Reagents Adjust Molar Ratios check_reagents->reagents_ok Issue Found check_workup Analyze Workup & Purification check_conditions->check_workup No Issue conditions_ok Ensure Anhydrous Conditions Optimize pH & Temperature check_conditions->conditions_ok Issue Found workup_ok Optimize Purification Method (e.g., Reverse Phase) check_workup->workup_ok Issue Found success Improved Yield reagents_ok->success conditions_ok->success workup_ok->success

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Optimizing Boc Deprotection of N-Boc-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Boc deprotection of N-Boc-C1-PEG3-C3-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Boc deprotection?

A1: The Boc (tert-butyloxycarbonyl) group is removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate then rapidly decarboxylates to yield the free amine and carbon dioxide.[1][2]

Q2: What are the most common acidic reagents used for Boc deprotection?

A2: The most common reagents are trifluoroacetic acid (TFA), typically in a solution with dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane (B91453) or methanol.[3][4]

Q3: How can I monitor the progress of the deprotection reaction?

A3: The reaction progress can be monitored using several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick method to observe the disappearance of the starting material (less polar) and the appearance of the deprotected amine product (more polar, lower Rf value).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any byproducts.

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm indicates the progress of the deprotection.[5]

Q4: Why is a scavenger sometimes recommended during Boc deprotection?

A4: The deprotection reaction generates a reactive tert-butyl cation. This cation can alkylate nucleophilic residues on your molecule of interest, leading to unwanted side products.[2] Scavengers, such as triisopropylsilane (B1312306) (TIS), water, or thioanisole, are added to trap the tert-butyl cation and prevent these side reactions.[2][5]

Q5: My deprotected product is an oil. How can I solidify it?

A5: If the deprotected amine is obtained as a salt (e.g., TFA or HCl salt), it can sometimes be an oil. Precipitation by adding a non-polar solvent like cold diethyl ether can help solidify the product.[6]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Observation: TLC or LC-MS analysis shows a significant amount of starting this compound remaining after the standard reaction time.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v) or use a stronger acid system like 4M HCl in 1,4-dioxane.[7]
Short Reaction Time Extend the reaction time and continue to monitor by TLC or LC-MS. Deprotection can take from 30 minutes to several hours.[4]
Low Reaction Temperature Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 30-40°C) can be considered, but monitor closely for potential side reactions.
Poor Solubility Ensure the this compound is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative anhydrous solvents in which both the substrate and the acid are soluble.
Moisture Contamination Use anhydrous solvents and reagents, as water can reduce the effective concentration of the acid.
Issue 2: Formation of Unexpected Side Products

Observation: LC-MS or NMR analysis indicates the presence of unexpected species in the product mixture.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Alkylation by tert-butyl cation Add a scavenger to the reaction mixture to trap the tert-butyl cation.[2] See the table below for common scavengers.
Cleavage of other acid-sensitive groups If your molecule contains other acid-labile protecting groups, consider using milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time) or an alternative orthogonal protecting group strategy.
PEG Chain Degradation Although less common with shorter PEG chains, prolonged exposure to very strong acids and high temperatures could lead to degradation. Use the mildest effective acidic conditions and avoid unnecessarily long reaction times.

Table of Common Scavengers: [5]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger
Water2.5 - 5%General carbocation scavenger
Thioanisole5%Carbocation scavenger, protects Methionine residues
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine residues
Phenol5%Carbocation scavenger

Experimental Protocols

Protocol 1: Boc Deprotection using TFA/DCM

This protocol describes a standard procedure for the Boc deprotection of this compound in solution.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM to a concentration of 0.1–0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to carbocation-mediated side reactions, add TIS to a final concentration of 2.5-5% (v/v).[2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (Optional):

    • To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This protocol provides an alternative to TFA-based deprotection.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (typically 4-10 equivalents).

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[6]

Quantitative Data Summary:

The following table provides a general comparison of the two common deprotection methods. Actual yields and purity are substrate-dependent.

ParameterTFA / DCM4M HCl / 1,4-Dioxane
Typical Concentration 20-50% (v/v) TFA in DCM[4]4M[4]
Reaction Time 0.5 - 2 hours at room temperature[1][4]1 - 4 hours at room temperature[6]
Typical Yield High to quantitative[4]High to quantitative[4]
Product Purity Generally >95%[1]Generally high; crystalline salt can aid purification[4]
Product Salt Form TFA salt (often an oil)[4]HCl salt (often a solid)[4]

Visualizations

Boc_Deprotection_Workflow Boc Deprotection Workflow for this compound start Start: this compound dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0°C dissolve->cool add_acid Add Acid (e.g., TFA) and optional Scavenger (e.g., TIS) cool->add_acid react Stir at 0°C to RT (1-2 hours) add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Work-up: Evaporate Solvent & Excess Acid monitor->workup Reaction Complete coevaporate Co-evaporate with Toluene (x3) workup->coevaporate end_salt End Product: C1-PEG3-C3-NH2 • TFA Salt coevaporate->end_salt neutralize Optional: Neutralize with NaHCO3 end_salt->neutralize end_free_amine End Product: C1-PEG3-C3-NH2 (Free Amine) neutralize->end_free_amine

Caption: Experimental workflow for Boc deprotection.

Troubleshooting_Tree Troubleshooting Boc Deprotection start Check Reaction Progress (TLC/LC-MS) incomplete Incomplete Reaction start->incomplete Starting Material Remains side_products Side Products Observed start->side_products New Spots/Peaks Appear complete Reaction Complete start->complete Clean Conversion increase_acid Increase Acid Conc. (e.g., 20% to 50% TFA) incomplete->increase_acid extend_time Extend Reaction Time incomplete->extend_time stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) incomplete->stronger_acid add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger milder_conditions Use Milder Conditions (Lower Temp/Conc.) side_products->milder_conditions

Caption: Decision tree for troubleshooting Boc deprotection.

References

common side reactions with N-Boc-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of N-Boc-C1-PEG3-C3-NH2. Our aim is to help you anticipate and resolve potential issues, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most common side reactions are associated with the two primary functional groups of the molecule: the Boc-protected amine and the terminal primary amine.

  • During Boc Deprotection:

    • Incomplete Deprotection: Insufficient acid strength or reaction time can lead to a mixture of protected and deprotected linker.[1]

    • tert-Butylation: The reactive tert-butyl cation generated during Boc cleavage can alkylate nucleophilic sites on your substrate, especially residues like tryptophan, methionine, cysteine, and tyrosine.[1][2]

    • Trifluoroacetylation: When using Trifluoroacetic Acid (TFA) for deprotection, the newly formed free amine can be acylated by a trifluoroacetyl group, a common byproduct.[1]

  • During Conjugation Reactions (involving the primary amine):

    • Low Conjugation Efficiency: This can be due to several factors, including incorrect pH, presence of moisture, or steric hindrance. The primary amine's nucleophilicity is pH-dependent, requiring slightly basic conditions (pH 7.2-8.5) for optimal reactivity with activated esters like NHS esters.[3][4]

    • Reaction with Non-target Nucleophiles: If other nucleophilic groups are present in your reaction mixture, they may compete with the primary amine of the linker, leading to undesired byproducts.[1]

Q2: How can I prevent tert-butylation during Boc deprotection?

A2: The most effective way to prevent tert-butylation is by using "scavengers" in your deprotection reaction. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[2] Commonly used scavengers include Triisopropylsilane (TIS), Triethylsilane (TES), and Thioanisole.[2] The choice of scavenger depends on the specific nucleophilic residues present in your molecule.[2]

Q3: What are the optimal storage and handling conditions for this compound to ensure its stability?

A3: For long-term stability, this compound should be stored at -20°C, protected from light and moisture.[4] It is advisable to store the compound in a desiccator.[4] Before use, allow the container to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the Boc group.[4] For frequent use, creating smaller, single-use aliquots is recommended to avoid repeated freeze-thaw cycles.[4] Stock solutions are best prepared in anhydrous solvents like DMSO and stored at -20°C or -80°C.[4][5]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection
Possible Cause Solution
Insufficient Acid Increase the concentration of the acid (e.g., TFA) or use a stronger acid.[1]
Inadequate Reaction Time Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed.[6][7]
Steric Hindrance This may require optimizing reaction conditions, such as temperature, or choosing a different deprotection strategy.
Poor Substrate Solubility Ensure the Boc-protected compound is fully dissolved in an appropriate anhydrous solvent like DCM or 1,4-dioxane.[1][6]
Issue 2: Formation of Unexpected Byproducts
Possible Cause Solution
tert-Butylation of Substrate Add a scavenger such as Triisopropylsilane (TIS) or Triethylsilane (TES) to the deprotection mixture.[2]
Trifluoroacetylation of the Deprotected Amine Minimize reaction time in TFA.[1] A basic work-up can sometimes reverse this side reaction.[1]
Polymerization of Isobutylene This can occur under acidic conditions. While less common, ensuring proper reaction setup and workup can minimize this.[2]
Issue 3: Low Yield in Conjugation Reactions
Possible Cause Solution
Incorrect pH For reactions with activated esters (e.g., NHS esters), maintain a pH between 7.2 and 8.5 to ensure the primary amine is sufficiently nucleophilic.[3][4] Avoid acidic conditions that could protonate the amine or cleave the Boc group.[4]
Presence of Moisture Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]
Hydrolysis of Activated Ester If coupling to a carboxylic acid activated as an NHS ester, minimize the time the activated molecule is in an aqueous buffer before adding the linker.[1]
Steric Hindrance Consider using a linker with a longer PEG chain (e.g., PEG5) to increase the distance between the conjugated molecules.[8]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) (10 mL per gram of substrate) in a round-bottom flask.[6]

  • Cooling: Cool the solution to 0°C using an ice bath.[6]

  • Addition of Scavenger (Optional but Recommended): Add a scavenger such as Triisopropylsilane (2.5-5% v/v).[1]

  • Addition of TFA: Slowly add TFA (10 equivalents) to the stirred solution.[6]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[6]

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.[6]

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[6]

Protocol 2: Amide Bond Formation with a Carboxylic Acid
  • Activation of Carboxylic Acid:

    • Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized molecule (1.0 eq) in anhydrous DMF.[9]

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[9]

    • Stir for 15 minutes at room temperature to activate the carboxylic acid.[9]

  • Coupling Reaction:

    • Add this compound (1.1 eq) to the reaction mixture.[9]

    • Stir the reaction at room temperature overnight.[9]

  • Monitoring: Monitor the reaction progress by LC-MS.[9]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.[9]

    • Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO3 solution, and brine.[9]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography.[6]

Visualizations

Boc_Deprotection_Pathway cluster_main Boc Deprotection cluster_side_reactions Side Reactions Boc_Linker This compound Protonated_Boc Protonated Intermediate Boc_Linker->Protonated_Boc + H+ (TFA) Deprotected_Amine H2N-C1-PEG3-C3-NH2 (TFA Salt) Protonated_Boc->Deprotected_Amine - CO2 tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Side_Product tert-Butylated Substrate tert_Butyl_Cation->Side_Product + Nucleophilic Substrate Trapped_Cation Trapped Cation tert_Butyl_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Boc deprotection pathway and potential side reactions.

Amide_Coupling_Workflow Start Carboxylic Acid (R-COOH) Activator Add Activator (HATU, DIPEA) Start->Activator Activated_Ester Activated Intermediate Activator->Activated_Ester Coupling Amide Coupling Activated_Ester->Coupling Linker This compound Linker->Coupling Final_Product Boc-Protected Conjugate (R-CO-NH-Linker-Boc) Coupling->Final_Product

Caption: Workflow for amide bond formation.

References

N-Boc-C1-PEG3-C3-NH2 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues and other common challenges encountered when working with N-Boc-C1-PEG3-C3-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features influencing solubility?

A1: this compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] Its structure consists of a lipophilic tert-Butyloxycarbonyl (Boc) protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain.[2] The Boc group enhances solubility in nonpolar organic solvents, while the PEG chain, with its repeating ether units, imparts solubility in aqueous and polar organic solvents.[2] This dual nature results in a broad but nuanced solubility profile.

Q2: In which solvents is this compound generally soluble?

A2: this compound is soluble in a variety of common laboratory organic solvents.[3] Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for creating high-concentration stock solutions.[1] It is also soluble in dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[3] While the PEG component enhances water solubility, the presence of the hydrophobic Boc group means that its solubility in purely aqueous solutions can be limited.[4][5]

Q3: How does the purity of this compound affect its solubility and experimental outcomes?

A3: The purity of the this compound reagent is critical and directly impacts the accuracy of solubility measurements and the success of conjugation reactions.[2][3] Impurities can arise from the degradation of the molecule, such as acid-catalyzed hydrolysis of the Boc group or oxidation of the PEG chain.[3] It is recommended to check the purity of the linker by HPLC or LC-MS before use to ensure consistent and reliable results.[3]

Q4: What are the recommended storage and handling conditions for this compound to maintain its integrity and solubility?

A4: For long-term stability, this compound should be stored at -20°C, protected from light and moisture.[3] It is advisable to store the compound in a desiccator to minimize humidity exposure.[3] Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[3] For stock solutions, using anhydrous DMSO and storing at -20°C or -80°C in tightly sealed vials is recommended.[1][3] To avoid repeated freeze-thaw cycles, it is best to aliquot the compound into smaller, single-use vials.[3]

Q5: How does pH influence the solubility of this compound in aqueous solutions?

A5: The solubility of this compound in aqueous solutions is pH-dependent due to the presence of a free primary amine group.[2] At a lower (acidic) pH, the amine group will be protonated, which is expected to increase its aqueous solubility.[2] However, acidic conditions can also lead to the cleavage of the Boc protecting group.[3] For conjugation reactions involving the primary amine, a slightly basic pH of 7.5-8.5 is often used.[3]

Troubleshooting Guides

Issue 1: The compound precipitates when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS).

This is a common issue indicating that the final concentration of the compound exceeds its kinetic solubility limit in the aqueous buffer.[6]

  • Diagram of Troubleshooting Workflow

    G cluster_0 Troubleshooting Precipitation start Precipitation Observed in Aqueous Buffer step1 Optimize Dilution Process: Add DMSO stock to buffer slowly while vortexing for rapid mixing. [5] start->step1 step2 Introduce Co-solvents: Add a small percentage of a water-miscible organic solvent (e.g., ethanol, NMP) to the buffer. [5] step1->step2 step3 Adjust Buffer pH: For basic groups, a lower pH may increase solubility. [5] step2->step3 step4 Determine Kinetic Solubility: Perform an assay to find the solubility limit under your experimental conditions. [5] step3->step4 end Work at Concentrations Below Solubility Limit step4->end

    Caption: Workflow for addressing precipitation upon dilution.

  • Solutions:

    • Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations.[6]

    • Use Co-solvents: Introduce a small percentage (e.g., ≤1-5% for cell-based assays) of a water-miscible organic co-solvent such as ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) into your aqueous buffer.[6]

    • Adjust pH: If your experimental conditions allow, adjusting the pH of the buffer can improve solubility. For the basic amine group in this compound, a slightly lower pH will increase its protonation and, consequently, its aqueous solubility.[6]

    • Determine the Kinetic Solubility Limit: Perform a kinetic solubility assay to determine the maximum concentration of your compound that can be tolerated in the final buffer system. Subsequently, work at concentrations below this measured limit.[6]

Issue 2: Inconsistent or poor results in conjugation reactions.

This may be due to the degradation of the this compound reagent or suboptimal reaction conditions.

  • Diagram of Logical Relationships for Inconsistent Results

    G cluster_1 Investigating Inconsistent Conjugation issue Inconsistent or Poor Conjugation Results cause1 Degradation of Linker issue->cause1 cause2 Presence of Moisture issue->cause2 cause3 Incorrect Reaction pH issue->cause3 solution1 Verify Proper Storage & Handling. Use a fresh aliquot. Check purity via HPLC/LC-MS. [6] cause1->solution1 solution2 Use Anhydrous Solvents. Perform reaction under an inert atmosphere (Ar or N2). [6] cause2->solution2 solution3 Ensure slightly basic conditions (pH 7.5-8.5) for reactions with activated esters. [6] cause3->solution3

    Caption: Causes and solutions for inconsistent reactions.

  • Solutions:

    • Verify Reagent Quality: Ensure that the this compound has been stored and handled correctly to prevent degradation.[3] Use a fresh aliquot for your reaction and consider verifying the purity of the linker via HPLC or LC-MS.[3]

    • Ensure Anhydrous Conditions: The presence of moisture can lead to hydrolysis of reagents. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]

    • Optimize Reaction pH: The primary amine of this compound is nucleophilic and reacts efficiently with activated esters under slightly basic conditions (pH 7.5-8.5).[3] Avoid acidic conditions, which can cleave the Boc group.[3]

Data Presentation

Table 1: Qualitative Solubility Profile of this compound and Similar PEG Linkers

Solvent ClassificationSolventSolubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble (≥ 100 mg/mL for this compound)[1]
Dimethylformamide (DMF)Soluble[3]
Acetonitrile (ACN)Soluble[2]
Tetrahydrofuran (THF)Soluble[2]
Chlorinated Dichloromethane (DCM)Soluble[3]
ChloroformSlightly Soluble[2]
Protic WaterSoluble (pH-dependent)[2]
MethanolSlightly Soluble[2]
Nonpolar Ethyl AcetateSlightly Soluble[2]

Note: "Soluble" indicates that the compound is generally soluble, though the exact concentration may vary. "Slightly Soluble" suggests limited solubility. For precise concentrations, experimental determination is necessary.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer

Objective: To prepare a high-concentration stock solution of this compound and dilute it into an aqueous buffer for experimental use, minimizing precipitation.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mg/mL) by dissolving the this compound in anhydrous DMSO.[1] Ensure the compound is completely dissolved by vortexing.

  • Dilution into Aqueous Buffer: a. Dispense the required volume of aqueous buffer into a new tube. b. While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to the side of the tube. This rapid mixing helps to avoid localized high concentrations that can lead to precipitation.[6] c. Continue to vortex for an additional 30 seconds after adding the stock solution.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If precipitation is observed, consider the troubleshooting steps outlined above.

Protocol 2: General Method for Determining Kinetic Solubility via Turbidimetry

Objective: To determine the kinetic solubility limit of this compound in a specific aqueous buffer.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS)

  • 96-well microplate

  • Plate reader capable of measuring light scattering or turbidity (e.g., at 620 nm)

Procedure:

  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution in DMSO.

  • Addition to Buffer: Add a small, fixed volume of each DMSO dilution to the wells of the 96-well plate. Then, rapidly add the aqueous buffer to each well to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells and is compatible with your assay (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).[6]

  • Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.[6]

  • Diagram of Kinetic Solubility Workflow

    G cluster_2 Kinetic Solubility Determination Workflow prep_stock Prepare High-Concentration Stock in DMSO serial_dilute Create Serial Dilutions of Stock in DMSO prep_stock->serial_dilute add_to_plate Add DMSO Dilutions to 96-Well Plate serial_dilute->add_to_plate add_buffer Rapidly Add Aqueous Buffer to Each Well add_to_plate->add_buffer incubate Incubate Plate (e.g., 1-2 hours) add_buffer->incubate measure Measure Turbidity (e.g., at 620 nm) incubate->measure analyze Plot Turbidity vs. Concentration to Find Solubility Limit measure->analyze

    Caption: Protocol for kinetic solubility determination.

References

how to improve the stability of N-Boc-C1-PEG3-C3-NH2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of N-Boc-C1-PEG3-C3-NH2 in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

The instability of this compound in solution primarily stems from two key aspects of its structure: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) linker.[1][2] The main degradation pathways are:

  • Acid-Catalyzed Hydrolysis of the Boc Group: The Boc group is highly sensitive to acidic conditions.[1][3] Even mild acidic environments can lead to its cleavage, exposing the primary amine and resulting in the formation of a diamine species.[3][4]

  • Oxidation of the PEG Chain: The ether linkages within the PEG backbone are susceptible to oxidation.[1][5] This process can be accelerated by the presence of metal ions, oxygen, and light, leading to chain cleavage and degradation of the linker.[1][5]

Q2: What are the optimal storage conditions for this compound and its stock solutions?

To ensure long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[1][6] For stock solutions, dissolve the compound in anhydrous dimethylsulfoxide (DMSO) and store at -80°C in tightly sealed vials, protected from light.[6] Under these conditions, the stock solution is expected to be stable for up to six months.[6] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: Which solvents are recommended for dissolving this compound, and which should be avoided for long-term storage?

This compound is soluble in various organic solvents such as DMSO, dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1] For long-term storage of stock solutions, anhydrous DMSO is recommended.[1] Aqueous solutions should be avoided for long-term storage due to the risk of hydrolysis of the Boc group.[1] If aqueous buffers are necessary for an experiment, they should be prepared fresh and used immediately.

Q4: How does pH impact the stability of this compound in solution?

The pH of the solution is a critical factor influencing the stability of this molecule.

  • Acidic Conditions (pH < 6): Acidic conditions will lead to the rapid cleavage of the Boc protecting group.[2][7] This is often an intended step in a synthetic workflow but an undesirable degradation pathway during storage or in certain assays.

  • Neutral to Physiological pH (pH 6-8): The molecule is relatively stable at neutral pH. However, prolonged storage in aqueous buffers at this pH can still lead to slow hydrolysis.

  • Basic Conditions (pH > 8): The Boc group is generally stable in basic conditions.[8][9] However, very high pH may promote other, less common degradation pathways.

Q5: Is this compound sensitive to light and temperature?

Yes. Prolonged exposure to light, especially UV light, can contribute to the oxidative degradation of the PEG chain.[1] Therefore, it is crucial to store both the solid compound and its solutions in amber vials or otherwise protected from light.[1][6] Elevated temperatures can also accelerate both the hydrolysis of the Boc group and the oxidation of the PEG linker.[5]

Troubleshooting Guide: Investigating this compound Instability

If you are observing unexpected results in your experiments that may be attributed to the instability of this compound, this guide will help you troubleshoot the issue.

Problem: Loss of activity or inconsistent results in biological assays.

This could be due to the degradation of your this compound conjugate.

start Inconsistent Assay Results check_storage Verify Storage Conditions (-20°C/-80°C, dark, dry) start->check_storage check_solvent Analyze Solvent for Acidity/Peroxides start->check_solvent check_buffer Measure pH of Aqueous Buffers start->check_buffer analyze_compound Assess Compound Purity (HPLC, LC-MS) check_storage->analyze_compound check_solvent->analyze_compound check_buffer->analyze_compound degradation_confirmed Degradation Confirmed analyze_compound->degradation_confirmed Degradation products detected no_degradation Compound is Pure analyze_compound->no_degradation No degradation detected implement_stabilization Implement Stabilization Strategies degradation_confirmed->implement_stabilization troubleshoot_assay Troubleshoot Other Assay Parameters no_degradation->troubleshoot_assay

Caption: Troubleshooting workflow for inconsistent assay results.

Strategies to Improve Stability

To enhance the stability of this compound in solution, consider the following strategies:

  • pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) whenever possible. Use freshly prepared buffers.

  • Solvent Selection: For storage, use anhydrous DMSO. If aqueous solutions are required, minimize the time the compound is in the aqueous environment.

  • Temperature Management: Store stock solutions at -80°C and avoid repeated freeze-thaw cycles. Perform experimental manipulations at the lowest practical temperature.

  • Light Protection: Always store and handle the compound and its solutions in light-protected containers.

  • Inert Atmosphere: When storing for extended periods, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.[1]

  • Use of Antioxidants: For applications where oxidative stress is a concern, the addition of antioxidants could be considered, though compatibility with the downstream application must be verified.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the primary degradation pathways of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Set Up Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Oxidative: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL.

    • Thermal: Place an aliquot of the stock solution in an oven at 60°C.

    • Photolytic: Expose an aliquot of the stock solution to a UV light source.

  • Time Points: Withdraw samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples by RP-HPLC to quantify the remaining parent compound and detect degradation products. Use LC-MS to identify the mass of the degradation products.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a general reversed-phase HPLC method for assessing the purity and stability of this compound.

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV Detector

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Gradient:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL

Data Analysis:

Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the initial (time 0) peak area.

Data Presentation

The following table summarizes the expected relative stability of this compound under various conditions based on the known properties of its constituent parts.

ConditionExpected StabilityPrimary Degradation Pathway
pH
Acidic (pH < 4)LowBoc hydrolysis[1][3]
Neutral (pH 6-8)ModerateSlow Boc hydrolysis/PEG oxidation
Basic (pH > 9)HighMinimal degradation[8]
Temperature
-80°C (Anhydrous DMSO)Very High-
-20°C (Solid)High-
Room TemperatureModerate to LowAccelerated hydrolysis and oxidation[5]
60°CVery LowRapid degradation
Other
Exposure to LightLowPEG oxidation[1]
Presence of Metal IonsLowCatalyzed PEG oxidation[1]

Visualizations

Degradation Pathways of this compound

compound This compound deprotected H2N-C1-PEG3-C3-NH2 (Deprotected Linker) compound->deprotected Boc Hydrolysis peg_fragments PEG Chain Fragments compound->peg_fragments Oxidative Cleavage acid Acid (H+) acid->deprotected oxidants Oxidants (O2, Metal Ions, Light) oxidants->peg_fragments

References

Navigating the Purification Maze: A Technical Support Guide for PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

The unique trifecta of a target-binding ligand, an E3 ligase recruiter, and a flexible linker makes Proteolysis-Targeting Chimeras (PROTACs) a powerful therapeutic modality. The incorporation of polyethylene (B3416737) glycol (PEG) linkers is a common strategy to enhance their solubility and cell permeability. However, these same properties introduce significant hurdles during the purification process. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common challenges and answers frequently asked questions related to the purification of PROTACs featuring PEG linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PROTACs with PEG linkers so challenging to purify?

A1: The challenges in purifying PEGylated PROTACs stem from several factors:

  • Increased Hydrophilicity: The PEG linker enhances the water solubility of the PROTAC, which can lead to poor retention on commonly used reverse-phase chromatography columns.[1]

  • High Molecular Weight: The addition of the PEG linker increases the overall molecular weight, which can affect chromatographic behavior.[1]

  • Structural Similarity of Impurities: The synthesis of PROTACs often results in a complex mixture of the desired product, unreacted starting materials, and byproducts. These impurities can be structurally very similar to the final PROTAC, making separation difficult.[1]

  • Co-elution with Byproducts: A common issue is the co-elution of the desired PROTAC with impurities, such as those arising from nucleophilic acyl substitution, which can be difficult to remove via standard HPLC.[2]

Q2: What are the most common impurities I should expect in my crude PROTAC mixture?

A2: A typical crude reaction mixture for a PEGylated PROTAC can contain:

  • The desired PROTAC molecule.

  • Unreacted starting materials (target protein ligand, E3 ligase ligand).

  • Unreacted PEG linker.

  • Byproducts from incomplete reactions (e.g., molecules with only one ligand attached to the linker).

  • Dimers of starting materials or the PROTAC itself.

Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?

A3: A multi-step purification strategy is often necessary. The most effective techniques, often used in combination, include:

  • Flash Column Chromatography: An initial, coarse purification step to remove major non-polar impurities.[3]

  • Size Exclusion Chromatography (SEC): Useful for separating the larger PEGylated PROTAC from smaller unreacted starting materials and byproducts.[4][]

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge and can be effective in separating PEGylated species from unreacted protein and positional isomers.[4][]

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for the final polishing step to achieve high purity by separating the PROTAC from closely related impurities.[1][3][4]

Q4: How does the length of the PEG linker affect the purification process?

A4: While quantitative data directly correlating PEG linker length to purification yield and purity is not extensively published in a comparative format, general trends can be observed. As the PEG linker length increases, the hydrophilicity and molecular weight of the PROTAC also increase. This can lead to:

  • Earlier elution from reverse-phase columns, potentially closer to polar impurities.

  • Better separation from non-PEGylated impurities in size-exclusion chromatography.

  • Increased potential for the PEG chain to shield charges, which can alter elution profiles in ion-exchange chromatography.[]

Systematic optimization of the purification protocol is crucial when working with a series of PROTACs with varying PEG linker lengths.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of PEGylated PROTACs.

Problem 1: Poor retention or early elution of the PROTAC on RP-HPLC.
Potential Cause Recommended Solution
High Hydrophilicity: The PEG linker makes the PROTAC too polar for strong interaction with the C18 stationary phase.* Use a less hydrophobic column: Consider using a C8 or C4 column. * Adjust the mobile phase: Decrease the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient. * Optimize the additive: Ensure an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is present in the mobile phase to improve peak shape.[3]
Inappropriate Gradient: The elution gradient may be too steep.* Use a shallower gradient: Extend the gradient time to improve the separation of closely eluting compounds. A typical gradient might be from 5% to 95% of the organic solvent over 30-60 minutes.[1][3]
Problem 2: Co-elution of the PROTAC with impurities.
Potential Cause Recommended Solution
Structurally Similar Impurities: Byproducts from the synthesis can have very similar retention times to the desired product.* Employ orthogonal purification techniques: Combine different chromatography methods. For example, use SEC to separate by size first, followed by RP-HPLC for a high-resolution separation based on hydrophobicity.[4] * Optimize HPLC conditions: Experiment with different mobile phase compositions (e.g., methanol (B129727) instead of acetonitrile), different column chemistries, or a change in the acidic modifier.
Presence of a Specific Known Impurity: For pomalidomide-PEG based PROTACs, a common impurity arises from nucleophilic acyl substitution.[2]* Chemical Scavenging: Consider using a scavenger like taurine (B1682933) during the synthesis to minimize the formation of this byproduct.[2]
Problem 3: Peak tailing or broadening in the chromatogram.
Potential Cause Recommended Solution
Secondary Interactions: The PROTAC may be interacting with active sites on the silica (B1680970) backbone of the column.* Use a well-end-capped column: This minimizes exposed silanol (B1196071) groups. * Adjust mobile phase pH: Optimizing the pH can help to suppress secondary interactions.[6]
Column Overload: Injecting too much sample can saturate the stationary phase.* Reduce the injection volume or dilute the sample. [7]
Column Degradation: The column performance may have deteriorated over time.* Replace the column with a new one of the same type. [6]
Problem 4: Difficulty in characterizing the purified PROTAC.
Potential Cause Recommended Solution
Sample Preparation for Mass Spectrometry: PEG polymers can interfere with LC-MS analysis.[8]* Thorough sample clean-up: Use techniques like solid-phase extraction (SPE) with C18 tips to desalt and concentrate the sample before MS analysis.[8] * Optimize MS parameters: Adjust ionization energy and ion source temperature to avoid in-source fragmentation of the fragile linker structure.[9]
Complex NMR Spectra: The repeating ethylene (B1197577) glycol units of the PEG linker can complicate NMR spectra.* Acquire high-resolution 1H and 13C NMR spectra: This will help in distinguishing the peaks corresponding to the POI ligand, the E3 ligase ligand, and the PEG linker.[10]

Experimental Protocols

General Multi-Step Purification Workflow

A typical purification strategy for a PEGylated PROTAC involves a multi-step process to systematically remove impurities.

  • Aqueous Work-up & Extraction: This initial step aims to remove water-soluble impurities and reagents from the crude reaction mixture.[3]

  • Flash Column Chromatography: A coarse purification to remove non-polar impurities.[3]

  • Preparative RP-HPLC: A high-resolution final "polishing" step to achieve high purity.[3]

experimental_workflow crude Crude Reaction Mixture workup Aqueous Work-up & Extraction crude->workup Removal of water-soluble impurities flash Flash Column Chromatography workup->flash Removal of non-polar impurities rphplc Preparative RP-HPLC flash->rphplc High-resolution purification char Characterization (LC-MS, NMR) rphplc->char Purity and identity confirmation pure Purified PROTAC (>95% Purity) char->pure

Caption: A typical multi-step workflow for the purification of PROTACs.

Detailed Protocol for Preparative RP-HPLC

This protocol provides a general procedure for the final purification step of a PEGylated PROTAC.

  • Objective: To achieve high-purity separation of the PROTAC from closely related impurities.

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 column is generally suitable. For highly polar PROTACs, a C8 or C4 column may be more appropriate.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water.

    • Solvent B: Acetonitrile or methanol with 0.1% TFA or 0.1% formic acid.

    • Note: The use of an acidic modifier is crucial for good peak shape and reproducibility.[3]

  • Procedure:

    • Sample Preparation: Dissolve the partially purified PROTAC from the previous step in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).

    • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A / 5% Solvent B) until a stable baseline is achieved.

    • Injection and Elution: Inject the sample onto the column and elute with a linear gradient of Solvent B in Solvent A. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.[3]

    • Fraction Collection: Collect fractions based on the UV chromatogram.

    • Analysis: Analyze the collected fractions by LC-MS to identify those containing the pure PROTAC.

    • Product Isolation: Combine the pure fractions and remove the solvent, often by lyophilization, to obtain the final product.

Troubleshooting Logic Diagram

When encountering purification issues, a systematic approach can help identify and resolve the problem efficiently.

troubleshooting_logic start Purification Issue Identified issue_type What is the main issue? start->issue_type poor_retention Poor Retention / Early Elution issue_type->poor_retention Retention coelution Co-elution of Impurities issue_type->coelution Purity peak_shape Peak Tailing / Broadening issue_type->peak_shape Peak Shape solution_retention Use less hydrophobic column (C8/C4) Adjust mobile phase (lower %B) Use shallower gradient poor_retention->solution_retention solution_coelution Employ orthogonal methods (SEC, IEX) Optimize HPLC conditions (different solvent/column) coelution->solution_coelution solution_peak_shape Use end-capped column Adjust mobile phase pH Reduce sample load Replace old column peak_shape->solution_peak_shape

Caption: A logical workflow for troubleshooting common PROTAC purification issues.

References

Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length in Proteolysis-Targeting Chimeras (PROTACs) for enhanced protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: The linker is a critical component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][2] The length, composition, and attachment points of the linker are critical determinants of PROTAC efficacy.[1] An optimal linker length allows for the proper orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex, while a linker that is too long might lead to an unstable or non-productive complex.[1][3]

Q2: What is the ideal linker length for a PROTAC?

A2: There is no single "ideal" linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[2][4] The optimal length is dictated by the structural requirements for forming a stable and productive ternary complex.[5] However, a common starting point is to synthesize a series of PROTACs with linkers of varying lengths (e.g., ranging from 2 to 10 atoms or longer using polyethylene (B3416737) glycol (PEG) or alkyl chains) and evaluate their degradation efficiency.[4]

Q3: What are the most common types of linkers used in PROTAC design?

A3: The most common linkers are flexible polyethylene glycol (PEG) and alkyl chains.[1][6] These are often used in initial screening due to their synthetic tractability.[1] There is a growing trend towards using more rigid linkers containing motifs like piperazine (B1678402), piperidine (B6355638), or alkynes to improve conformational stability and cell permeability.[1][7] The choice of linker type can significantly impact the physicochemical properties and biological activity of the PROTAC.[1]

Q4: How does linker composition, beyond just length, influence PROTAC performance?

A4: Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[3] Incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[3][8] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[3]

Q5: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3][4] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[4][6] While this is an inherent characteristic of the PROTAC mechanism, a well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[4] This makes the ternary complex more stable and can mitigate the hook effect.[4]

Troubleshooting Guide

ProblemPossible Linker-Related CauseTroubleshooting Steps
No or weak protein degradation despite good binary binding. Inefficient ternary complex formation. The linker may be too short, causing steric hindrance, or too long, leading to an unstable complex.[3][4]Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains) to identify the optimal length.[4][9]
Unfavorable ternary complex conformation. The linker might orient the target protein in a way that lysine (B10760008) residues for ubiquitination are not accessible.[3][4]Redesign the linker to alter the relative orientation of the two proteins. Modify the linker attachment points on the warhead or the E3 ligase ligand.[5]
Poor physicochemical properties. The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[3][4]Modify the linker to improve properties like solubility and cell permeability. Incorporating more hydrophilic or rigid elements, such as piperazine or piperidine rings, can be beneficial.[1][5]
Significant off-target effects observed. The current linker allows for the formation of productive ternary complexes with off-target proteins. Systematically vary the linker length and rigidity. A shorter or more rigid linker can sometimes enhance selectivity by imposing stricter conformational requirements for ternary complex formation.[1]
High PROTAC concentration leads to reduced degradation (Hook Effect). Suboptimal linker design not promoting positive cooperativity. The linker may not be stabilizing the ternary complex effectively compared to the binary complexes.[3][4]Enhance cooperativity by optimizing the linker to create favorable protein-protein interactions between the target and the E3 ligase within the ternary complex.[5] A more rigid linker can also pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4]
PROTAC is metabolically unstable. The linker is susceptible to cleavage by intracellular enzymes. Modify the linker chemistry to be more resistant to metabolic degradation. For example, replacing ester bonds with more stable amide bonds.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. The following tables summarize data from published studies, illustrating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (µM)Dmax (%)
PROTAC 11Hydrocarbon9~10>75
PROTAC 12Hydrocarbon12~1>90
PROTAC 13 Hydrocarbon 16 <1 >95
PROTAC 14Hydrocarbon19~10~75
PROTAC 15Hydrocarbon21>50<25

Data adapted from Cyrus et al.[10][11] Note: Lower DC50 and higher Dmax values indicate greater efficacy.

Table 2: Impact of Linker Length on p38α Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)
Compound APEG12>1000
Compound BPEG15150
Compound C PEG 17 80
Compound DPEG20300

Illustrative data based on general principles discussed in the literature.[3]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays.

Protocol 1: Cellular Degradation Assay (Western Blot)

This is the gold-standard method for quantifying the reduction in target protein levels.[3][4]

1. Cell Culture and Treatment:

  • Seed cells expressing the POI at an appropriate density in 6-well plates and allow them to adhere overnight.[9]

  • Treat cells with a range of concentrations for each PROTAC linker variant (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours).[9] Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for the POI and the loading control.

  • Normalize the POI band intensity to the loading control band intensity for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percent degradation against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[9]

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the real-time kinetics of binary and ternary complex formation, providing insights into binding affinities (KD) and cooperativity.[9]

1. Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified recombinant POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • PROTAC library stock solutions in DMSO.

  • SPR running buffer (e.g., HBS-EP+).

2. Methodology:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction (PROTAC to E3): Flow different concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD1).

  • Ternary Complex Formation: To measure ternary complex formation, inject a constant concentration of the POI mixed with varying concentrations of the PROTAC over the immobilized E3 ligase. The enhanced binding response compared to the binary interactions indicates ternary complex formation.

3. Data Analysis:

  • Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the binding affinities (KD).

  • Cooperativity (α) can be calculated by comparing the affinity of the POI to the E3-PROTAC complex with its affinity to the E3 ligase alone. An α > 1 indicates positive cooperativity.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release (Catalytic Cycle) Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Start: No/Poor Degradation Confirm_Binding Confirm Binary Binding (e.g., SPR, ITC) Start->Confirm_Binding Assess_Permeability Assess Cell Permeability (e.g., PAMPA) Confirm_Binding->Assess_Permeability Binding Confirmed Stop_No_Binding Stop: Re-evaluate Warhead/E3 Ligand Confirm_Binding->Stop_No_Binding No Binding Synthesize_Analogs_Length Synthesize Analogs with Varied Linker Lengths Assess_Permeability->Synthesize_Analogs_Length Permeability Adequate Stop_Poor_Perm Stop: Modify Linker for Permeability Assess_Permeability->Stop_Poor_Perm Poor Permeability Synthesize_Analogs_Comp Synthesize Analogs with Different Linker Compositions Synthesize_Analogs_Length->Synthesize_Analogs_Comp Analyze_Ternary Analyze Ternary Complex Formation (e.g., SPR) Synthesize_Analogs_Comp->Analyze_Ternary In_Vitro_Ubiq Perform In Vitro Ubiquitination Assay Analyze_Ternary->In_Vitro_Ubiq Ternary Complex Forms Cellular_Degradation Cellular Degradation Assay (Western Blot) In_Vitro_Ubiq->Cellular_Degradation Ubiquitination Observed Optimized_PROTAC Optimized PROTAC Cellular_Degradation->Optimized_PROTAC Degradation Achieved Hook_Effect_Logic cluster_low Low [PROTAC] cluster_high High [PROTAC] Low_PROTAC PROTAC Ternary_Formation Productive Ternary Complex Formation Low_PROTAC->Ternary_Formation Degradation Protein Degradation Ternary_Formation->Degradation High_PROTAC PROTAC Binary_POI Binary Complex (PROTAC-POI) High_PROTAC->Binary_POI Binary_E3 Binary Complex (PROTAC-E3) High_PROTAC->Binary_E3 Reduced_Degradation Reduced Degradation Binary_POI->Reduced_Degradation Binary_E3->Reduced_Degradation

References

avoiding aggregation of proteins conjugated with N-Boc-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of proteins with N-Boc-C1-PEG3-C3-NH2, focusing specifically on the prevention of protein aggregation.

Troubleshooting Guide: Protein Aggregation

Protein aggregation is a common issue during conjugation reactions, potentially leading to loss of protein activity and difficulties in purification. This guide provides a systematic approach to troubleshoot and mitigate aggregation when using this compound.

Problem: Visible precipitation or increased turbidity observed during the conjugation reaction.

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Systematically optimize reaction conditions by performing small-scale screening experiments.[1] Vary one parameter at a time while keeping others constant.[1] Key parameters to screen include pH, temperature, and buffer composition.[2][3]
High Protein Concentration High protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[2][3][4] Try reducing the protein concentration for the reaction.[3][5]
Inappropriate PEG Linker to Protein Molar Ratio A high molar excess of the PEG linker can sometimes promote aggregation. Optimize the molar ratio of this compound to your protein. A typical starting point is a 5:1 to 20:1 molar ratio of linker to protein.[5]
Protein Instability in the Chosen Buffer The buffer composition can significantly impact protein stability.[2][3][4] Perform buffer screening experiments to identify conditions where the protein is most stable. Consider factors like ionic strength and the presence of co-solvents.[6]

Problem: Aggregation is detected by analytical methods (e.g., SEC, DLS) after the reaction.

Possible Cause Troubleshooting Steps
Intermolecular Cross-linking Although this compound is heterobifunctional, impurities or side reactions could potentially lead to cross-linking. Ensure the Boc-protecting group is stable under your reaction conditions for the primary amine conjugation.
Slow Aggregation During Incubation The reaction conditions may be slowly inducing protein unfolding and aggregation over time.[3] Consider reducing the reaction temperature (e.g., to 4°C) to slow down the reaction rate and potentially reduce aggregation.[2][7] You can also try a stepwise addition of the PEG linker over a period of time.[4][7]
Pre-existing Aggregates in Protein Stock Aggregates in the initial protein solution can act as seeds, accelerating further aggregation.[4] Filter or centrifuge your protein stock solution to remove any pre-existing aggregates before starting the conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a heterobifunctional linker molecule containing a primary amine (-NH2) at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[8][9] This structure allows for a controlled, two-step conjugation process. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker connecting a target protein ligand and an E3 ligase ligand.[8][9][10]

Q2: What are the primary causes of protein aggregation during conjugation with PEG linkers?

Several factors can contribute to protein aggregation during PEGylation:

  • Intermolecular Cross-linking: Bifunctional PEG linkers can connect multiple protein molecules, leading to large aggregates.[2][3][4]

  • High Protein Concentration: Increased proximity of protein molecules enhances the chance of intermolecular interactions.[2][3][4]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can affect protein stability and solubility, and deviations from optimal conditions can expose hydrophobic regions, promoting aggregation.[2][3][4]

  • Increased Hydrophobicity: The addition of linkers can sometimes increase the overall hydrophobicity of the protein surface, leading to aggregation.[5]

  • Poor Reagent Quality: Impurities in the PEG reagent can lead to unintended side reactions.[3][4]

Q3: How can I control the reaction rate to minimize aggregation?

Slowing down the reaction rate can favor the desired intramolecular modification over intermolecular cross-linking.[7] This can be achieved by:

  • Lowering the Temperature: Performing the reaction at 4°C will decrease the reaction rate.[2][4][7]

  • Stepwise Addition of the PEG Linker: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over an extended period.[4][7]

Q4: What are stabilizing excipients and how can they help prevent aggregation?

Stabilizing excipients are additives that can be included in the reaction buffer to enhance protein stability and reduce non-specific interactions.[7] Commonly used excipients include:

Excipient Class Examples Typical Concentration Mechanism of Action
Sugars & Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) for sugars, 5-20% (v/v) for glycerolAct as protein stabilizers through preferential exclusion, promoting a more compact and stable protein conformation.[2][4][5][7][11]
Amino Acids Arginine, Glycine50-100 mM for ArginineSuppress non-specific protein-protein interactions.[1][2][4]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Non-ionic surfactants that reduce surface-induced aggregation.[1][2][4]

Q5: What analytical techniques can be used to detect and quantify protein aggregation?

Several analytical techniques can be used to monitor protein aggregation:

Technique Principle Information Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their size.Quantifies the percentage of monomer, soluble aggregates, and fragments.[2][7]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution.Highly sensitive for detecting the presence of larger aggregates.[7]
UV-Vis Spectroscopy Measures light scattering at a specific wavelength (e.g., 340-600 nm).Indicates the presence of insoluble aggregates (turbidity).[2]
Visual Inspection Direct observation.Presence of visible precipitates.[2]

Experimental Protocols

Protocol 1: Screening for Optimal Reaction Conditions

This protocol outlines a method for systematically screening various reaction parameters to minimize aggregation.

Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • This compound stock solution (e.g., 100 mg/mL in reaction buffer)

  • Reaction buffers with varying pH values (e.g., MES, HEPES, PBS)

  • Quenching solution (e.g., 1 M glycine)

Procedure:

  • Set up a matrix of reaction conditions in microcentrifuge tubes or a 96-well plate. Vary one parameter at a time (e.g., pH 6.5, 7.0, 7.5, 8.0) while keeping others (protein concentration, molar ratio, temperature) constant.

  • Add the protein to each reaction vessel.

  • Add the this compound stock solution to achieve the desired molar ratio.

  • Incubate the reactions for a set period (e.g., 2 hours) at the desired temperature (e.g., room temperature or 4°C) with gentle mixing.

  • Quench the reaction by adding the quenching solution.

  • Analyze the samples for aggregation using the techniques described in the FAQ section (e.g., visual inspection, turbidity measurement, SEC).

Protocol 2: Screening for Stabilizing Excipients

This protocol helps determine the most effective excipient for preventing aggregation during conjugation.

Objective: To identify an effective stabilizing excipient to add to the conjugation reaction.

Procedure:

  • Using the optimized reaction conditions from Protocol 1, set up a new series of small-scale reactions.

  • To each reaction, add a different stabilizing excipient at a concentration within the recommended range (see the table in the FAQ section). Include a control reaction with no added excipient.

  • Incubate and analyze as described in the previous protocol.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Conjugation start Start: Protein & Linker Solutions protocol1 Protocol 1: Screen Reaction Conditions (pH, Temp, Molar Ratio, Concentration) start->protocol1 analysis1 Analyze Aggregation (SEC, DLS, Turbidity) protocol1->analysis1 decision1 Aggregation Minimized? analysis1->decision1 protocol2 Protocol 2: Screen Stabilizing Excipients (Sugars, Amino Acids, Surfactants) decision1->protocol2 No optimized Optimized Conditions for Conjugation decision1->optimized Yes analysis2 Analyze Aggregation (SEC, DLS, Turbidity) protocol2->analysis2 decision2 Aggregation Minimized? analysis2->decision2 decision2->optimized Yes troubleshoot Further Troubleshooting Required decision2->troubleshoot No end Proceed to Scale-up optimized->end aggregation_causes Logical Relationship of Aggregation Causes aggregation Protein Aggregation crosslinking Intermolecular Cross-linking aggregation->crosslinking concentration High Protein Concentration aggregation->concentration conditions Suboptimal Reaction Conditions aggregation->conditions hydrophobicity Increased Hydrophobicity aggregation->hydrophobicity sub_conditions pH Temperature Buffer conditions->sub_conditions

References

impact of buffer conditions on N-Boc-C1-PEG3-C3-NH2 conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of buffer conditions on the conjugation of N-Boc-C1-PEG3-C3-NH2. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to an NHS ester-activated molecule?

The optimal pH for the reaction between the primary amine of this compound and an N-hydroxysuccinimide (NHS) ester is between 7.2 and 8.5.[1][2] A pH range of 8.3-8.5 is often cited as optimal for achieving high labeling efficiency.[3][4] At a lower pH, the primary amine is protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down the reaction.[3][5] Conversely, at a pH above 9.0, the hydrolysis of the NHS ester becomes increasingly rapid, which competes with the desired conjugation reaction and reduces the overall yield.[2][3]

Q2: Which buffers are recommended for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with this compound for reaction with the NHS ester.[1][2] Recommended buffers include:

  • Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at a pH of 7.2-7.4.[2][6]

  • Sodium Bicarbonate Buffer: 0.1 M, with a pH between 8.3 and 8.5.[3][4]

  • Borate (B1201080) Buffer: Can be used in the pH range of 8.0-9.0.

  • HEPES Buffer: Effective in maintaining pH in the optimal range of 7.2-8.5.[1]

Q3: Are there any buffers I should avoid?

Yes. Buffers containing primary amines must be avoided as they will directly compete in the conjugation reaction.[1][6][7] The most common examples to avoid are:

  • Tris (tris(hydroxymethyl)aminomethane) buffers (e.g., TBS): The primary amine in Tris will react with the NHS ester.[1][7]

  • Glycine buffers: Glycine also contains a primary amine that will compete in the reaction.[1][7]

If your protein or molecule of interest is in a buffer containing primary amines, it is essential to switch to a recommended buffer system via dialysis or desalting columns before initiating the conjugation.[6]

Q4: My conjugation yield is low. What are the common causes related to buffer conditions?

Low conjugation yield is often traced back to suboptimal buffer conditions. Here are the most common culprits:

  • Incorrect pH: The reaction pH is outside the optimal 7.2-8.5 range.[1][7]

  • Competing Amines in the Buffer: Use of amine-containing buffers like Tris or glycine.[1][7]

  • NHS Ester Hydrolysis: If the pH is too high (above 9.0) or the reaction in aqueous buffer is allowed to proceed for too long before the addition of the amine, the NHS ester can hydrolyze, rendering it inactive.[1][3] The half-life of NHS esters is significantly shorter at higher pH values.[1][4]

Q5: How does temperature affect the conjugation reaction?

The conjugation reaction is typically performed at room temperature (20-25°C) for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours or overnight.[2][6] Lower temperatures can help to minimize the rate of NHS ester hydrolysis, which can be beneficial for longer incubation times.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Incorrect buffer pH.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1][7]
Buffer contains primary amines (e.g., Tris, glycine).Exchange the sample into an amine-free buffer like PBS, HEPES, or borate buffer using dialysis or a desalting column.[1][2][6]
Hydrolysis of the NHS ester.Prepare the NHS ester solution immediately before use.[6] If possible, perform the reaction at a lower temperature (4°C) to reduce the rate of hydrolysis.[2]
Inconsistent Results Fluctuation in buffer pH.Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
Presence of organic solvents.If the NHS-activated molecule is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture does not exceed 10%.[2]

Quantitative Data

The stability of the NHS ester is highly dependent on the pH of the buffer. The rate of hydrolysis increases significantly with increasing pH.

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Approximate Half-lifeReference
7.004-5 hours[1]
8.0Room Temperature125-210 minutes[8]
8.5Room Temperature130-180 minutes[8]
8.6410 minutes[1]
9.0Room Temperature110-125 minutes[8]

Note: The exact half-life can vary depending on the specific NHS ester compound.

Experimental Protocols

General Protocol for Conjugation of this compound to an NHS Ester-Activated Molecule

Materials:

  • This compound

  • NHS ester-activated molecule

  • Amine-free reaction buffer (e.g., 0.1 M PBS, pH 7.4 or 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF (if needed to dissolve the NHS ester)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Prepare the Molecule Solution: Dissolve the NHS ester-activated molecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL). If the molecule is not readily soluble in the aqueous buffer, first dissolve it in a minimal amount of anhydrous DMSO or DMF and then add it to the reaction buffer.[2][3] Ensure the final concentration of the organic solvent is less than 10%.[2]

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in the reaction buffer.

  • Initiate the Conjugation: Add the desired molar excess of the this compound solution to the solution of the NHS ester-activated molecule. Mix gently.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.[2] Incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted materials and byproducts by a suitable method such as dialysis, gel filtration, or HPLC.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_post Post-Reaction prep_nhs Dissolve NHS-activated molecule in amine-free buffer mix Mix reactants prep_nhs->mix prep_peg Dissolve this compound in amine-free buffer prep_peg->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench reaction (optional) incubate->quench purify Purify conjugate quench->purify

Caption: Experimental workflow for the conjugation of this compound.

reaction_pathway cluster_reactants Reactants cluster_conditions Buffer Conditions cluster_products Products & Side Reactions peg_nh2 This compound (Primary Amine) conjugate Stable Amide Bond (Conjugate) peg_nh2->conjugate Conjugation nhs_ester Molecule-NHS Ester nhs_ester->conjugate hydrolysis Hydrolyzed NHS Ester (Inactive) nhs_ester->hydrolysis Hydrolysis (competing reaction) buffer Amine-Free Buffer (pH 7.2-8.5) nhs NHS byproduct conjugate->nhs releases hydrolysis->nhs releases

References

Technical Support Center: Strategies to Minimize Steric Hindrance in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance during Proteolysis Targeting Chimera (PROTAC) synthesis and evaluation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTACs, and where does it typically occur?

A1: In PROTACs, steric hindrance refers to the spatial interference between atoms or molecular groups that prevents the formation of a stable and productive ternary complex, which consists of the target protein (Protein of Interest or POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] This interference can arise at two main stages:

  • Chemical Synthesis: During the synthesis of the PROTAC molecule itself, bulky ligands for the target protein or the E3 ligase can hinder the chemical reactions needed to connect them with a linker, often leading to low yields.[2]

  • Ternary Complex Formation: Even if the PROTAC is successfully synthesized, its components (warhead, linker, and E3 ligase ligand) can be arranged in a way that causes steric clashes between the target protein and the E3 ligase, preventing them from coming together effectively for ubiquitination.[3][4]

Q2: What are the signs that steric hindrance is negatively impacting my PROTAC's activity?

A2: Several experimental observations can suggest that steric hindrance is a problem:

  • Low Degradation Efficacy: The most direct sign is a high half-maximal degradation concentration (DC50) and a low maximal degradation level (Dmax) in cellular assays, despite having good binding affinity of the warhead and E3 ligase ligand to their respective proteins.[1]

  • Poor Ternary Complex Formation: Biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) may show weak or no formation of the ternary complex.[1]

  • The "Hook Effect": A pronounced "hook effect," where the degradation efficiency decreases at higher PROTAC concentrations, can be exacerbated by steric hindrance that favors the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[1][4]

Q3: How does the PROTAC linker influence steric hindrance?

A3: The linker is a critical determinant of PROTAC efficacy and plays a central role in mitigating steric hindrance.[5] Key aspects of the linker to consider are:

  • Length: An optimal linker length is crucial. A linker that is too short can cause a direct steric clash between the target protein and the E3 ligase.[6][7] Conversely, a linker that is too long might not effectively bring the two proteins into the correct proximity for efficient ubiquitin transfer.[3][8]

  • Composition and Flexibility: The chemical makeup of the linker affects its flexibility. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, can allow the PROTAC to adopt various conformations, which can help to overcome steric barriers and facilitate the formation of a productive ternary complex.[9] However, in some cases, more rigid linkers can improve potency by reducing the entropic penalty of forming the ternary complex.[9]

  • Attachment Points: The points at which the linker is connected to the target protein ligand (warhead) and the E3 ligase ligand, often referred to as "exit vectors," are critical.[7] Choosing an attachment point that is solvent-exposed and directs the linker away from key binding interfaces can significantly reduce the potential for steric hindrance.[7]

Q4: Can the choice of E3 ligase ligand affect steric hindrance?

A4: Yes, the choice of E3 ligase and its corresponding ligand can influence steric hindrance. Different E3 ligases have distinct surface topographies and sizes. For instance, PROTACs recruiting Cereblon (CRBN) may have different spatial requirements than those recruiting von Hippel-Lindau (VHL).[10][11] If you are encountering persistent steric hindrance with one E3 ligase system, exploring ligands for other E3 ligases could be a viable strategy.

Troubleshooting Guides

Issue 1: Low or No Yield in Amide Coupling Reactions During PROTAC Synthesis

Possible Cause: Steric hindrance from bulky warheads or E3 ligase ligands is preventing the formation of the amide bond that connects the linker. Standard coupling reagents may not be sufficiently reactive.[2]

Troubleshooting Steps:

  • Use a More Powerful Coupling Reagent: Switch from standard reagents like EDC/HOBt to more potent phosphonium- or uronium-based coupling reagents such as HATU, HBTU, or PyBOP.[2] For particularly challenging couplings, COMU has shown high reactivity.[2]

  • Convert Carboxylic Acid to Acyl Fluoride (B91410): Acyl fluorides are highly reactive and less sterically demanding intermediates. In-situ generation using reagents like TFFH or BTFFH, followed by reaction with the amine at an elevated temperature, can significantly improve yields.[2][12]

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance. Microwave heating can be particularly effective in reducing reaction times and improving yields for difficult couplings.[2]

  • Optimize Solvent and Base:

    • Use a high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to ensure all reactants are fully dissolved.[2]

    • Employ a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) to prevent it from competing with the sterically hindered amine nucleophile.[2]

Issue 2: Poor Degradation Efficacy (High DC50, Low Dmax) Despite Good Binary Binding

Possible Cause: The geometry of the ternary complex is suboptimal due to steric clashes between the target protein and the E3 ligase, preventing efficient ubiquitination.[4]

Troubleshooting Steps:

  • Systematically Vary Linker Length: Synthesize a library of PROTACs with varying linker lengths. For example, if using a PEG linker, create analogues with different numbers of PEG units (e.g., 2, 4, 6, 8).[4] This empirical approach is often necessary to find the optimal length for a given target and E3 ligase pair.

  • Modify Linker Composition: If varying the length is not sufficient, alter the chemical composition of the linker. Incorporating more flexible elements (e.g., longer alkyl chains) or more rigid elements (e.g., piperazine (B1678402) or triazole rings) can change the conformational properties of the PROTAC and potentially relieve steric clashes.[4]

  • Change the Linker Attachment Point: Re-synthesize the PROTAC with the linker attached to a different position on the warhead or the E3 ligase ligand. Analyzing the crystal structure of the ligands bound to their respective proteins can help identify alternative, solvent-exposed attachment points.[7]

  • Consider a Different E3 Ligase: If optimization of the linker does not resolve the issue, it is possible that the chosen E3 ligase is not compatible with the target protein. Synthesizing a new set of PROTACs with a ligand for a different E3 ligase (e.g., switching from VHL to CRBN) may be beneficial.[10]

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The following tables summarize data from published studies, demonstrating the critical role of linker length in determining PROTAC potency (DC50) and efficacy (Dmax).

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [13]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A9>1000<20
PROTAC B12~500~60
PROTAC C 16 ~100 >90
PROTAC D19~750~50
PROTAC E21>1000<30

Data from a study systematically investigating the effect of linker length on ERα degradation. The results clearly indicate an optimal linker length of 16 atoms for achieving maximal potency and efficacy.

Table 2: Impact of Linker Length on TBK1 Degradation [9]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation-
21 3 96
2929276

Data from a study on TBK1 degraders, showing that linkers with fewer than 12 atoms were inactive, and highlighting an optimal length of 21 atoms.

Experimental Protocols

Protocol 1: General Procedure for Sterically Hindered Amide Coupling via Acyl Fluoride[12]

This protocol is suitable for coupling sterically hindered carboxylic acids with sterically hindered or electron-deficient amines.

Materials:

  • Sterically hindered carboxylic acid

  • Sterically hindered or electron-deficient amine

  • Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST)

  • Pyridine (B92270) or DIPEA

  • Anhydrous dichloromethane (B109758) (DCM) or acetonitrile

  • Nitrogen or Argon atmosphere

Procedure:

  • Acyl Fluoride Formation:

    • Dissolve the carboxylic acid (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add cyanuric fluoride (0.5 equivalents) or DAST (1.1 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the acyl fluoride.

  • Amide Coupling:

    • In a separate flask, dissolve the amine (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DCM.

    • Slowly add the solution of the acyl fluoride to the amine solution at room temperature.

    • Heat the reaction mixture to a higher temperature (e.g., reflux or microwave heating at 80-120 °C) and stir for 2-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation[4][14]

This protocol describes how to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response range of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli buffer and heating.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the ECL substrate.

  • Signal Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex TernaryComplex->PROTAC Recycled PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow start Start: Poor Degradation (High DC50, Low Dmax) synth_library Synthesize PROTAC Library with Varying Linker Lengths start->synth_library western_blot Assess Degradation (Western Blot) synth_library->western_blot optimal_length Optimal Length Found? western_blot->optimal_length no_improvement No Improvement western_blot->no_improvement Still Poor modify_composition Modify Linker Composition (Flexibility/Rigidity) optimal_length->modify_composition No end End: Optimized PROTAC optimal_length->end Yes modify_composition->western_blot change_attachment Change Linker Attachment Point change_attachment->western_blot no_improvement->change_attachment

Caption: A workflow for troubleshooting poor PROTAC efficacy by optimizing the linker.

Ternary_Complex_Steric_Hindrance cluster_good Optimal Linker Length cluster_bad Suboptimal Linker Length (Too Short) GoodComplex POI PROTAC E3 Ligase GoodFormation Productive Ternary Complex (Efficient Ubiquitination) GoodComplex:f1->GoodFormation Facilitates BadComplex POI PROTAC E3 Ligase StericClash Steric Hindrance! BadComplex:f0->StericClash BadComplex:f2->StericClash

Caption: Impact of linker length on ternary complex formation and steric hindrance.

References

Technical Support Center: Dealing with the Hygroscopic Nature of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered due to the hygroscopic nature of Polyethylene (B3416737) Glycol (PEG) linkers during experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a PEG linker to be "hygroscopic"?

A1: Hygroscopy is the tendency of a substance to absorb moisture from the surrounding air. PEG is a hydrophilic polymer, meaning it is "water-loving," and its repeating ethylene (B1197577) oxide units can form hydrogen bonds with water molecules.[1][2] This property is beneficial for improving the solubility of bioconjugates but presents challenges in handling and accurate measurement.[1][3]

Q2: I'm trying to weigh my PEG compound, but the value on the analytical balance keeps increasing. Why is this happening?

A2: This is a direct result of the compound's hygroscopicity. As the PEG linker is exposed to the atmosphere on the balance pan, it is actively absorbing moisture from the air, which causes its measured weight to continuously increase.[4]

Q3: How can moisture negatively impact my PEGylation reaction?

A3: Excess moisture can significantly compromise your experiment, primarily by causing the hydrolysis of activated PEG reagents.[4][5] For example, commonly used amine-reactive linkers like PEG-NHS esters are highly susceptible to hydrolysis.[6] Water acts as a competing nucleophile, reacting with and inactivating the linker before it can conjugate to the target molecule (e.g., a protein).[4] This leads to incomplete reactions and substantially lower yields of the desired PEGylated product.[4]

Q4: What are the best practices for storing hygroscopic PEG linkers?

A4: To minimize moisture absorption, PEG linkers should be stored in a cool, dry environment.[7] It is highly recommended to store them in a desiccator containing a suitable drying agent like silica (B1680970) gel.[8] For larger quantities or frequently accessed materials, placing desiccant pouches directly inside the primary container (without direct contact with the compound) can help maintain a dry headspace.[9] Sealing the container with parafilm can provide an additional barrier against atmospheric moisture.[9]

Q5: How can I accurately weigh a hygroscopic PEG linker?

A5: To get an accurate weight, you must minimize the compound's exposure to air. Work quickly, use the draft shield on the analytical balance, and consider weighing the PEG linker inside a capped vial.[4] For highly moisture-sensitive reactions, the most accurate measurements are obtained by performing all weighing operations in a controlled-humidity environment, such as a glove box.[4][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides logical workflows to identify and solve the problem.

Issue 1: Inaccurate or Inconsistent Experimental Results

Undisclosed water content in a PEG linker can lead to significant errors in calculating solution concentrations and reaction stoichiometry, resulting in poor reproducibility.

G A Inconsistent Experimental Results B Did you quantify the water content of the PEG reagent? A->B C Determine moisture content using Karl Fischer titration. B->C No D Is the water content higher than acceptable for your application? B->D Yes C->D E Dry the PEG reagent using an appropriate method (e.g., vacuum drying, azeotropic distillation). D->E Yes F Re-evaluate other experimental parameters (e.g., reagent purity, protocol steps). D->F No G Proceed with experiment using quantified/dried PEG. Adjust calculations for water content. E->G F->G

Troubleshooting workflow for inconsistent results.
Issue 2: Low Yield in Amine-Reactive PEGylation Reaction

Low yields in PEGylation are often traced back to the quality of the reagents, reaction setup, or side reactions, with moisture being a primary culprit.

G A Low PEGylation Yield B Were all reagents (PEG, protein, solvent) confirmed to be anhydrous? A->B C Dry reagents and solvents. Use fresh, high-quality activated PEG. B->C No D Was the reaction pH optimal for amine coupling (typically pH 7.5-8.5)? B->D Yes C->D E Adjust reaction buffer pH. Ensure adequate buffering capacity. D->E No F Was the molar ratio of PEG to protein optimized? D->F Yes E->F G Perform trial reactions with varying PEG:protein ratios (e.g., 1:1, 3:1, 5:1). F->G No H Re-run optimized reaction F->H Yes G->H

Troubleshooting guide for low PEGylation yield.

Data Presentation

Table 1: Hygroscopicity of Polyethylene Glycol by Molecular Weight

The tendency of PEG to absorb moisture is generally related to its molecular weight (MW) and physical state. Lower MW PEGs, which are liquids at room temperature, are significantly more hygroscopic than higher MW solid grades.[4]

Molecular Weight ( g/mol )Physical State (at 25°C)General HygroscopicityComments
200 - 600Clear, viscous liquidVery HighReadily absorbs moisture from the air.[4]
1000 - 2000Waxy solid or pasteModerateWill absorb moisture over time, but less readily than liquid PEGs.[4]
3350 - 8000Waxy flakes or powderLowConsidered less hygroscopic under typical lab conditions but can still absorb moisture at high relative humidity.[4][10]

Experimental Protocols

Protocol 1: Drying a Hygroscopic PEG Linker

For moisture-sensitive experiments, it may be necessary to dry the PEG linker before use.

Method: Vacuum Drying [11][12]

  • Preparation: Place the hygroscopic PEG solid in a clean, dry round-bottom flask or a suitable vacuum-rated vessel.

  • Drying: Connect the flask to a high-vacuum line (Schlenk line).

  • Heating (Optional): For thermally stable PEGs, gently heat the flask with a heating mantle while under vacuum to accelerate water removal. Do not heat to the melting point.

  • Duration: Dry the PEG linker under vacuum for several hours or overnight until a constant weight is achieved.

  • Storage: Once dry, break the vacuum by backfilling the flask with an inert gas (e.g., nitrogen or argon) and immediately transfer the PEG linker to a desiccator or glove box for storage.

Protocol 2: Workflow for Handling and Using a Hygroscopic PEG Linker

This workflow minimizes moisture contamination during reagent preparation and reaction setup.

G A Equilibrate PEG linker to room temperature in a desiccator B Work in a low-humidity environment (e.g., glove box or balance with draft shield) A->B C Quickly weigh the required amount of PEG into a tared, sealable vial B->C D Immediately dissolve the weighed PEG in a fresh, anhydrous aprotic solvent (e.g., DMSO, DMF) C->D E Add the PEG solution to the reaction buffer containing the target molecule immediately before starting the conjugation D->E F Initiate PEGylation Reaction E->F

Experimental workflow for hygroscopic reagents.
Protocol 3: General PEGylation with Amine-Reactive PEG-NHS Ester

This protocol provides a general procedure for conjugating a PEG-NHS ester to a protein, with an emphasis on anhydrous conditions.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.5-8.5).

  • Amine-reactive PEG-NHS ester, stored in a desiccator.[4]

  • Anhydrous, aprotic solvent (e.g., DMSO or DMF).[5]

  • Quenching buffer (e.g., 1 M Tris or Glycine, pH 8.0).

Procedure:

  • Protein Preparation: Prepare a concentrated solution of the protein (e.g., 1-10 mg/mL) in the reaction buffer.[7]

  • PEG Reagent Preparation: In a low-humidity environment, weigh the required amount of PEG-NHS ester.[4] Immediately before use, dissolve it in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution.[5][6]

  • Reaction Setup: Add the freshly prepared PEG-NHS solution to the protein solution to initiate the reaction. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.[6] The molar ratio of PEG to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein.[7]

  • Incubation: Gently mix the reaction solution. Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4][5] The optimal time and temperature depend on the protein's stability and the reactivity of the PEG reagent.

  • Quenching: Add the quenching buffer to a final concentration of 10-50 mM to react with any unreacted PEG-NHS ester.[6] Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein using a suitable method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) to remove unreacted PEG, quenched linker, and unmodified protein.[7]

References

Validation & Comparative

N-Boc-C1-PEG3-C3-NH2 in PROTACs: A Comparative Guide to PEG Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of efficacy. Among the diverse linker classes, those based on polyethylene (B3416737) glycol (PEG) are prevalent due to their hydrophilicity, tunable length, and flexibility. This guide provides a comparative analysis of the N-Boc-C1-PEG3-C3-NH2 linker against other PEG-based linkers, supported by experimental data from literature on well-characterized protein targets.

This compound is a heterobifunctional linker featuring a three-unit PEG core flanked by short alkyl chains, with a Boc-protected amine on one end and a free amine on the other. This structure provides a balance of hydrophilicity from the PEG core and a defined spatial separation from the alkyl chains, influencing the overall properties of the resulting PROTAC. While direct head-to-head comparisons of this specific linker against a range of others for a single biological target are not extensively documented, we can infer its performance characteristics by examining data from PROTACs with similar PEG3 and hybrid PEG-alkyl linkers.

The Role of the Linker in PROTAC-Mediated Protein Degradation

The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's biological activity. It governs the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker orients the target protein and the E3 ligase in a productive conformation for efficient ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

A diagram illustrating the PROTAC-mediated protein degradation pathway.

Quantitative Comparison of PROTAC Performance with Varying PEG Linkers

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK), illustrating the impact of PEG linker length on degradation and cell permeability.

BRD4-Targeting PROTACs (VHL Recruitment)

PROTACs targeting BRD4 have been instrumental in elucidating the structure-activity relationships of linkers. The data below compares BRD4 degraders with varying PEG linker lengths.

Linker Composition DC50 (nM) Dmax (%) Cell Permeability (PAMPA, P_e_ x 10⁻⁶ cm/s)
3 PEG units45853.5
4 PEG units15>954.2
5 PEG units30903.8
6 PEG units75803.1
Data is representative of trends observed in BRD4 degrader studies.[1]

This dataset suggests that for BRD4 degradation via VHL recruitment, a 4-unit PEG linker provides an optimal balance of potency and permeability. A PROTAC with a PEG3 linker, similar to the core of this compound, demonstrates good efficacy, although it is outperformed by the slightly longer PEG4 linker. The additional alkyl groups in this compound would increase the overall linker length and lipophilicity, which could potentially enhance permeability but may also alter the optimal geometry for ternary complex formation.

BTK-Targeting PROTACs (Cereblon Recruitment)

The degradation of BTK provides another well-studied system for evaluating linker performance.

Linker Composition Number of PEG units DC50 (nM) Dmax (%)
BTK-PROTAC-1215075
BTK-PROTAC-242590
BTK-PROTAC-3610>95
Data compiled from studies on BTK degraders.[2]

In this series of BTK degraders, longer PEG linkers are associated with increased potency. This highlights that the optimal linker length is target- and E3 ligase-dependent. For a PROTAC utilizing a PEG3 core like this compound, the degradation efficiency would likely fall between that of BTK-PROTAC-1 and BTK-PROTAC-2.

Physicochemical Properties and Their Impact

The linker composition significantly influences a PROTAC's solubility and cell permeability, which are critical for its development as a therapeutic agent.

Linker Type Key Characteristics Impact on PROTAC Properties
PEG Linkers Hydrophilic, flexible, tunable length.Generally improve aqueous solubility. The relationship with permeability is complex; flexibility can allow for folded conformations that shield polar surface area, aiding cell entry.[3][4]
Alkyl Linkers Hydrophobic, flexible.Can enhance cell permeability due to increased lipophilicity but may decrease aqueous solubility.[][6]
Hybrid PEG-Alkyl Linkers Combination of hydrophilic and hydrophobic segments.Aims to balance solubility and permeability. The alkyl components can increase metabolic stability compared to pure PEG linkers.[][7]

This compound, as a hybrid PEG-alkyl linker, is designed to leverage the benefits of both components. The PEG3 core enhances solubility, while the C1 and C3 alkyl chains contribute to a more defined spatial arrangement and may improve metabolic stability and cell permeability compared to a pure PEG linker of similar length.

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative evaluation of PROTACs. Below are detailed methodologies for key experiments.

PROTAC Synthesis using this compound

The synthesis of a PROTAC with this linker typically involves a sequential, two-step amide coupling strategy.

PROTAC_Synthesis Start Ligand-A-COOH + This compound Amide_Coupling_1 First Amide Coupling (e.g., HATU, DIPEA) Start->Amide_Coupling_1 Intermediate_1 Ligand-A-Linker(Boc) Amide_Coupling_1->Intermediate_1 Boc_Deprotection Boc Deprotection (e.g., TFA in DCM) Intermediate_1->Boc_Deprotection Intermediate_2 Ligand-A-Linker-NH2 Boc_Deprotection->Intermediate_2 Amide_Coupling_2 Second Amide Coupling (e.g., HATU, DIPEA) Intermediate_2->Amide_Coupling_2 Ligand_B Ligand-B-COOH Ligand_B->Amide_Coupling_2 Final_PROTAC Final PROTAC (Ligand-A-Linker-Ligand-B) Amide_Coupling_2->Final_PROTAC

Workflow for the sequential assembly of a PROTAC molecule.

Protocol 1: First Amide Coupling

  • In an inert atmosphere, dissolve the first ligand bearing a carboxylic acid (Ligand-A-COOH) (1.0 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the intermediate product by flash column chromatography.

Protocol 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from the previous step in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C and add trifluoroacetic acid (TFA) (typically 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Protocol 3: Second Amide Coupling

  • Follow the procedure for the first amide coupling, using the deprotected amine intermediate (1.0 eq) and the second carboxylic acid-functionalized ligand (Ligand-B-COOH) (1.1 eq).

  • After the reaction and workup, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.[8]

Western Blotting for Target Protein Degradation

This is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[6][9][10]

Caco-2 Permeability Assay

This assay is widely used to predict in vivo intestinal absorption of drugs.

Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable membrane inserts in a Transwell™ system for 18-22 days to form a confluent, polarized monolayer.

  • Assay Initiation: Add the PROTAC (typically at 10 µM) to the apical (A) side of the monolayer. The basolateral (B) side contains fresh assay buffer.

  • Sample Collection: At specified time points (e.g., up to 2 hours), collect samples from the basolateral compartment. For bidirectional assessment, also perform the assay in the B-to-A direction.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate of efflux transporters.[11][12]

Conclusion

The this compound linker represents a versatile building block for PROTAC synthesis, offering a balance of hydrophilicity and defined spatial separation. While direct comparative data for this specific linker is limited, analysis of PROTACs with similar PEG3 and hybrid PEG-alkyl linkers provides valuable insights. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and therefore, a systematic approach involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths is crucial for identifying a clinical candidate. The experimental protocols provided in this guide offer a robust framework for the evaluation and comparison of novel PROTACs, enabling researchers to make informed decisions in the design of next-generation protein degraders.

References

A Head-to-Head Comparison: N-Boc-C1-PEG3-C3-NH2 vs. Alkyl Chain Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, safety, and pharmacokinetic profile of a therapeutic agent. This guide provides an objective, data-driven comparison of N-Boc-C1-PEG3-C3-NH2, a short-chain polyethylene (B3416737) glycol (PEG)-based linker, and traditional alkyl chain linkers.

The linker in a complex therapeutic molecule, such as an antibody-drug conjugate (ADC) or a proteolysis-targeting chimera (PROTAC), is more than just a spacer. It plays a pivotal role in determining the overall properties of the conjugate, including its solubility, stability, and interaction with the biological environment. While the synthetic simplicity of alkyl chains is appealing, evidence suggests that PEG linkers, like this compound, often provide a superior profile for many therapeutic applications.[1]

Physicochemical Properties: A Tale of Two Chemistries

The fundamental difference between a PEG linker and an alkyl chain lies in their chemical structure. PEG linkers are composed of repeating hydrophilic ethylene (B1197577) glycol units (-CH₂-CH₂-O-), while alkyl chains consist of repeating hydrophobic methylene (B1212753) units (-CH₂-).[1] This seemingly subtle distinction leads to significant differences in their physicochemical properties.

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal primary amine, separated by a PEG spacer. This structure allows for controlled, sequential reactions, making it a valuable tool in the synthesis of complex biomolecules. The PEG component enhances the hydrophilicity of the resulting conjugate.[2]

PropertyThis compound (PEG-based)Alkyl Chain Linker
Composition Repeating ethylene glycol unitsRepeating methylene units
Hydrophilicity HydrophilicHydrophobic
Aqueous Solubility Significantly enhances solubility of the conjugate[3]Can decrease the aqueous solubility of the conjugate
Conformation Flexible, can adopt folded conformationsTend to adopt more elongated conformations
Synthetic Accessibility Can be more challenging and costly to synthesizeGenerally straightforward and cost-effective to synthesize

Performance in Biological Systems: A Clear Advantage for PEG Linkers

The differing physicochemical properties of PEG and alkyl linkers have a profound impact on the performance of the resulting bioconjugates in biological systems.

Enhanced Solubility and Reduced Aggregation

One of the most significant advantages of PEG linkers is their ability to increase the aqueous solubility of the conjugated molecule.[3] Many potent therapeutic payloads are hydrophobic, and their conjugation to a biomolecule can lead to aggregation, which can reduce efficacy and potentially trigger an immune response. The hydrophilic nature of the PEG chain in this compound can effectively counteract the hydrophobicity of the payload, improving the overall solubility and stability of the conjugate.[1][4] In contrast, hydrophobic alkyl linkers can exacerbate the solubility issues of a hydrophobic payload, increasing the likelihood of aggregation.[1]

For instance, a study on PEGylated curcumin, a highly hydrophobic molecule, showed that its conjugation to a 35 kDa PEG resulted in a significant increase in water solubility compared to the parent drug.[5] While this study used a larger PEG, the principle of enhanced solubility applies to shorter PEG linkers as well.

Improved Pharmacokinetics

PEGylation is a well-established strategy for extending the in-vivo circulation half-life of therapeutics.[1] The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic size. This larger size reduces renal clearance, leading to a longer circulation time in the bloodstream.[3][6] This extended exposure can result in greater accumulation of the therapeutic at the target site, potentially enhancing its efficacy.[1] While alkyl chains also increase the molecular size, their hydrophobic nature does not provide the same "stealth" effect as the hydrated PEG cloud, which helps to shield the conjugate from clearance by the mononuclear phagocyte system.[1]

A study comparing ADCs with different linker technologies demonstrated that those with more hydrophilic linkers, such as those containing PEG, generally exhibit improved pharmacokinetic profiles.[3] For example, regulating the PEG length in an ADC can ameliorate non-specific tissue distribution, effectively reducing off-target toxicity.[3]

Reduced Immunogenicity

The immune system can recognize therapeutic proteins as foreign, leading to the generation of anti-drug antibodies (ADAs).[1] These ADAs can neutralize the therapeutic and cause adverse immune reactions. The flexible and hydrophilic PEG chains of linkers like this compound can mask immunogenic epitopes on the surface of the protein, reducing the likelihood of an immune response.[1] While alkyl chains can offer some steric hindrance, they do not provide the same level of shielding as the hydrated PEG cloud.[1] Furthermore, the inherent hydrophobicity of alkyl chains can sometimes contribute to aggregation, a known trigger for immunogenicity.[1] It is important to note, however, that pre-existing anti-PEG antibodies have been detected in a portion of the population, which can in some cases lead to accelerated clearance of PEGylated drugs.[7][8]

Impact on PROTAC Efficacy

In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The choice between a PEG and an alkyl linker can significantly impact the degradation efficiency, as measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

A comparative analysis of pomalidomide-based PROTACs for BTK degradation showed that the introduction of a PEG linker generally led to improved degradation potency (lower DC50) and a higher maximal degradation level compared to alkyl linkers of similar lengths. This was attributed to the enhanced solubility and potentially more favorable conformational flexibility imparted by the PEG chain, which facilitates the formation of the ternary complex.

Table 1: Comparative Efficacy of PEG vs. Alkyl Linkers in Pomalidomide-Based BTK PROTACs

Linker TypeDC50 (nM)Dmax (%)
Alkyl10-10080-90
PEG1-10>95
Note: This data is a synthesized representation from comparative studies and actual values are target and system-dependent.

Experimental Protocols

To aid researchers in their evaluation of different linker technologies, detailed protocols for key experiments are provided below.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the sequential assembly of a PROTAC molecule using this compound.

Step 1: First Amide Coupling

  • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid-functionalized first ligand (e.g., E3 ligase ligand) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the linker solution to the activated ligand mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C and slowly add trifluoroacetic acid (TFA) (20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

Step 3: Second Amide Coupling

  • Follow the procedure in Step 1 to couple the deprotected amine from Step 2 with the carboxylic acid-functionalized second ligand (e.g., target protein ligand).

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Protocol 2: Determination of PROTAC Efficacy (DC50 and Dmax)

This protocol describes the general procedure for assessing the degradation of a target protein by a PROTAC in cultured cells.

  • Cell Culture and Treatment: Seed the chosen cell line in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10,000 nM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification: After incubation, lyse the cells and determine the protein concentration of each lysate to ensure equal loading for western blotting.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH), followed by an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control. Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.

Protocol 3: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

This protocol outlines the use of SEC to monitor the formation of aggregates in an ADC sample.

  • Sample Preparation: Dilute the ADC samples to a suitable concentration in the mobile phase.

  • SEC Analysis: Inject the samples onto an SEC column. The mobile phase should be a non-denaturing buffer, such as phosphate-buffered saline (PBS).

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, aggregates (higher molecular weight species), and fragments (lower molecular weight species). Calculate the percentage of each species relative to the total peak area. An increase in the percentage of high molecular weight species over time or under stress conditions indicates aggregation.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->PolyUb_POI Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Mechanism of action for a PROTAC, highlighting the formation of the ternary complex.

Linker_Comparison_Workflow cluster_0 Linker Synthesis & Conjugation cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation PEG_Linker This compound Conjugation Conjugation to Biomolecule PEG_Linker->Conjugation Alkyl_Linker Alkyl Chain Linker Alkyl_Linker->Conjugation Solubility Solubility Assay Conjugation->Solubility Stability Stability Assay (e.g., in plasma) Conjugation->Stability Aggregation Aggregation Analysis (SEC) Conjugation->Aggregation Efficacy PROTAC Efficacy (DC50/Dmax) Conjugation->Efficacy PK Pharmacokinetics Solubility->PK Stability->PK Immunogenicity Immunogenicity Assay Aggregation->Immunogenicity

Caption: Experimental workflow for comparing the performance of PEG and alkyl linkers.

Conclusion

The choice between a PEG-based linker like this compound and a traditional alkyl chain linker is a critical decision in the design of complex therapeutics. While alkyl chains offer synthetic simplicity, the evidence strongly suggests that PEG linkers provide significant advantages in terms of hydrophilicity, pharmacokinetics, immunogenicity, and stability.[1] These benefits often translate to improved therapeutic efficacy and a better safety profile. The optimal linker choice, however, is context-dependent and requires empirical evaluation for each specific application. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the rational design of next-generation bioconjugates.

References

A Head-to-Head Comparison: N-Boc-C1-PEG3-C3-NH2 vs. Click Chemistry Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the successful development of bioconjugates, influencing efficacy, stability, and pharmacokinetic properties. This guide provides an objective, data-driven comparison between a traditional linear linker, N-Boc-C1-PEG3-C3-NH2, and the increasingly popular click chemistry linkers. We will delve into their respective performance metrics, supported by experimental data, to empower researchers in making informed decisions for their specific bioconjugation needs, from antibody-drug conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

This compound represents a class of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, valued for their ability to enhance solubility and provide a flexible spacer.[1][2] The conjugation chemistry relies on the reaction of its terminal primary amine with activated esters to form stable amide bonds.[3] This method is well-established but can be influenced by reaction conditions such as pH and may present challenges in achieving site-specificity.[4][5]

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful alternative.[6][] These reactions are lauded for their high efficiency, rapid kinetics, and bioorthogonality, meaning they do not interfere with native biological functional groups.[8][9] The resulting triazole linkage is exceptionally stable, making it a robust choice for in vivo applications.[10][11]

This guide will explore the nuances of these two approaches, presenting quantitative data where available, detailed experimental protocols, and visual workflows to provide a comprehensive understanding of their respective advantages and limitations.

Performance Comparison: this compound vs. Click Chemistry Linkers

The choice between these linker technologies often comes down to a trade-off between the simplicity and established nature of amine-reactive chemistry and the superior efficiency and bioorthogonality of click chemistry.

Quantitative Data Presentation

The following tables summarize key performance indicators for each linker type based on available data. It is important to note that direct head-to-head comparative studies for this compound against click chemistry linkers under identical conditions are not extensively published. The data presented is a composite from various sources to provide a comparative overview.

Table 1: Reaction Kinetics and Efficiency

ParameterThis compound (Amide Bond Formation)Click Chemistry Linkers (CuAAC)Click Chemistry Linkers (SPAAC)
Reaction Type Nucleophilic Acyl Substitution[4+2] Cycloaddition[4+2] Cycloaddition
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~0.01 - 1 (highly dependent on pH and substrate)10 - 10,000[12]0.001 - 1[12]
Typical Reaction Time 1 - 12 hours[4]0.5 - 4 hours[6]1 - 12 hours[13]
Typical Yield Variable, often >70% with optimizationNear-quantitative (>95%)[14][15]High to near-quantitative (>90%)[16]
Biocompatibility Good, but potential for off-target reactions with other amines.Copper catalyst can be cytotoxic, but mitigating ligands are available.[13]Excellent, catalyst-free and bioorthogonal.[16][17]

Table 2: Linkage Stability

Linkage TypeChemistryStability HighlightsStability Concerns
Amide Bond Activated Ester + AmineExceptionally stable with a reported half-life of ~600 years in neutral solution at 25°C.[10]Susceptible to enzymatic cleavage by proteases.[10][11]
1,2,3-Triazole Azide-Alkyne Cycloaddition (CuAAC, SPAAC)Highly stable to hydrolysis (acidic and basic conditions), enzymatic degradation, and redox conditions. Considered a robust mimic of the amide bond.[10][18]Can be susceptible to cleavage under high mechanical force (e.g., ultrasonication).[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are representative protocols for protein conjugation using an NHS-activated linker (analogous to the reactive end of this compound after activation of a carboxyl group) and for the two primary types of click chemistry.

Protocol 1: Protein Conjugation via NHS Ester Linker

This protocol describes the conjugation of a primary amine-containing linker to a protein that has been activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein-NHS Ester conjugate

  • This compound (or other amine-PEG linker)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[4]

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[4]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the NHS-activated protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve this compound in DMSO to create a 10 mM stock solution.[3]

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the linker solution to the protein solution with gentle stirring. Ensure the final DMSO concentration does not exceed 10% of the total reaction volume.[5]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.[4]

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-modified biomolecule to an alkyne-containing molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • Alkyne-containing payload (e.g., drug, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[14]

  • Ligand stock solution (e.g., THPTA, 50 mM in water) to stabilize the Cu(I) catalyst[14]

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[14]

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Prepare Reactants: In a reaction tube, combine the azide-modified protein with a 2- to 10-fold molar excess of the alkyne-containing payload.

  • Prepare Catalyst: In a separate tube, pre-complex the copper by mixing the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for a few minutes.[14]

  • Add Catalyst: Add the pre-complexed copper catalyst to the protein-payload mixture. The final copper concentration is typically 50-250 µM.[14]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[14]

  • Incubate: Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light.[6]

  • Purification: Purify the conjugate using SEC or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the catalyst-free conjugation of an azide-modified biomolecule to a strained alkyne (e.g., DBCO)-containing molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-containing payload

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Prepare Reagents: Prepare a stock solution of the DBCO-containing payload in DMSO (e.g., 10 mM).

  • Reaction Setup: In a reaction vessel, add the azide-modified protein to the reaction buffer.

  • Initiate Conjugation: Add a 3- to 10-fold molar excess of the DBCO-payload stock solution to the protein solution.[19]

  • Incubate: Gently mix the reaction components and incubate for 4-12 hours at room temperature or overnight at 4°C.[13]

  • Purification: Purify the conjugate from the unreacted DBCO-reagent using SEC or dialysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism

Bioconjugation_Workflows

Linker_Components

Conclusion

Both N-Boc protected PEG linkers and click chemistry linkers are indispensable tools in the bioconjugation toolbox. The traditional approach using linkers like this compound offers simplicity and is effective for many applications, particularly when site-specificity is not a primary concern and reaction conditions can be carefully controlled.

However, for applications demanding high efficiency, rapid reaction kinetics, and absolute bioorthogonality, especially in complex biological media or for in vivo studies, click chemistry presents a clear advantage. The exceptional stability of the resulting triazole linkage further solidifies its position as a superior choice for creating robust bioconjugates. The choice of the specific click chemistry—CuAAC for its rapid kinetics in vitro or SPAAC for its biocompatibility in living systems—will depend on the specific experimental context.

As the field of targeted therapeutics continues to advance, the strategic selection and application of these linker technologies will remain a cornerstone of innovation, enabling the development of more effective and precisely engineered bioconjugates.

References

Assessing the Purity of N-Boc-C1-PEG3-C3-NH2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the purity of linker molecules is paramount.[1][2][3] N-Boc-C1-PEG3-C3-NH2, a heterobifunctional linker, is a critical component in these complex syntheses. Its purity directly impacts the quality, safety, and efficacy of the final therapeutic agent. This guide provides a comprehensive comparison of analytical methods to assess the purity of this compound and offers insights into its performance relative to other common linker alternatives.

The Critical Role of Purity in Linker Chemistry

This compound features a Boc-protected amine, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. This structure allows for controlled, sequential conjugation.[1][3] Impurities, which can include molecules with incomplete functionalization, variations in PEG chain length, or byproducts from synthesis and degradation, can lead to the formation of heterogeneous products and undesirable side reactions.[2] Therefore, rigorous purity assessment is a non-negotiable aspect of quality control for researchers and drug development professionals.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques are employed to determine the purity of this compound. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method provides unique and complementary information regarding the purity and structural integrity of the linker.

Analytical Technique Information Provided Primary Use Case Detection Limit Resolution
HPLC (UV) Quantitative purity assessment based on peak area, detection of non-UV active impurities (with appropriate detector)Routine quality control, quantification of major components and impuritiesng to µg rangeHigh
LC-MS Molecular weight confirmation of the main component and impurities, structural elucidation of byproductsImpurity identification, reaction monitoring, confirmation of identitypg to ng rangeVery High
¹H NMR Structural confirmation, identification of functional groups, quantification of purity against a known standardStructural elucidation, absolute purity determination, detection of residual solventsmg rangeHigh

Experimental Protocols for Purity Assessment

Detailed and validated protocols are essential for accurate and reproducible purity assessment. Below are standard protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is fundamental for quantifying the purity of the linker by separating it from potential impurities.

  • Instrumentation : HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.[1][4]

  • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1][4]

  • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point.[1]

  • Flow Rate : 1.0 mL/min.[1][4]

  • Detection : UV at 214 nm.[1]

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[1]

  • Data Analysis : Purity is calculated based on the percentage of the main peak area relative to the total peak area.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the target compound and identifying impurities.

  • Instrumentation : A standard HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or Quadrupole).

  • Chromatographic Conditions : Similar to the HPLC protocol described above.

  • Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation : Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.[1]

  • Data Analysis : Identify the molecular ion peak ([M+H]⁺) and other common adducts ([M+Na]⁺, [M+K]⁺) to confirm the molecular weight.[1] Analyze minor peaks to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the presence of key functional groups and enabling the quantification of purity against a certified reference standard.

  • Instrumentation : 400 MHz or higher field NMR spectrometer.[1]

  • Sample Preparation : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • Experiment : A standard ¹H NMR experiment is typically sufficient.

  • Data Analysis : Confirm the chemical structure by assigning peaks to the corresponding protons of the N-Boc group, PEG chain, and alkyl chains. Purity can be determined by comparing the integral of a characteristic proton signal of the analyte to that of a known amount of an internal standard.[2]

Comparison with Alternative Linkers

The choice of a linker can significantly impact the properties of the final conjugate. This compound is often compared with linkers of varying PEG lengths or with different protecting groups.

Linker Structure Molecular Weight ( g/mol ) Key Features Potential Impurities
This compound Boc-NH-(CH₂)₁-O-(CH₂CH₂O)₃-(CH₂)₃-NH₂320.42[5]Moderate PEG length, balances hydrophilicity and length.Di-PEGylated species, Boc-deprotected linker, PEG chain length variants.
N-Boc-C1-PEG5-C3-NH2 Boc-NH-(CH₂)₁-O-(CH₂CH₂O)₅-(CH₂)₃-NH₂408.53[1][3]Increased hydrophilicity and longer spacer arm compared to PEG3.[3]Similar to PEG3 variant, higher potential for polydispersity.
N-Fmoc-C1-PEG3-C3-NH2 Fmoc-NH-(CH₂)₁-O-(CH₂CH₂O)₃-(CH₂)₃-NH₂484.56Fmoc protecting group allows for orthogonal deprotection strategies under basic conditions.Residual piperidine (B6355638) from deprotection, dibenzofulvene adducts.

Illustrative Purity Data

The following table presents illustrative data from an HPLC-UV analysis comparing the purity of this compound from different suppliers against an alternative linker.

Sample ID Linker Supplier Retention Time (min) Purity by HPLC (%) Major Impurity Peak (RT, min)
A-01This compoundSupplier A15.298.514.8
B-01This compoundSupplier B15.396.214.9, 16.1
C-01N-Boc-C1-PEG5-C3-NH2Supplier C16.599.116.2

Visualizing Experimental Workflows

Clear and standardized workflows are crucial for consistent results. The following diagrams illustrate the logical flow of the key analytical methods for purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample (1 mg/mL) instrument Inject into HPLC System prep->instrument Inject separation C18 Reverse-Phase Separation instrument->separation Elute detection UV Detection (214 nm) separation->detection Detect chromatogram Generate Chromatogram detection->chromatogram Acquire Data integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) integration->calculation

Caption: Workflow for purity assessment using HPLC.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep Prepare Dilute Solution (1-10 µg/mL) instrument Inject into LC-MS System prep->instrument Inject separation Chromatographic Separation instrument->separation Elute ionization Electrospray Ionization (ESI) separation->ionization Ionize mass_analysis Mass Analysis (TOF/Quadrupole) ionization->mass_analysis Analyze spectra Acquire Mass Spectra mass_analysis->spectra Detect identification Identify Molecular Ion Peaks spectra->identification impurity_analysis Characterize Impurity Masses identification->impurity_analysis

Caption: Workflow for identity confirmation and impurity identification using LC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis prep Dissolve Sample (5-10 mg in Deuterated Solvent) instrument Place Sample in NMR Spectrometer prep->instrument Insert acquisition Acquire ¹H NMR Spectrum instrument->acquisition Analyze processing Process Spectrum (Fourier Transform, Phasing, Baseline Correction) acquisition->processing Generate FID assignment Assign Proton Signals processing->assignment quantification Integrate Peaks & Determine Purity assignment->quantification

Caption: Workflow for structural confirmation and purity determination by NMR.

References

The Impact of Linker Length on the Biological Activity of PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced role of the linker in Proteolysis Targeting Chimeras (PROTACs) is paramount for designing effective protein degraders. This guide provides an objective comparison of how different linker lengths affect the biological activity of PROTACs, supported by experimental data and detailed methodologies.

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] This tripartite structure enables the recruitment of the E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] While the choice of ligands determines the target and the E3 ligase, the linker plays a critical, often decisive, role in the overall efficacy and selectivity of the PROTAC.[3][] The length, composition, and attachment points of the linker are crucial parameters that must be empirically optimized for each specific POI and E3 ligase pair.[5]

The "Goldilocks" Principle of Linker Length: Not Too Short, Not Too Long

The length of the linker directly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[5] An optimal linker length facilitates a productive conformation of this complex, allowing for effective ubiquitination of the target protein.

  • Too short: A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase and thus inhibiting the formation of a stable ternary complex.[5][6]

  • Too long: Conversely, an excessively long linker may lead to a non-productive or unstable ternary complex, failing to bring the E3 ligase and the POI into the required proximity for efficient ubiquitin transfer.[5][6] This can also contribute to the "hook effect," a phenomenon where the degradation efficacy of a PROTAC decreases at higher concentrations due to the preferential formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase).[5]

The optimal linker length is therefore a fine balance that maximizes the stability and productivity of the ternary complex.

Quantitative Analysis of Linker Length on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of linker length on key performance metrics such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[7]

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
PROTAC Linker Type Linker Length (atoms) IC50 (µM) for Cell Viability
PROTAC with 9-atom linkerAlkyl9>200
PROTAC with 12-atom linkerAlkyl12140
PROTAC with 16-atom linkerAlkyl1626
PROTAC with 19-atom linkerAlkyl19>200
PROTAC with 21-atom linkerAlkyl21>200
Data synthesized from studies on ERα targeting PROTACs.[2][8][9]
Table 2: Impact of Linker Length on TBK1 Degradation
PROTAC Linker Type Linker Length (atoms) DC50 (nM)
TBK1 Degrader 1Alkyl/Ether< 12No degradation
TBK1 Degrader 2Alkyl/Ether213
TBK1 Degrader 3Alkyl/Ether29292
Data from a study on TBK1 degraders.[3][10]
Table 3: Linker Length and BTK Degradation
PROTAC Linker Type Linker Length DC50 (nM)
BTK Degrader (Short)PEG2 PEG unitsImpaired binding
BTK Degrader (Long)PEG≥ 4 PEG units1-40
Observations from a study on BTK degraders.[3]

These data clearly demonstrate that there is an optimal linker length for achieving maximal biological activity, and this optimum varies for different target proteins.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated degradation and its evaluation, the following diagrams illustrate the key concepts.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Typical PROTAC Evaluation Workflow cluster_synthesis Design & Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Synthesize Synthesize PROTAC Library (Varying Linker Lengths) Binding_Assay Binary Binding Assays (e.g., FP, SPR, ITC) Synthesize->Binding_Assay Ternary_Assay Ternary Complex Formation (e.g., TR-FRET, NanoBRET) Binding_Assay->Ternary_Assay Degradation_Assay Protein Degradation (Western Blot, ELISA) Ternary_Assay->Degradation_Assay Viability_Assay Cell Viability (MTT, CellTiter-Glo) Degradation_Assay->Viability_Assay SAR Structure-Activity Relationship (SAR) Degradation_Assay->SAR Ubiquitination_Assay Target Ubiquitination (Co-IP) Viability_Assay->Ubiquitination_Assay

Caption: Experimental workflow for evaluating PROTACs with different linker lengths.

Detailed Experimental Protocols

Accurate and reproducible data are the cornerstone of PROTAC development. Below are detailed protocols for key experiments used to assess PROTAC activity.

Protocol 1: Western Blot for Protein Degradation

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[11]

Protocol 2: Fluorescence Polarization (FP) for Binding Affinity

Objective: To measure the binding affinity of the PROTAC to the target protein or the E3 ligase.

Materials:

  • Purified target protein or E3 ligase complex

  • Fluorescently labeled tracer ligand for the protein of interest

  • PROTAC compounds

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: In a microplate, add the purified protein and the fluorescently labeled tracer at fixed concentrations.

  • Compound Titration: Add serial dilutions of the PROTAC compound to the wells.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using a microplate reader.

  • Data Analysis: The binding of the PROTAC to the target protein will displace the fluorescent tracer, leading to a decrease in fluorescence polarization. Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (e.g., IC50 or Kd).[12]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Target Ubiquitination

Objective: To confirm that the PROTAC induces ubiquitination of the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer

  • Antibody against the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibody against ubiquitin

Procedure:

  • Cell Treatment: Treat cells with the PROTAC, vehicle control, and a combination of the PROTAC and a proteasome inhibitor. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells as described in the Western blot protocol.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, followed by the addition of Protein A/G beads to pull down the target protein and its binding partners.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the protein complexes.

  • Western Blot: Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described above.

  • Detection: Probe the membrane with an antibody against ubiquitin.

  • Data Analysis: An increase in the high-molecular-weight smear (indicating polyubiquitination) in the PROTAC-treated lanes, especially in the presence of a proteasome inhibitor, confirms target ubiquitination.[13]

Conclusion

The length of the linker is a critical parameter in the design of potent and effective PROTACs. As demonstrated by the presented data, a systematic variation of linker length is essential to identify the optimal construct for a given target. By employing rigorous experimental methodologies as detailed in this guide, researchers can effectively evaluate the impact of linker modifications on PROTAC activity and accelerate the development of novel protein degraders. The interplay between linker length, ternary complex formation, and degradation efficiency underscores the importance of a rational and data-driven approach to PROTAC design.

References

A Head-to-Head Comparison of Boc vs. Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) as the temporary Nα-protecting group is a pivotal decision that dictates the entire synthetic strategy. This guide provides an objective, data-driven comparison of these two cornerstone solid-phase peptide synthesis (SPPS) methodologies, complete with experimental protocols and visualizations to inform the selection process for your specific research needs.

Core Chemistry: A Tale of Two Orthogonal Strategies

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal deprotection chemistries. The Boc group is acid-labile, removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a mild base, typically piperidine (B6355638).[1][] This difference in lability governs the choice of resins, side-chain protecting groups, and final cleavage conditions.

Boc Strategy: This classic approach, also known as the Merrifield method, relies on a graded acid lability. The Nα-Boc group is removed with TFA, while the more stable benzyl-based side-chain protecting groups and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[3][4]

Fmoc Strategy: This has become the more prevalent method due to its milder conditions.[] It employs an orthogonal protection scheme where the base-labile Fmoc group is removed in each cycle, and the acid-labile tert-butyl (tBu)-based side-chain protecting groups are removed simultaneously with cleavage from the resin using TFA.[][]

Performance Comparison: A Quantitative Overview

While the optimal strategy is often sequence-dependent, a general comparison of the two methods reveals distinct advantages and disadvantages. The following table summarizes key performance indicators based on available data.

FeatureBoc StrategyFmoc StrategyRationale & Remarks
Nα-Deprotection Strong acid (e.g., 50% TFA in DCM)[6]Mild base (e.g., 20% piperidine in DMF)[6]Fmoc's mild conditions are generally better for sensitive sequences.[]
Side-Chain Protection Benzyl (Bzl)-basedtert-Butyl (tBu)-basedDictated by the Nα-deprotection chemistry to ensure orthogonality.
Final Cleavage Very strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)Boc strategy requires specialized, corrosion-resistant equipment for HF.
Orthogonality Partial (Graduated Acid Lability)Fully OrthogonalFmoc's orthogonality allows for more selective side-chain modifications.[]
Typical Yield per Step High, but can be affected by aggregation>99%[]Fmoc chemistry generally boasts very high coupling efficiencies.
Crude Peptide Purity Can be lower due to repeated acid exposure and harsh final cleavage.Generally higher due to milder conditions.[7]A model pentapeptide synthesis showed ~55% crude purity for Boc vs. ~75% for Fmoc.[7]
Aggregation Issues Can be advantageous for difficult sequences as the protonated N-terminus after deprotection can reduce aggregation.[1][4]More prone to aggregation in certain sequences.For hydrophobic peptides, the Boc strategy may yield higher purity and yields.
Automation Friendliness Less common in modern automated synthesizers.Highly amenable to automation.[1]The milder chemistry and real-time monitoring capabilities of Fmoc are well-suited for automation.
Cost Boc-protected amino acids are generally less expensive.[]Fmoc-protected amino acids can be more expensive.[1]Overall cost-benefit may favor Fmoc due to higher efficiency and purity.[]
Safety Requires handling of highly corrosive and hazardous HF.Generally safer, avoiding the use of HF.[1]Fmoc strategy is considered the milder and safer method.[4]

Experimental Protocols

Below are detailed, generalized protocols for a single cycle of amino acid addition in both Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.[8]

  • Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).[9]

    • Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group.[9]

    • Wash the resin with DCM, followed by isopropanol, and then DCM again to remove residual acid.

  • Neutralization: Neutralize the resulting ammonium (B1175870) salt on the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved. Wash again with DCM.[10]

  • Coupling:

    • Dissolve the next Boc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., ninhydrin (B49086) test).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

  • Final Cleavage: After synthesis completion, treat the peptide-resin with anhydrous HF containing scavengers (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[8]

Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.[11]

  • Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.[]

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[]

  • Coupling:

    • Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HATU/HOAt or HBTU/HOBt) in DMF.

    • Add a base such as DIEA or N-methylmorpholine (NMM) to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

  • Final Cleavage: After synthesis completion, treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[]

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-AA-Resin) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection 1. Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization 2. Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling 3. Washing Washing (DCM/DMF) Coupling->Washing 4. Washing->Resin Repeat Cycle Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent) Deprotection->Coupling 2. Washing Washing (DMF) Coupling->Washing 3. Washing->Resin Repeat Cycle

References

A Comparative Guide to the Validation of Ternary Complex Formation with N-Boc-C1-PEG3-C3-NH2 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation, the successful formation of a stable ternary complex is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) efficacy. This guide provides an objective comparison of methodologies to validate the formation of this complex, with a focus on PROTACs synthesized using the PEG-based linker, N-Boc-C1-PEG3-C3-NH2. We will explore its performance in the context of alternative linker strategies and present supporting experimental data and protocols.

The core function of a PROTAC is to act as a molecular bridge, bringing a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[] The linker connecting the POI-binding and E3 ligase-binding moieties of the PROTAC is not merely a spacer; its length, flexibility, and chemical composition are critical for the stability and cooperativity of the ternary complex.[2]

Quantitative Comparison of Linker Performance in Ternary Complex Formation

The validation of ternary complex formation involves a suite of biophysical and cell-based assays. The choice of linker can significantly impact the outcomes of these assays. Below is a summary of typical quantitative data obtained for PROTACs with varying linker types. While specific data for this compound is not always publicly available, the following table provides representative data for PROTACs with similar short PEG linkers compared to longer PEG or alkyl chain alternatives.

Assay TypeParameter MeasuredThis compound (Representative)Alternative Linkers (e.g., PEG5, Alkyl Chains)Key Insights
Surface Plasmon Resonance (SPR) Ternary Complex Affinity (K D )100 - 500 nM10 - 100 nMLonger or more rigid linkers can sometimes lead to more stable ternary complexes with higher affinity.
Isothermal Titration Calorimetry (ITC) Binding Thermodynamics (ΔH, ΔS)Favorable enthalpy and entropyCan show higher cooperativity (α > 1)Provides detailed thermodynamic insights into the driving forces of complex formation.
NanoBRET™ Ternary Complex Assay BRET Ratio0.1 - 0.50.5 - 2.0A higher BRET ratio indicates more efficient ternary complex formation in a cellular context.[3]
Western Blot Target Protein Degradation (DC 50 )50 - 200 nM1 - 50 nMLower DC 50 values indicate higher potency in cellular degradation.
Western Blot Maximum Degradation (D max )70 - 85%> 90%A higher D max indicates a more complete degradation of the target protein.

Experimental Protocols for Key Validation Assays

Robust and reproducible experimental protocols are essential for accurately assessing ternary complex formation and subsequent protein degradation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding kinetics and affinity of biomolecular interactions.[]

Protocol:

  • Immobilization: An E3 ligase (e.g., VHL or Cereblon) is immobilized on a sensor chip surface.[4]

  • Analyte Injection: The target protein and the PROTAC are injected, either sequentially or as a pre-incubated mixture, over the sensor surface.[4]

  • Data Analysis: The binding response is measured in resonance units (RU). Kinetic parameters (k a , k d ) and the dissociation constant (K D ) are determined by fitting the data to a suitable binding model.

NanoBRET™ Ternary Complex Assay

This cell-based assay measures the proximity of the target protein and the E3 ligase within living cells.[3]

Protocol:

  • Cell Preparation: Cells are co-transfected with plasmids encoding the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® (energy acceptor).[3]

  • Labeling: The HaloTag® is labeled with a fluorescent ligand.

  • PROTAC Treatment: The cells are treated with varying concentrations of the PROTAC.

  • Signal Detection: The BRET signal, generated upon close proximity of the donor and acceptor, is measured. An increase in the BRET ratio indicates the formation of the ternary complex.[3]

Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.[5]

Protocol:

  • Cell Treatment: Cells are treated with a range of PROTAC concentrations for a specified duration (e.g., 18-24 hours).[5]

  • Cell Lysis: Cells are lysed to extract total protein.[5]

  • SDS-PAGE and Transfer: Protein samples are separated by size using SDS-PAGE and transferred to a membrane.[5]

  • Immunoblotting: The membrane is probed with a primary antibody specific to the target protein and a loading control (e.g., GAPDH). A secondary antibody conjugated to an enzyme is then used for detection.

  • Quantification: The band intensities are quantified to determine the extent of protein degradation.

Visualizing the Molecular Interactions and Experimental Processes

Diagrams are provided below to illustrate the key concepts in PROTAC-mediated protein degradation and the workflows for their validation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Ternary_Complex_Validation_Workflow cluster_biophysical Biophysical Assays (In Vitro) cluster_cellular Cell-Based Assays SPR Surface Plasmon Resonance (SPR) Affinity Binding Affinity & Kinetics (KD, kon, koff) SPR->Affinity ITC Isothermal Titration Calorimetry (ITC) Thermo Thermodynamics (ΔH, ΔS, Cooperativity) ITC->Thermo NanoBRET NanoBRET™ Assay Complex_Formation Ternary Complex Formation (BRET Ratio) NanoBRET->Complex_Formation WesternBlot Western Blot Degradation Protein Degradation (DC50, Dmax) WesternBlot->Degradation PROTAC_Design PROTAC Design & Synthesis (e.g., with this compound) PROTAC_Design->SPR PROTAC_Design->ITC PROTAC_Design->NanoBRET PROTAC_Design->WesternBlot

Caption: Experimental workflow for ternary complex validation.

Linker_Comparison cluster_linker_types Linker Alternatives cluster_outcomes Potential Outcomes Linker_Choice PROTAC Linker Choice PEG3 Short PEG Linker (e.g., this compound) Linker_Choice->PEG3 PEG5_plus Longer PEG Linker (e.g., PEG5, PEG7) Linker_Choice->PEG5_plus Alkyl Alkyl Chain Linker Linker_Choice->Alkyl Optimal_Complex Optimal Ternary Complex (High Affinity, Stability) PEG3->Optimal_Complex If optimal length Steric_Hindrance Steric Hindrance (Low Affinity) PEG3->Steric_Hindrance If too short PEG5_plus->Optimal_Complex If optimal length Unproductive_Binding Unproductive Binding (No Degradation) PEG5_plus->Unproductive_Binding If too long/flexible Alkyl->Optimal_Complex If optimal length/rigidity Alkyl->Steric_Hindrance If too rigid/short

References

Navigating the Maze: A Comparative Guide to PROTAC Permeability with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy, particularly its ability to permeate cell membranes and reach its intracellular target. This guide provides an objective comparison of how different linker compositions, primarily alkyl chains and polyethylene (B3416737) glycol (PEG) linkers, impact PROTAC permeability, supported by experimental data and detailed methodologies.

The choice between different linker types can significantly impact a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficiency.[1] While both alkyl and PEG linkers are popular due to their synthetic accessibility, their distinct properties make them suitable for different optimization strategies.[1][2]

At a Glance: Key Differences Between Alkyl and PEG Linkers

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[1][2]Repeating ethylene (B1197577) glycol units.[2]
Solubility Generally hydrophobic, which can limit aqueous solubility.[2]Hydrophilic, typically improving the aqueous solubility of the PROTAC molecule.[1][2]
Permeability Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[2]Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[2][3][4]
Metabolic Stability Generally considered more metabolically stable.[2]The ether linkages can be susceptible to oxidative metabolism.[2][]
Ternary Complex Formation Provides a flexible tether for the formation of the ternary complex.[2]The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[1][2]
Synthetic Accessibility Often synthetically straightforward and cost-effective.[2]Can be more challenging and costly to synthesize compared to alkyl linkers.[2]

Quantitative Comparison of PROTAC Performance

The following table summarizes experimental data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs. The data highlights how changes in linker type and length can modulate permeability and degradation efficacy.

PROTAC Series & TargetLinker TypePermeability (Papp, 10⁻⁶ cm/s)Degradation (DC50, nM)Dmax (%)Key Findings & Reference
BRD4-Targeting PROTACs PEG32.55585A PEG5 linker provided the optimal balance of degradation potency and cell permeability in this series.[6]
PEG44.22095
PEG55.115>98
PEG63.83092
VHL-based PROTACs (ERK5) AlkylLow (specific value not provided)--The PEG-ylated PROTAC was 22-fold more cell-permeable than the alkyl-linked version, attributed to its ability to adopt folded conformations.[4]
PEGHigh (specific value not provided)--
CRBN-based PROTACs (BRD4) Linker 1 (Alkyl-based)30 (Ppassive, nm/s)--High permeability correlated with the ability to adopt folded conformations with low solvent-accessible 3D polar surface area.[7]
Linker 2 (PEG-based)11 (Ppassive, nm/s)--
Linker 3 (Hybrid)6 (Ppassive, nm/s)--

Note: Papp stands for apparent permeability coefficient. A higher value indicates better passive diffusion.[6] DC50 is the half-maximal degradation concentration; a lower value indicates higher potency.[6] Dmax represents the maximum percentage of target protein degradation.[6]

The "Molecular Chameleon": How Linker Flexibility Influences Permeability

Recent studies suggest that a PROTAC's ability to act as a "molecular chameleon" is crucial for cell permeability.[3][8] This concept posits that effective PROTACs can adopt folded, less polar conformations in the nonpolar environment of the cell membrane, shielding their polar surface area and facilitating passage. In the aqueous environments of the cytoplasm and extracellular space, they can adopt more extended, polar conformations, maintaining solubility.[3][8]

The flexibility and composition of the linker are essential for this conformational adaptability.[7] Linkers that facilitate the formation of intramolecular hydrogen bonds, π-π interactions, and other non-covalent interactions can stabilize these folded, membrane-permeable states.[3][8] For instance, in some cases, PEG linkers have been shown to be more likely to induce folded structures compared to alkyl linkers, leading to enhanced cell permeability despite their inherent hydrophilicity.[4][9] Conversely, at matched lipophilicity, alkyl-linked degraders have outperformed their PEGylated counterparts in artificial membrane assays.[] This highlights that the optimal linker choice is highly context-dependent, relying on the specific ligands and their spatial orientation.[1]

Experimental Protocols

Accurate assessment of PROTAC permeability is a critical step in their development.[10] The following are detailed protocols for two standard assays used to evaluate the cell permeability of PROTACs.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound across an artificial lipid membrane.[2][11][12]

Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[13] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[13]

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen™-IP PAMPA plate)[13]

  • Donor plate (hydrophobic PVDF membrane) and Acceptor plate[13]

  • Lecithin in dodecane (B42187) (or other suitable lipid mixture)[13]

  • Phosphate-buffered saline (PBS), pH 7.4[13]

  • PROTAC stock solution in DMSO[13]

  • Plate shaker[13]

  • LC-MS/MS system for quantification[13]

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[13]

  • Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration.[13]

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of the donor plate and allow the solvent to evaporate to form the artificial membrane.

  • Add Donor Solution: Add 150 µL of the prepared PROTAC donor solution to each well of the lipid-coated donor plate.[13]

  • Assemble Sandwich: Place the donor plate onto the acceptor plate to form a "sandwich".[13]

  • Incubation: Incubate the plate assembly at room temperature for 4 to 16 hours on a plate shaker with gentle agitation.[10][13]

  • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.[10][13]

  • Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[10][13]

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (V_A / (Area × Time)) × (C_A / C_D) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A is the concentration in the acceptor well, and C_D is the concentration in the donor well.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that is considered more representative of human intestinal absorption, as it can account for passive diffusion, active transport, and efflux.[12]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[12] The rate of transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well or 96-well)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • PROTAC stock solution

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[10]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.[10]

  • Permeability Assay (A-to-B): a. Wash the monolayers twice with pre-warmed transport buffer.[10] b. Add the transport buffer containing the test PROTAC to the apical (A) side and fresh transport buffer to the basolateral (B) side.[10] c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10] d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[10]

  • Permeability Assay (B-to-A): a. Wash the monolayers twice with pre-warmed transport buffer.[10] b. Add the transport buffer containing the test PROTAC to the basolateral (B) side and fresh transport buffer to the apical (A) side.[10] c. Incubate and collect samples as described for the A-to-B direction.[10]

  • Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[10]

  • Calculation: Calculate the Papp values for both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) can also be determined to assess the potential for active efflux.

Visualizing PROTAC Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for permeability assessment, and the relationship between linker properties and cell permeability.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Transfer Proteasome Proteasome Ub_POI->Proteasome Recognized Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_ext PROTAC (extracellular) PROTAC_ext->PROTAC Permeation

Caption: PROTAC-mediated protein degradation pathway.

Permeability_Workflow start Start pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Active/Passive Transport & Efflux) start->caco2 analyze_pampa Analyze Papp pampa->analyze_pampa analyze_caco2 Analyze Papp (A>B, B>A) & Efflux Ratio caco2->analyze_caco2 data_integration Integrate Data & Structure-Permeability Relationship analyze_pampa->data_integration analyze_caco2->data_integration end End data_integration->end

Caption: Experimental workflow for PROTAC permeability assessment.

Linker_Permeability_Relationship cluster_properties Linker Properties cluster_conformation Conformational Dynamics flexibility Flexibility (e.g., PEG > Alkyl) folding Adopts Folded Conformation ('Molecular Chameleon') flexibility->folding polarity Polarity / Hydrophobicity (e.g., PEG > Alkyl) polarity->folding length Length length->folding shielding Shielding of Polar Surface Area (PSA) folding->shielding permeability Increased Cell Permeability shielding->permeability

Caption: Linker properties influencing cell permeability.

References

Evaluating Off-Target Effects of N-Boc-C1-PEG3-C3-NH2 Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules comprise a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the methodologies used to evaluate the off-target effects of PROTACs, with a specific focus on those containing the N-Boc-C1-PEG3-C3-NH2 linker, a common polyethylene (B3416737) glycol (PEG)-based linker.

The Significance of Off-Target Evaluation

While PROTACs are designed for high specificity, a thorough assessment of their off-target effects is paramount for the development of safe and effective therapeutics.[1] Off-target effects can manifest in several ways:

  • Unintended Protein Degradation: The PROTAC may induce the degradation of proteins other than the intended target due to structural similarities in binding domains or non-selective ternary complex formation.[1] Pomalidomide-based PROTACs, for example, have been observed to sometimes degrade zinc-finger (ZF) proteins.[1]

  • Degradation-Independent Pharmacology: The chemical components of the PROTAC molecule itself may possess biological activities independent of protein degradation.[1]

  • Downstream Pathway Perturbation: The degradation of the on-target or off-target proteins can lead to cascading effects on various signaling pathways.[1]

  • The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can inhibit the formation of the productive ternary complex and potentially lead to off-target pharmacology.[1]

A systematic and multi-faceted experimental approach is therefore essential to identify and validate potential off-target liabilities.

Data Presentation: Comparative Analysis of PROTAC Performance

The choice of linker significantly influences a PROTAC's degradation efficiency (potency and efficacy) and its off-target profile. Below are representative data comparing PROTACs with different linkers, focusing on the well-studied Bromodomain-containing protein 4 (BRD4) as a target.

Table 1: Hypothetical Proteome-Wide Analysis of a BRD4-Targeting PROTAC with this compound Linker

This table illustrates a sample output from a quantitative proteomics experiment comparing cells treated with a hypothetical BRD4-targeting PROTAC containing the this compound linker against a vehicle control. A significant negative Log2 fold change with a low p-value suggests potential protein degradation that requires further validation.

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
BRD4BRD4-4.1<0.0001On-Target
BRD2BRD2-2.5<0.001Yes
BRD3BRD3-2.1<0.001Yes
ZFP91ZFP91-1.5<0.05Yes
CDK6CDK6-0.2>0.05No
GAPDHGAPDH0.05>0.05No
Table 2: Comparative In Vitro Performance of BRD4-Targeting PROTACs with Different Linkers

This table provides a synthesized comparison of BRD4-targeting PROTACs with varying linker compositions, illustrating the impact of the linker on degradation potency (DC50), maximum degradation (Dmax), and cell permeability. While direct, publicly available head-to-head data for a PROTAC with the exact this compound linker is limited, this table is representative of the trends observed in the literature.[2][3]

PROTACLinker CompositionDC50 (nM)[a]Dmax (%)[b]Cell Permeability (PAMPA)[c]
PROTAC 1 (Hypothetical) This compound 15 >90 Moderate
PROTAC 2 (Alkyl Linker)C9 Alkyl Chain25>85High
PROTAC 3 (Longer PEG Linker)PEG58>95Low

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[2] [b] Dmax: The maximum percentage of target protein degradation achieved.[2] [c] PAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive intestinal absorption.[2]

Experimental Protocols

A rigorous evaluation of off-target effects necessitates a combination of unbiased, global techniques and targeted validation methods.

Global Proteomics for Unbiased Off-Target Identification

Mass spectrometry (MS)-based quantitative proteomics is the primary method for an unbiased assessment of changes in protein abundance across the proteome following PROTAC treatment.[4] The Tandem Mass Tag (TMT) labeling approach is a common and robust method for relative quantification.

Step-by-Step TMT-Based Quantitative Proteomics Protocol: [5][6][7]

  • Sample Preparation:

    • Culture cells (e.g., a relevant cancer cell line) to 70-80% confluency.

    • Treat cells with the PROTAC at a concentration around the DC50 value and a higher concentration to assess for the "hook effect". Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the PROTAC).

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Protein Digestion:

    • Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • TMT Labeling:

    • Label the peptide samples from each condition with a different isobaric TMT tag according to the manufacturer's protocol.

  • Sample Pooling and Fractionation:

    • Combine the TMT-labeled peptide samples in equal amounts.

    • Fractionate the pooled sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.

    • The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for both peptide identification and relative quantification.

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.

    • Identify and quantify proteins across all conditions.

    • Perform statistical analysis to identify proteins with significant changes in abundance in the PROTAC-treated samples compared to the controls.

Orthogonal Validation of Potential Off-Targets

Potential off-target proteins identified through global proteomics must be validated using targeted and independent methods.

Western Blotting Protocol for Target Validation: [5]

  • Cell Treatment and Lysis:

    • Seed and treat cells with a range of PROTAC concentrations as described for the proteomics experiment.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to confirm the degradation of the potential off-target protein.

Target Engagement Assays

To confirm that the PROTAC directly binds to a potential off-target protein within the cellular environment, target engagement assays are crucial.

Cellular Thermal Shift Assay (CETSA) Protocol: [1]

  • Cell Treatment:

    • Treat intact cells with the PROTAC at a saturating concentration and include a vehicle control.

    • Incubate for 1-2 hours at 37°C to allow for target engagement.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for a range of temperatures (e.g., 40°C to 70°C).

    • Heat the samples to their respective temperatures for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein at each temperature using Western Blotting.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature to generate melting curves.

    • A shift in the melting curve for the PROTAC-treated sample compared to the control indicates direct target engagement.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_and_Off_Target cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Pathways PROTAC PROTAC (this compound Linker) Ternary_On Productive Ternary Complex PROTAC->Ternary_On Ternary_Off Off-Target Ternary Complex PROTAC->Ternary_Off POI Protein of Interest (e.g., BRD4) POI->Ternary_On E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_On E3_Ligase->Ternary_Off Ub_On Ubiquitination Ternary_On->Ub_On Ub Proteasome_On Proteasomal Degradation Ub_On->Proteasome_On Degraded_On Degraded POI Proteasome_On->Degraded_On Signaling_Perturbation Signaling Pathway Perturbation Degraded_On->Signaling_Perturbation Off_Target_Protein Off-Target Protein Off_Target_Protein->Ternary_Off Ub_Off Off-Target Ubiquitination Ternary_Off->Ub_Off Ub Proteasome_Off Off-Target Degradation Ub_Off->Proteasome_Off Degraded_Off Degraded Off-Target Proteasome_Off->Degraded_Off Degraded_Off->Signaling_Perturbation

Caption: On-target vs. potential off-target mechanisms of PROTAC action.

Off_Target_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase Cell_Treatment Cell Treatment with PROTAC (vs. Controls) Proteomics Global Quantitative Proteomics (e.g., TMT-MS) Cell_Treatment->Proteomics Data_Analysis Data Analysis & Identification of Hits Proteomics->Data_Analysis Potential_Off_Targets Potential Off-Targets (Downregulated Proteins) Data_Analysis->Potential_Off_Targets Western_Blot Orthogonal Validation (Western Blot) Potential_Off_Targets->Western_Blot CETSA Target Engagement (CETSA) Potential_Off_Targets->CETSA Validated_Off_Targets Validated Off-Targets Western_Blot->Validated_Off_Targets CETSA->Validated_Off_Targets

Caption: Experimental workflow for off-target identification and validation.

Conclusion

The evaluation of off-target effects is a critical and indispensable component of the preclinical development of PROTACs. The this compound linker, like all linkers, plays a pivotal role in determining the selectivity profile of the resulting PROTAC. A comprehensive assessment, beginning with unbiased global proteomics and followed by rigorous orthogonal validation and target engagement assays, is essential to build a complete picture of a PROTAC's specificity. This multi-pronged approach enables the rational design of safer and more effective targeted protein degraders for therapeutic applications.

References

A Comparative Efficacy Analysis of N-Boc-C1-PEG3-C3-NH2 in Targeted Protein Degradation and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the active payload is a critical determinant of efficacy, potency, and pharmacokinetic properties. This guide provides a comprehensive comparison of N-Boc-C1-PEG3-C3-NH2, a polyethylene (B3416737) glycol (PEG)-based linker, with alternative linker technologies. We will delve into its performance in various systems, supported by experimental data, and provide detailed protocols for key assays.

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal primary amine, separated by a 3-unit PEG spacer. This structure is particularly valuable in the synthesis of PROTACs, where it connects a target-binding ligand to an E3 ligase-recruiting moiety.[1][2] The PEG component enhances hydrophilicity, which can improve the solubility and bioavailability of the resulting conjugate.[3][4]

Quantitative Comparison of Linker Performance in PROTACs

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The choice of linker—its length, composition, and flexibility—profoundly influences these parameters.

Table 1: Comparison of PEG vs. Alkyl Linkers for Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase Recruited
PROTAC 1 PEG~15< 10> 90MinoCereblon (CRBN)
PROTAC 2 Alkyl~1620-50~85MinoCereblon (CRBN)
NC-1 PEG-based-2.297MinoCereblon (CRBN)
IR-2 PEG-based-5.395MinoCereblon (CRBN)

Data compiled from multiple sources and should be interpreted as representative examples.[2][3][5][6][7] In studies on BTK degraders, PEG linkers have often demonstrated improved degradation potency compared to alkyl linkers of similar lengths.[3]

Table 2: Impact of PEG Linker Length on BCR-ABL Degradation

PROTAC CompoundLinker CompositionDC50 (nM)IC50 (nM)Cell LineE3 Ligase Recruited
SIAIS178 Dasatinib-linker-VHL8.524K562VHL
Arg-PEG1-Dasa Dasatinib-PEG1-Arginine-0.3595K562N-end rule E3 ligase
Arg-PEG2-Dasa Dasatinib-PEG2-Arginine-0.5304K562N-end rule E3 ligase
DAS-6-2-2-6-CRBN Dasatinib-linker-CRBN~254.4K562Cereblon (CRBN)

This data illustrates that the optimal linker length and composition are highly specific to the target and E3 ligase pair.[1][8][9][10] TKI type and the linker have been shown to strongly influence degradation activity.[10]

Downstream Signaling Effects of PROTAC-Mediated Degradation

The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways. For instance, the degradation of BRD4, a member of the bromodomain and extraterminal domain (BET) family, leads to the suppression of key oncogenes.

  • MYC Suppression: BRD4 is crucial for the transcriptional elongation of the MYC oncogene. PROTAC-mediated degradation of BRD4 results in a significant and sustained decrease in MYC mRNA and protein levels.[11][12]

  • Induction of Apoptosis: BRD4 degradation leads to the downregulation of anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1, thereby promoting apoptosis.[11][13] This is often evidenced by the cleavage of PARP, a substrate of activated caspase-3.[11][12]

G cluster_0 PROTAC Action cluster_1 Degradation Pathway cluster_2 Downstream Effects BRD4_PROTAC BRD4-PROTAC-E3 Ligase Ternary Complex Ubiquitination BRD4 Polyubiquitination BRD4_PROTAC->Ubiquitination BRD4 BRD4 BRD4->BRD4_PROTAC Binding PROTAC BRD4 PROTAC PROTAC->BRD4_PROTAC E3_Ligase E3 Ligase (e.g., CRBN/VHL) E3_Ligase->BRD4_PROTAC Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation MYC_Suppression MYC Suppression Degradation->MYC_Suppression Apoptosis Induction of Apoptosis Degradation->Apoptosis G A Cell Treatment with PROTAC B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunodetection E->F G Data Analysis (DC50/Dmax) F->G G cluster_0 cluster_1 Target Target Protein (Donor Labeled) Ternary_Complex Ternary Complex Target->Ternary_Complex E3 E3 Ligase (Acceptor Labeled) E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex FRET FRET Signal Ternary_Complex->FRET Proximity-induced

References

Benchmarking N-Boc-C1-PEG3-C3-NH2: A Comparative Guide to Commercially Available Linkers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available options, linkers incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence for their ability to enhance solubility, reduce immunogenicity, and provide spatial separation between the targeting moiety and the payload.

This guide provides an objective, data-driven comparison of N-Boc-C1-PEG3-C3-NH2, a heterobifunctional PEGylated linker, against other commercially available alternatives. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the rational selection of the optimal linker for specific research and development needs.

Comparative Analysis of Linker Properties

The fundamental characteristics of a linker, including its length, composition, and the nature of its functional groups, dictate its utility. This compound features a Boc-protected amine and a terminal primary amine, separated by a PEG3 spacer. This allows for controlled, sequential conjugation. The following tables provide a comparative overview of this compound and other commercially available linkers with similar functionalities but varying spacer lengths and compositions.

Table 1: Physicochemical Properties of N-Boc-Protected Amine Linkers

Linker NameStructureSpacer TypeMolecular Weight ( g/mol )CAS Number
This compound Boc-NH-(CH2)1-O-(CH2CH2O)3-(CH2)3-NH2PEG3320.42194920-62-2[1]
N-Boc-C1-PEG2-C3-NH2Boc-NH-(CH2)1-O-(CH2CH2O)2-(CH2)3-NH2PEG2276.37Not readily available
N-Boc-C1-PEG4-C3-NH2Boc-NH-(CH2)1-O-(CH2CH2O)4-(CH2)3-NH2PEG4364.47Not readily available
N-Boc-C1-PEG5-C3-NH2Boc-NH-(CH2)1-O-(CH2CH2O)5-(CH2)3-NH2PEG5408.53956472-77-8[2][3]
Boc-NH-C2-NH2Boc-NH-(CH2)2-NH2Alkyl (C2)160.2257260-73-8
Boc-NH-C6-NH2Boc-NH-(CH2)6-NH2Alkyl (C6)216.32102747-81-9

Performance Data: A Comparative Overview

The performance of a linker is assessed through various in vitro and in vivo studies. Key parameters include conjugation efficiency, stability in biological media, and the biological activity of the resulting conjugate. The following tables summarize representative data from various studies, highlighting the impact of linker composition and length on the performance of PROTACs and ADCs.

Disclaimer: The data presented below is synthesized from multiple sources for illustrative purposes. Direct comparison across different studies should be approached with caution due to variations in experimental conditions, payloads, and target molecules.

Table 2: Impact of Linker Composition on PROTAC Performance

Linker TypeTarget ProteinDC50 (nM)Dmax (%)Key Observations
PEG-based BRD4Sub-micromolar>90Generally enhances solubility and can lead to potent degradation. Optimal length is target-dependent.
Alkyl/EtherTBK1Sub-micromolar>90Effective but can be limited by lower solubility compared to PEG linkers.
Rigid (e.g., piperazine)BET ProteinsVariedVariedCan offer conformational constraint, potentially improving potency and selectivity, but may require more optimization.

Table 3: Influence of Linker Length on ADC Efficacy and Stability

Linker FeatureParameterObservation
Increasing PEG Length Plasma StabilityGenerally increases, leading to longer half-life.
In Vitro Cytotoxicity (IC50)May decrease due to steric hindrance at the target site.
AggregationReduces aggregation, especially with hydrophobic payloads.
Drug-to-Antibody Ratio (DAR)Can enable higher DARs by improving solubility.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of linker performance.

Protocol 1: Synthesis of a PROTAC/ADC via Amide Bond Formation

This protocol describes the coupling of the primary amine of a linker to a carboxylic acid-functionalized molecule (e.g., a payload or a targeting ligand).

Materials:

  • N-Boc-protected amine linker (e.g., this compound)

  • Carboxylic acid-functionalized molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add the N-Boc-protected amine linker (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or 4M HCl in 1,4-dioxane) to yield the free amine for subsequent conjugation steps.

Protocol 2: In Vitro Plasma Stability Assay

This assay determines the stability of a linker within a bioconjugate in a plasma environment.

Materials:

  • Test bioconjugate (e.g., ADC or PROTAC)

  • Plasma from a relevant species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA)

Procedure:

  • Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in the plasma.

  • Prepare a control sample by diluting the bioconjugate in PBS.

  • Incubate the samples at 37°C with gentle agitation.

  • At various time points (e.g., 0, 6, 24, 48, 96 hours), collect aliquots and immediately freeze them at -80°C.

  • For analysis, thaw the samples and precipitate plasma proteins (e.g., with cold acetonitrile).

  • Centrifuge to pellet the proteins and analyze the supernatant for the amount of intact bioconjugate or released payload using LC-MS or ELISA.

  • Calculate the half-life of the bioconjugate in plasma.

Protocol 3: Cellular Degradation Assay for PROTACs (Western Blot)

This assay quantifies the ability of a PROTAC to degrade its target protein in cells.

Materials:

  • Cancer cell line expressing the target protein

  • PROTAC with the linker of interest

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the PROTAC for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control.

  • Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment linker_selection Linker Selection (e.g., this compound) conjugation Conjugation to Payload & Targeting Moiety linker_selection->conjugation purification Purification & QC (HPLC, MS) conjugation->purification stability Plasma Stability Assay purification->stability cytotoxicity Cytotoxicity/Degradation Assay stability->cytotoxicity pk_pd Pharmacokinetics & Pharmacodynamics cytotoxicity->pk_pd binding Target Binding Assay efficacy Efficacy Studies (Xenograft Models) pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology protac_mechanism cluster_complex Ternary Complex Formation protac PROTAC poi Target Protein (POI) protac->poi binds e3 E3 Ligase protac->e3 binds ubiquitination Polyubiquitination of POI e3->ubiquitination catalyzes proteasome Proteasomal Degradation ubiquitination->proteasome degraded_poi Degraded Protein Fragments proteasome->degraded_poi signaling_pathway rtk Receptor Tyrosine Kinase (e.g., HER2) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation adc ADC (e.g., Trastuzumab-based) adc->rtk inhibits

References

The Strategic Selection of a PROTAC Linker: A Cost-Benefit Analysis of N-Boc-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of a PROTAC® linker is a critical determinant of therapeutic success. This guide provides a comprehensive cost-benefit analysis of the widely used PEG-based linker, N-Boc-C1-PEG3-C3-NH2, and objectively compares its performance against alternative linker classes, supported by experimental data and detailed protocols.

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties. The linker is far from a passive spacer; its length, flexibility, and chemical composition are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.

This compound is a commercially available, heterobifunctional linker featuring a Boc-protected amine and a terminal primary amine, connected by a three-unit polyethylene (B3416737) glycol (PEG) chain. This structure offers a versatile platform for the modular synthesis of PROTACs.

Comparative Analysis of PROTAC Linkers

The selection of a linker is a multi-faceted decision that involves a trade-off between various physicochemical and biological properties. Here, we compare this compound and its PEG-based counterparts with the primary alternative linker classes: alkyl chains, rigid linkers, and clickable linkers.

Data Presentation: Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data from various studies to illustrate the impact of linker composition on PROTAC performance. Note: Direct comparison across different studies should be made with caution due to variations in experimental conditions, cell lines, and target proteins.

Table 1: Comparison of PEG vs. Alkyl Linkers for BRD4 Degradation
PROTAC Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
PROTAC APEG~151.8>95
PROTAC BAlkyl~1525.7~80
This table synthesizes data from studies on BRD4-targeting PROTACs to illustrate general trends.
Table 2: Impact of Linker Length on TBK1 Degradation
Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
Alkyl/Ether< 12No Degradation-
Alkyl/Ether21396
Alkyl/Ether2929276
Data from a study on TBK1 degraders highlights the critical role of optimal linker length.
Table 3: Cost Comparison of PROTAC Linker Building Blocks
Linker Type Example Compound Typical Price (USD/100mg) Key Cost Driver
PEG Linker This compound $150 - $300 Multi-step synthesis, purification
Alkyl LinkerBoc-NH-(CH2)6-COOH$50 - $100Readily available starting materials
Rigid LinkerN-Boc-piperazine-C3-COOH$200 - $400Complex heterocyclic synthesis
Clickable LinkerTCO-PEG3-amine$300 - $500+Synthesis of strained ring systems
Prices are estimates based on publicly available supplier information and can vary.

In-Depth Analysis of Linker Classes

This compound and PEG Linkers

Benefits:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain generally improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these large, complex structures.[1]

  • Favorable Conformation: The flexibility of the PEG linker can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2]

  • Reduced Non-specific Binding: The hydrophilicity of PEG linkers can minimize non-specific hydrophobic interactions, potentially leading to cleaner pharmacology.

Drawbacks:

  • Metabolic Instability: The ether linkages within the PEG chain can be susceptible to oxidative metabolism, potentially limiting the in vivo half-life of the PROTAC.

  • Cost: The synthesis of monodisperse PEG linkers is often more complex and costly compared to simple alkyl chains.[3]

  • Permeability: While enhancing solubility, excessive PEGylation can sometimes hinder passive diffusion across cell membranes.[3]

Alkyl Linkers

Benefits:

  • Synthetic Accessibility and Cost-Effectiveness: Alkyl chains are typically more straightforward and less expensive to synthesize than PEG linkers.[3]

  • Metabolic Stability: Saturated hydrocarbon chains are generally considered more metabolically stable than PEG linkers.[3]

  • Enhanced Permeability: The hydrophobic nature of alkyl linkers can, in some cases, improve passive cell membrane permeability.

Drawbacks:

  • Poor Solubility: The hydrophobicity of alkyl linkers can lead to poor aqueous solubility of the final PROTAC, posing challenges for formulation and administration.

  • Non-specific Binding: The lipophilic nature of long alkyl chains can increase the risk of non-specific binding to off-target proteins and membranes.

Rigid Linkers

Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to reduce the conformational flexibility of the PROTAC.

Benefits:

  • Pre-organization for Binding: By reducing the number of rotatable bonds, a rigid linker can pre-organize the PROTAC into a bioactive conformation, which can enhance the binding affinity for the ternary complex and improve potency.

  • Improved Pharmacokinetics: The reduced flexibility can lead to improved metabolic stability and pharmacokinetic properties.

Drawbacks:

  • Synthetic Complexity and Cost: The synthesis of rigid linkers is often more challenging and expensive than that of flexible linkers.

  • Potential for Misfit: The lack of flexibility can also be a disadvantage if the rigid conformation is not optimal for the formation of the ternary complex, leading to reduced efficacy.

Clickable Linkers

Clickable linkers utilize bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), for the final assembly of the PROTAC.

Benefits:

  • Modular and Efficient Synthesis: "Click chemistry" allows for the rapid and efficient assembly of PROTAC libraries from smaller, functionalized building blocks, accelerating the optimization process.

  • In-Cell Assembly: Strategies like in-cell click-formed proteolysis targeting chimeras (CLIPTACs) enable the two halves of a PROTAC to be administered as smaller, more cell-permeable precursors that then assemble into the active PROTAC inside the cell.

Drawbacks:

  • Cost and Availability: The specialized functional groups required for click chemistry (e.g., alkynes, azides, cyclooctynes) can make these linkers the most expensive option.

  • Potential for Immunogenicity: The resulting triazole ring or other click chemistry products could potentially be immunogenic, although this is not a widely reported issue.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis synthesis PROTAC Synthesis (with varied linkers) characterization Chemical Characterization (NMR, MS) synthesis->characterization treatment Cell Treatment (Dose-response) characterization->treatment western Western Blot (Protein Degradation) treatment->western viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability quantification Quantification of DC50 & Dmax western->quantification sar Structure-Activity Relationship (SAR) quantification->sar

Caption: A typical experimental workflow for evaluating PROTAC linker efficiency.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Replace the medium in the wells with the medium containing the PROTAC dilutions.

    • Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody, or use a multiplex imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxicity of the PROTAC on the cells.

Materials:

  • Cultured cells

  • PROTAC stock solution

  • Complete cell culture medium

  • 96-well clear or opaque-walled plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution, or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure (MTT Assay):

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Prepare serial dilutions of the PROTAC in complete culture medium and add to the wells. Include a vehicle-only control.

    • Incubate for a period relevant to the degradation experiment (e.g., 24-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).

Conclusion: A Strategic Choice for Optimal Degradation

The selection of a PROTAC linker is a critical and nuanced decision in the development of effective protein degraders. This compound and other PEG-based linkers offer significant advantages in terms of enhancing the solubility of often lipophilic PROTAC molecules and providing the flexibility required for optimal ternary complex formation. However, this often comes at a higher synthetic cost and potential metabolic liabilities.

Alkyl linkers provide a more cost-effective and metabolically stable alternative, though they may present challenges with solubility. Rigid and clickable linkers represent more advanced strategies that can offer improved potency and novel synthetic routes, but at a premium cost.

Ultimately, the optimal linker is highly dependent on the specific target protein, the chosen E3 ligase, and the overall physicochemical properties of the warhead and ligase-recruiting ligands. A systematic evaluation of a focused library of PROTACs with different linker types, using the robust experimental protocols outlined in this guide, is paramount to elucidating the structure-activity relationships that govern degradation efficiency and to unlocking the full therapeutic potential of this transformative technology.

References

Safety Operating Guide

Proper Disposal of N-Boc-C1-PEG3-C3-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Never dispose of N-Boc-C1-PEG3-C3-NH2 by flushing it down the drain or mixing it with regular trash.[1] Improper disposal can interfere with wastewater treatment processes and pose a risk to sanitation workers.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE Category Recommended Equipment Purpose
Eye Protection Chemical safety gogglesProtects eyes from splashes or contact with the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Standard laboratory coatProtects skin and clothing from contamination.

This table summarizes the recommended personal protective equipment for handling this compound based on general laboratory safety protocols for similar, non-hazardous but under-investigated chemicals.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should always be conducted in accordance with local, state, and federal regulations. The following is a general guide for the proper disposal of this and similar chemical compounds.

  • Waste Identification and Segregation:

    • Clearly identify the waste as "this compound".

    • Segregate this waste from other laboratory waste streams, such as halogenated solvents, strong acids or bases, and heavy metals.[1]

  • Containerization:

    • Use a dedicated and clearly labeled waste container for solid chemical waste.[1]

    • The label must include the full chemical name: "Waste this compound".

    • Ensure the container is in good condition, compatible with the chemical, and can be securely sealed.[1]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area.[1]

    • Keep the container away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1]

Emergency Spill Procedures

In the event of a spill, immediate action is crucial to mitigate exposure and contamination.

Spill Size Procedure
Small Spills 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, use an absorbent material (e.g., vermiculite, dry sand) to contain and clean up the spill. 3. Place the used absorbent material into the designated chemical waste container.[2]
Large Spills 1. Evacuate the area immediately. 2. Contact your institution's EHS office or emergency response team. 3. Prevent entry to the contaminated area until it has been deemed safe by trained professionals.[2]

This table outlines the recommended procedures for managing spills of this compound, adapted from protocols for similar chemical compounds.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurred? ppe->spill small_spill Small Spill: 1. Alert others 2. Absorb with inert material 3. Place in waste container spill->small_spill Yes, Small large_spill Large Spill: 1. Evacuate area 2. Contact EHS/Emergency Response spill->large_spill Yes, Large segregate Segregate from other chemical waste streams spill->segregate No containerize Place in a dedicated, labeled 'Waste this compound' container small_spill->containerize end End: Proper Disposal Complete large_spill->end segregate->containerize seal Securely seal the container containerize->seal store Store in a designated, well-ventilated, secure area seal->store contact_ehs Contact EHS or licensed waste disposal contractor for pickup store->contact_ehs contact_ehs->end

Caption: A workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling N-Boc-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling N-Boc-C1-PEG3-C3-NH2. The following table summarizes the recommended PPE based on standard laboratory practices for similar chemical compounds.[1][2]

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldChemical splash goggles compliant with ANSI Z87.1 standards are required. A face shield may be necessary for operations with a higher risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][3] It is important to consult the manufacturer's glove compatibility chart for specific breakthrough times.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required.[1][2] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1]
Respiratory Protection Fume HoodAll handling of this compound, especially if in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood.[1][2][3]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is critical for both safety and maintaining the integrity of the compound.

1. Preparation and Storage:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, -20°C is recommended, while 0-4°C is suitable for short-term storage.[1][2]

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent moisture condensation.[1][3]

  • Inert Atmosphere: For applications sensitive to air and moisture, consider handling the compound under an inert atmosphere like argon or nitrogen.[1]

2. Handling the Compound:

  • Work Area: Always handle the compound in a well-ventilated area, preferably inside a chemical fume hood.[2][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling is complete.[3]

3. Post-Handling:

  • Container Sealing: Tightly seal the container after each use.[3]

  • Decontamination: Clean the work area and decontaminate surfaces with an appropriate solvent, followed by soap and water.[3]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]
Contaminated Materials Any materials that have come into contact with the compound (e.g., gloves, pipette tips, absorbent pads) should be disposed of in a designated hazardous waste container.[1][2]
Solutions Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers.[1]
Regulatory Compliance All waste disposal must be in accordance with local, state, and federal regulations.[3] Never dispose of chemical waste down the drain.[4]

Experimental Protocols

Boc Deprotection Protocol (General Procedure)

The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions.

  • Dissolution: Dissolve this compound in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane (B91453) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) or a solution of 4M HCl in 1,4-dioxane.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by an appropriate method such as TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The deprotected product can often be precipitated as a salt by adding a non-polar solvent like diethyl ether.

  • Isolation: Collect the precipitate by filtration, wash with the precipitating solvent, and dry under vacuum.

Visual Workflow for Safe Handling and Disposal

A Receipt & Inspection B Storage (-20°C Long-term) (0-4°C Short-term) A->B Store Appropriately C Preparation for Use (Equilibrate to Room Temp) B->C Retrieve for Experiment D Handling in Fume Hood (Wear Full PPE) C->D Proceed to Handling E Post-Handling (Seal Container, Clean Area) D->E After Use F Unused Compound Waste D->F Excess Compound G Contaminated Materials Waste (Gloves, Tips, etc.) D->G Used Materials H Solution Waste D->H Liquid Waste E->B Return to Storage I Hazardous Waste Collection (Labeled, Sealed Container) F->I G->I H->I J Disposal via EHS (Follow Regulations) I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-C1-PEG3-C3-NH2
Reactant of Route 2
Reactant of Route 2
N-Boc-C1-PEG3-C3-NH2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.